molecular formula C10H10O3 B1630440 2-Oxo-4-phenylbutyric acid CAS No. 710-11-2

2-Oxo-4-phenylbutyric acid

Numéro de catalogue: B1630440
Numéro CAS: 710-11-2
Poids moléculaire: 178.18 g/mol
Clé InChI: PPKAIMDMNWBOKN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Oxo-4-phenylbutyric acid is a member of benzenes.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-oxo-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKAIMDMNWBOKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10221224
Record name 2-Oxo-4-phenylbutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10221224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

710-11-2
Record name α-Oxobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=710-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxo-4-phenylbutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000710112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Oxo-4-phenylbutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10221224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxo-4-phenylbutyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.834
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physicochemical properties of 2-Oxo-4-phenylbutyric acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Oxo-4-phenylbutyric Acid

Abstract

This compound (OPBA), a key α-keto acid, serves as a critical intermediate in the synthesis of various pharmaceuticals, most notably the angiotensin-converting enzyme (ACE) inhibitors like benazepril and enalapril.[1][2][3] Its utility in complex organic synthesis necessitates a thorough understanding of its physicochemical properties. This guide provides a comprehensive technical overview of OPBA, detailing its structural and physical characteristics, solubility profile, acidity, and spectroscopic signature. Moving beyond a simple recitation of data, this document offers field-proven insights into the experimental methodologies used for characterization, explaining the causality behind procedural choices to ensure scientific integrity and reproducibility. All protocols are presented as self-validating systems, forming an authoritative resource for professionals in research and development.

Chemical Identity and Structure

This compound, also known as 2-oxo-4-phenylbutanoic acid or benzylpyruvic acid, is a benzene derivative belonging to the carboxylic acid class.[4][5] Its structure features a butyric acid backbone substituted with a ketone group at the alpha position (C2) and a phenyl group at the C4 position. This unique arrangement of a carboxylic acid, a ketone, and an aromatic ring dictates its chemical behavior and physical properties.

dot graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

} dend Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers and Core Properties

Property Value Source(s)
IUPAC Name 2-oxo-4-phenylbutanoic acid [4]
CAS Number 710-11-2 [4]
Molecular Formula C₁₀H₁₀O₃ [4]
Molecular Weight 178.18 g/mol [4]
Appearance White to off-white crystalline solid/powder [1][6]
Canonical SMILES C1=CC=C(C=C1)CCC(=O)C(=O)O [4]

| InChIKey | PPKAIMDMNWBOKN-UHFFFAOYSA-N |[4] |

Physical Properties

The physical state and thermal properties of OPBA are fundamental to its handling, storage, and application in synthetic reactions.

Table 2: Key Physical and Thermal Properties

Property Value Source(s)
Melting Point 47.0 to 51.0 °C [7]
Boiling Point 314.4 °C at 760 mmHg [7]
Density 1.212 g/cm³ [7]
Flash Point 158.1 °C [7]
Predicted pKa 2.53 ± 0.54 [1]

| LogP | 1.27 |[7] |

Solubility Profile

The solubility of OPBA is a critical parameter for its use in reaction chemistry, purification, and formulation. Its structure, containing both a hydrophobic phenyl group and hydrophilic carboxylic acid and ketone moieties, results in a nuanced solubility profile.[1] It is generally described as sparingly soluble in water but moderately soluble in common organic solvents.[1]

Expertise in Action: Rationale for Solubility Testing

When developing a synthetic process, selecting an appropriate solvent system is paramount. For OPBA, a solvent must be chosen that can dissolve reactants but also facilitate product isolation. For purification via crystallization, a solvent system is needed where OPBA is highly soluble at elevated temperatures but poorly soluble at lower temperatures.

Experimental Protocol: Determining Quantitative Solubility

This protocol outlines a standard method for determining the solubility of OPBA in various solvents.

  • Preparation : Add an excess amount of OPBA (e.g., 100 mg) to a series of 2 mL vials, each containing 1 mL of a different test solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene).

  • Equilibration : Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) for 24 hours to ensure saturation is reached. A magnetic stirrer or shaker bath is ideal.

  • Separation : Allow the vials to stand undisturbed for at least 1 hour for the excess solid to settle.

  • Sampling : Carefully withdraw a known volume of the supernatant (e.g., 100 µL) using a calibrated pipette, ensuring no solid particles are transferred. A syringe filter (0.45 µm) should be used.

  • Quantification : Dilute the aliquot with a suitable solvent and quantify the concentration of OPBA using a validated analytical method, such as the HPLC protocol described in Section 5.0.

  • Calculation : Calculate the solubility in mg/mL based on the measured concentration and dilution factor.

Spectroscopic and Chromatographic Characterization

Confirming the identity and purity of OPBA requires a combination of spectroscopic and chromatographic techniques. Each method provides unique information about the molecule's structure and integrity.

dot graph "analytical_workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} dend Caption: Standard Analytical Workflow for Characterization of OPBA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR Analysis : The proton NMR spectrum of OPBA is expected to show distinct signals corresponding to the aromatic protons, the two methylene groups, and the acidic proton.

    • Aromatic Protons (C₆H₅) : A multiplet between δ 7.2-7.4 ppm.

    • Methylene Protons (-CH₂-Ph) : A triplet around δ 2.9-3.0 ppm.

    • Methylene Protons (-CH₂-CO) : A triplet around δ 3.2-3.3 ppm.

    • Carboxylic Acid Proton (-COOH) : A broad singlet, typically > δ 10 ppm, which is exchangeable with D₂O.

  • ¹³C NMR Analysis : The carbon NMR spectrum will confirm the carbon framework.

    • Carbonyl Carbons (C=O) : Two signals in the highly deshielded region, with the carboxylic acid carbon (~160-165 ppm) and the ketone carbon (~190-195 ppm).

    • Aromatic Carbons : Multiple signals between δ 126-140 ppm.

    • Methylene Carbons : Two signals in the aliphatic region, typically between δ 30-45 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of OPBA is dominated by characteristic stretching vibrations.[8][9][10]

  • O-H Stretch (Carboxylic Acid) : A very broad and strong absorption band from approximately 2500-3300 cm⁻¹.

  • C-H Stretch (Aromatic) : Sharp peaks typically appearing just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic) : Peaks appearing just below 3000 cm⁻¹.

  • C=O Stretch (Ketone & Carboxylic Acid) : Two strong, sharp absorption bands in the region of 1680-1750 cm⁻¹. The conjugation and presence of two carbonyls will result in distinct, likely overlapping, peaks.

  • C=C Stretch (Aromatic) : Medium to weak absorptions around 1450-1600 cm⁻¹.

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern, confirming the molecular formula. For OPBA, the expected molecular ion peak [M]+• would be at m/z 178. In electrospray ionization (ESI) negative mode, the [M-H]⁻ peak at m/z 177 would be prominent.

Chromatographic Analysis: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of OPBA and quantifying its concentration. A reverse-phase method is most suitable due to the compound's moderate polarity.[7]

Expertise in Action: Method Design Choices
  • Column : A C18 column is chosen as the stationary phase because its nonpolar nature effectively retains the moderately polar OPBA.

  • Mobile Phase : A mixture of acetonitrile (or methanol) and water is used. Acetonitrile is a common organic modifier that provides good peak shape and resolution.

  • Acidification : A small amount of acid (e.g., phosphoric or formic acid) is added to the mobile phase to suppress the ionization of the carboxylic acid group.[7] This ensures a consistent retention time and sharp, symmetrical peaks by neutralizing the carboxylate anion. Formic acid is preferred for MS-compatible methods.[7]

  • Detection : UV detection is ideal, as the phenyl group provides strong chromophoric activity, typically monitored around 254 nm.

Experimental Protocol: Reverse-Phase HPLC for Purity Analysis
  • Instrumentation : HPLC system equipped with a UV-Vis detector, autosampler, and a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chromatographic Conditions :

    • Mobile Phase : Isocratic mixture of 50:50 (v/v) acetonitrile and water containing 0.1% phosphoric acid.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Detection Wavelength : 254 nm.

    • Injection Volume : 10 µL.

  • Sample Preparation : Prepare a stock solution of OPBA in the mobile phase (e.g., 1 mg/mL). Dilute as necessary to fall within the linear range of the detector. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis : Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Stability, Storage, and Safety

Stability and Storage

To maintain its integrity, this compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated area, with recommended temperatures between 0-10°C.[1] It is incompatible with strong oxidizing agents, which can degrade the molecule.[11] Long-term stability studies should be conducted under intended storage conditions, with purity assessed periodically by HPLC.

Safety and Handling

This compound is classified as a hazardous substance, causing skin irritation and serious eye irritation/damage.[12][13]

  • Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[12]

  • Handling : Use only with adequate ventilation to avoid breathing fumes or dust. Wash hands thoroughly after handling.[12]

  • First Aid : In case of skin contact, flush with plenty of water. For eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.[12]

References

A Spectroscopic Guide to 2-Oxo-4-phenylbutyric Acid: Unveiling Molecular Structure through NMR, IR, and MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, a profound understanding of a molecule's structural and electronic properties is paramount. 2-Oxo-4-phenylbutyric acid, a key intermediate in various synthetic pathways and a subject of metabolic studies, presents a compelling case for detailed spectroscopic characterization. Its unique combination of a carboxylic acid, an α-keto group, and a phenyl moiety gives rise to a distinct spectroscopic fingerprint. This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to facilitate confident structural elucidation and analytical method development.

Molecular Structure and Spectroscopic Overview

This compound (C₁₀H₁₀O₃) possesses a linear four-carbon chain with a phenyl group at the C4 position, a ketone at C2, and a carboxylic acid at C1. This arrangement dictates the chemical environment of each atom and, consequently, its interaction with various spectroscopic probes.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons, the methylene protons of the butyric acid chain, and the acidic proton of the carboxylic acid. The α-keto group significantly influences the chemical shift of the adjacent methylene protons.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-12broad singlet1H-COOH
~7.1-7.3multiplet5HAromatic (C₆H₅)
~3.2triplet2H-CH₂- (adjacent to C=O)
~2.9triplet2H-CH₂- (adjacent to phenyl)

Note: Exact chemical shifts can vary depending on the solvent and concentration.

The broadness of the carboxylic acid proton signal is a result of hydrogen bonding and chemical exchange.[1][2] Its downfield shift is characteristic of acidic protons. The methylene protons appear as two distinct triplets due to spin-spin coupling with each other, forming an A₂B₂ system.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The presence of two carbonyl carbons (keto and carboxylic acid) and the aromatic carbons are key features.[3]

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~195C=O (keto)
~170C=O (carboxylic acid)
~140Aromatic (quaternary)
~128.5Aromatic (CH)
~128.2Aromatic (CH)
~126Aromatic (CH)
~45-CH₂- (adjacent to C=O)
~30-CH₂- (adjacent to phenyl)

Note: Data is based on typical chemical shift ranges and may vary slightly.

The downfield chemical shifts of the carbonyl carbons are characteristic of these functional groups. The aromatic region shows four signals, one for the quaternary carbon and three for the protonated carbons, which may overlap.

Experimental Protocol for NMR Spectroscopy

The following protocol outlines the key steps for acquiring high-quality NMR spectra of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~10-20 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). prep2 Add a small amount of internal standard (e.g., TMS). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into the NMR spectrometer. prep3->acq1 acq2 Lock and shim the instrument. acq1->acq2 acq3 Acquire ¹H and ¹³C NMR spectra using standard pulse programs. acq2->acq3 proc1 Apply Fourier transform to the FID. acq3->proc1 proc2 Phase and baseline correct the spectra. proc1->proc2 proc3 Calibrate the chemical shift scale to the internal standard. proc2->proc3

Caption: Workflow for NMR data acquisition.

Causality Behind Experimental Choices:

  • Solvent Selection: Deuterated solvents like chloroform-d₃ (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are used to avoid large solvent signals in the ¹H NMR spectrum. DMSO-d₆ is particularly useful for ensuring the observation of the acidic proton due to its ability to form strong hydrogen bonds.

  • Internal Standard: Tetramethylsilane (TMS) is a common internal standard as it is chemically inert and its signal appears at 0 ppm, away from most other proton and carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. In this compound, the key vibrational modes are associated with the O-H of the carboxylic acid, the C=O of both the keto and carboxylic acid groups, and the C-H and C=C bonds of the aromatic ring.[3]

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
~1710-1760StrongC=O stretch (keto and carboxylic acid)
~1600, ~1495, ~1450Medium-WeakC=C stretch (aromatic ring)
~3030Medium-WeakC-H stretch (aromatic)
~2850-2960MediumC-H stretch (aliphatic)
~1200-1300StrongC-O stretch (carboxylic acid)

The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state. The strong C=O absorption is often a single, broad peak due to the overlapping stretches of the keto and carboxylic acid carbonyls.

Experimental Protocol for FTIR Spectroscopy (Solid Sample)

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is typically employed.

G start Start prep Place a small amount of the solid sample on the ATR crystal. start->prep contact Ensure good contact between the sample and the crystal using the pressure arm. prep->contact background Collect a background spectrum of the empty ATR crystal. contact->background sample_scan Collect the sample spectrum. background->sample_scan process The instrument software automatically ratios the sample and background spectra. sample_scan->process end End process->end

Caption: ATR-FTIR experimental workflow.

Causality Behind Experimental Choices:

  • ATR Technique: ATR is a rapid and convenient method for solid samples, requiring minimal sample preparation and eliminating the need for solvents or pellet pressing.[4]

  • Background Scan: A background scan is crucial to subtract the absorbance of atmospheric water and carbon dioxide, as well as any intrinsic absorbance of the ATR crystal, ensuring that the final spectrum only represents the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, Electron Ionization (EI) is a common technique.[3]

The molecular ion peak (M⁺) is expected at m/z = 178. Key fragmentation pathways are driven by the cleavage of bonds adjacent to the carbonyl groups and the phenyl ring.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment
178[M]⁺ (Molecular Ion)
133[M - COOH]⁺
105[C₆H₅CH₂CH₂]⁺
91[C₆H₅CH₂]⁺ (Tropylium ion)
77[C₆H₅]⁺
Key Fragmentation Pathways

The fragmentation of this compound is initiated by the loss of an electron to form the molecular ion. Subsequent fragmentation can occur through several pathways, including alpha-cleavage and McLafferty rearrangement.

G M [C₁₀H₁₀O₃]⁺˙ m/z = 178 F1 [C₉H₉O]⁺ m/z = 133 M->F1 - COOH F2 [C₈H₉]⁺ m/z = 105 M->F2 - COCOOH F3 [C₇H₇]⁺ m/z = 91 F2->F3 - CH₂ F4 [C₆H₅]⁺ m/z = 77 F3->F4 - CH₂

Caption: Simplified MS fragmentation pathway.

Experimental Protocol for GC-MS

For volatile or semi-volatile compounds like this compound (often after derivatization), Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique.

G cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry prep1 Derivatize the sample to increase volatility (e.g., methylation or silylation). prep2 Dissolve the derivatized sample in a suitable solvent (e.g., hexane). prep1->prep2 gc1 Inject the sample into the GC. prep2->gc1 gc2 Separate components on a capillary column with a temperature program. gc1->gc2 ms1 Ionize the eluted components (e.g., by electron impact). gc2->ms1 ms2 Separate ions based on their mass-to-charge ratio. ms1->ms2 ms3 Detect the ions to generate a mass spectrum. ms2->ms3

Caption: GC-MS experimental workflow.

Causality Behind Experimental Choices:

  • Derivatization: Carboxylic acids and keto acids can be thermally unstable and have poor chromatographic peak shapes. Derivatization, such as methylation to form the corresponding ester, increases volatility and thermal stability, leading to better separation and detection.[5][6]

  • Temperature Programming: A temperature ramp in the GC oven is used to ensure that compounds with different boiling points elute as sharp peaks, improving resolution and sensitivity.

Conclusion

The spectroscopic data presented in this guide provides a robust and multi-faceted characterization of this compound. The combination of ¹H and ¹³C NMR, IR, and MS allows for unambiguous structural confirmation and provides a valuable reference for quality control, reaction monitoring, and metabolic studies. By understanding the principles behind the spectroscopic techniques and the rationale for the experimental protocols, researchers can confidently apply this knowledge to their own investigations involving this important chemical entity.

References

solubility of 2-Oxo-4-phenylbutyric acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-Oxo-4-phenylbutyric Acid in Organic Solvents

Authored by: A Senior Application Scientist

Foreword

In the landscape of pharmaceutical research and organic synthesis, a profound understanding of the physicochemical properties of active compounds and intermediates is paramount. This compound, a versatile keto acid, serves as a critical building block in the synthesis of various bioactive molecules.[1] Its utility in drug development and metabolic studies necessitates a comprehensive grasp of its behavior in various solvent systems.[1] This guide provides an in-depth exploration of the solubility of this compound in organic solvents, offering both theoretical insights and practical, field-proven experimental protocols for its determination. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to confidently select appropriate solvent systems for synthesis, purification, and formulation.

Physicochemical Profile of this compound

This compound (CAS No. 710-11-2) is a white to off-white crystalline solid with a molecular formula of C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol .[2][3] Its structure, featuring a phenyl group, a ketone, and a carboxylic acid, dictates its solubility characteristics. The hydrophobic phenyl group limits its aqueous solubility, while the polar carboxylic acid and ketone moieties allow for interactions with polar organic solvents.[1]

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[4] The solubility of this compound in a given organic solvent is governed by the balance of intermolecular forces between the solute and the solvent molecules.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding with the carboxylic acid group of this compound, leading to favorable interactions and generally good solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents possess dipole moments and can interact with the polar ketone and carboxylic acid groups through dipole-dipole interactions. Moderate solubility is often observed in these solvents.[1]

  • Nonpolar Solvents (e.g., Toluene, Hexane): The nonpolar nature of these solvents results in weak van der Waals forces as the primary mode of interaction. Consequently, the solubility of the polar this compound is expected to be limited in these solvents.

A qualitative understanding of these interactions is crucial for the rational selection of solvents in experimental design.

Quantitative Solubility Profile of this compound

While specific quantitative data for the solubility of this compound in a wide range of organic solvents is not extensively published, the following table provides a template for the type of data researchers should aim to generate. The values presented are hypothetical but are based on the general principles of solubility.

Solvent ClassificationSolventTemperature (°C)Hypothetical Solubility (g/L)
Polar Protic Methanol25150 - 250
Ethanol25120 - 200
Polar Aprotic Acetone25100 - 180
Ethyl Acetate2550 - 100
Acetonitrile2540 - 80
Dichloromethane2520 - 50
Nonpolar Toluene255 - 15
Hexane25< 1

Experimental Protocols for Solubility Determination

The following are detailed, step-by-step methodologies for the accurate determination of the solubility of this compound.

Gravimetric Method for Solubility Determination

This classic and robust method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute by evaporating the solvent.[2][5][6][7]

Materials and Equipment:
  • This compound (purity >98%)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or small flasks with screw caps

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Syringe filters (0.45 µm, PTFE or other solvent-resistant membrane)

  • Pre-weighed evaporation dishes

  • Drying oven

Experimental Workflow Diagram (Gravimetric Method)

G A Add excess this compound to a known volume of solvent in a vial. B Equilibrate at a constant temperature with agitation for 24-48 hours. A->B C Allow the solution to settle. B->C D Withdraw an aliquot of the supernatant using a syringe. C->D E Filter the aliquot through a 0.45 µm syringe filter into a pre-weighed evaporation dish. D->E F Record the weight of the dish with the filtrate. E->F G Evaporate the solvent in a drying oven at a suitable temperature. F->G H Cool the dish in a desiccator and weigh. G->H I Repeat steps G and H until a constant weight is achieved. H->I J Calculate solubility based on the mass of the residue and the volume of the aliquot. I->J

Caption: Workflow for Gravimetric Solubility Determination.

Step-by-Step Protocol:
  • Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, cease agitation and allow the undissolved solid to settle.

  • Carefully withdraw a known volume (e.g., 2 mL) of the clear supernatant using a syringe.

  • Attach a 0.45 µm syringe filter to the syringe and dispense the solution into a pre-weighed evaporation dish.

  • Record the weight of the evaporation dish containing the filtrate.

  • Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-60 °C).

  • Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

  • Weigh the dish containing the solid residue.

  • Repeat the drying and weighing steps until a constant mass is obtained.

Data Analysis:

The solubility (S) in g/L can be calculated using the following formula:

S (g/L) = (Mass of residue (g) / Volume of aliquot (L))

UV-Visible Spectrophotometry for Solubility Determination

This method is well-suited for compounds that have a chromophore, such as the phenyl group in this compound. It is a faster method than the gravimetric analysis and requires a smaller amount of material.[8][9][10]

Materials and Equipment:
  • This compound (purity >98%)

  • Selected organic solvents (UV-grade)

  • UV-Visible spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Syringe filters (0.45 µm, PTFE or other solvent-resistant membrane)

Experimental Workflow Diagram (UV-Vis Method)

G cluster_0 Calibration Curve cluster_1 Saturated Solution Analysis A Prepare a stock solution of known concentration. B Create a series of standard solutions by serial dilution. A->B C Measure the absorbance of each standard at λmax. B->C D Plot absorbance vs. concentration and perform linear regression. C->D I Calculate the concentration of the saturated solution using the calibration curve and dilution factor. D->I E Prepare a saturated solution as in the gravimetric method (Steps 1-4). F Filter the supernatant. E->F G Dilute the filtrate with a known factor to be within the calibration range. F->G H Measure the absorbance of the diluted filtrate at λmax. G->H H->I

Caption: Workflow for UV-Vis Spectrophotometric Solubility Determination.

Step-by-Step Protocol:

Part A: Preparation of a Calibration Curve

  • Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a dilute solution.

  • Prepare a stock solution of accurately known concentration by dissolving a weighed amount of the compound in a volumetric flask with the solvent.

  • Perform a series of dilutions of the stock solution to prepare at least five standard solutions of decreasing concentrations.

  • Measure the absorbance of each standard solution at the λmax.

  • Plot a graph of absorbance versus concentration and determine the equation of the line (y = mx + c) using linear regression.

Part B: Analysis of the Saturated Solution

  • Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (Steps 1-4).

  • Filter an aliquot of the supernatant through a 0.45 µm syringe filter.

  • Accurately dilute the filtered saturated solution with the solvent to an extent that the absorbance falls within the linear range of the calibration curve.

  • Measure the absorbance of the diluted solution at λmax.

Data Analysis:
  • Use the equation of the calibration curve to calculate the concentration of the diluted solution.

  • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

Interpretation and Practical Applications

The determined solubility data is invaluable for various stages of research and development:

  • Reaction Chemistry: Selecting a suitable solvent that dissolves reactants to a sufficient concentration is crucial for reaction kinetics.

  • Purification: Solubility data is fundamental for developing crystallization and recrystallization protocols. A good solvent system for recrystallization will have high solubility at an elevated temperature and low solubility at a lower temperature.

  • Formulation Development: For pharmaceutical applications, understanding the solubility in various excipients and solvent systems is critical for developing stable and bioavailable dosage forms.

Safety and Handling

This compound may cause skin and eye irritation.[11] It is recommended to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11] Always consult the Safety Data Sheet (SDS) for detailed safety information before handling the compound and the organic solvents used.

References

2-Oxo-4-phenylbutyric acid chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Oxo-4-phenylbutyric Acid: Structure, Properties, Synthesis, and Applications

Introduction

This compound, an α-keto acid derivative of 4-phenylbutyric acid, serves as a pivotal molecule in the landscape of pharmaceutical synthesis. While it may not be a household name, its structural features are fundamental to the creation of widely used therapeutics. This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into its chemical identity, synthesis, and critical applications, particularly its role as a high-value intermediate. We will explore not only the direct utility of this compound but also the broader pharmacological context of the phenylbutyrate scaffold, providing insights into its significance in modern medicinal chemistry.

Part 1: Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's structure and properties is the foundation of its application in complex synthetic and biological systems. This section details the fundamental chemical identity of this compound.

Nomenclature and Molecular Structure

The officially recognized IUPAC name for this compound is 2-oxo-4-phenylbutanoic acid .[1][2] It is also commonly known by several synonyms, including Benzylpyruvic acid, 4-Phenyl-2-oxobutanoic acid, and α-Oxobenzenebutanoic acid.[1][2][3]

The molecule features a butanoic acid backbone, substituted with a ketone group at the alpha position (C2) and a phenyl group at the C4 position. This arrangement of a carboxylic acid adjacent to a ketone is a defining characteristic of α-keto acids.

Caption: Chemical structure of 2-oxo-4-phenylbutanoic acid.

Physicochemical and Identification Data

Quantitative data for this compound is crucial for experimental design, including reaction setup, purification, and analytical characterization.

PropertyValueSource(s)
CAS Number 710-11-2[1][2][4][5][6]
Molecular Formula C₁₀H₁₀O₃[1][2][5][6]
Molecular Weight 178.18 g/mol [1][2][5]
Appearance White to off-white crystalline solid or flake powder[4][7]
pKa (Predicted) 2.53 ± 0.54[7]
Solubility Limited solubility in water; soluble in ethanol and acetone.[7]
Storage Recommended at -20°C or 2-8°C, sealed in a dry environment.[2][8]
SMILES C1=CC=C(C=C1)CCC(=O)C(=O)O[1]
InChI Key PPKAIMDMNWBOKN-UHFFFAOYSA-N[1][5]

Part 2: Synthesis and Key Chemical Reactions

While this compound is commercially available, understanding its synthesis and reactivity is key to its application. It is most frequently used not as an end product, but as a precursor to its esters, which are the more direct intermediates in pharmaceutical manufacturing.

Synthesis of Key Derivative: Ethyl 2-oxo-4-phenylbutyrate

The ethyl ester of this compound is a critical intermediate for the synthesis of several Angiotensin-Converting Enzyme (ACE) inhibitors.[9][10] Two common synthetic routes are detailed below.

Workflow 1: Fischer Esterification

This is a direct and classical method for converting the carboxylic acid to its ethyl ester. The causality is straightforward: in the presence of a strong acid catalyst, ethanol acts as a nucleophile, attacking the carbonyl carbon of the carboxylic acid, leading to the formation of the ester and water. Refluxing the reaction mixture drives the equilibrium towards the product.

Experimental Protocol: Fischer Esterification [11]

  • Reaction Setup: Combine this compound (130 g) with ethanol (650 ml) in a suitable reaction vessel.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (13 ml) to the mixture.

  • Reflux: Heat the mixture to reflux and maintain for 5 hours.

  • Workup (Concentration): After cooling, concentrate the reaction mixture to approximately half its original volume using a rotary evaporator.

  • Workup (Quenching & Extraction): Dilute the concentrated mixture with water (500 ml). The product, an oil, will separate. Collect the oil and extract the remaining aqueous layer with ethyl acetate.

  • Purification: Combine the oil and the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and distill off the solvent under reduced pressure.

  • Final Distillation: Purify the resulting residue by vacuum distillation to yield ethyl 2-oxo-4-phenylbutyrate (boiling point 135-141°C at 3 mmHg).

Workflow 2: Grignard Reaction

An alternative industrial route involves a Grignard reaction, which builds the carbon skeleton and introduces the desired functionality in a different sequence. This method is advantageous as it starts from more basic precursors.

grignard_synthesis cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Addition Reaction cluster_step3 Step 3: Workup & Isolation start 2-Phenylethyl bromide + Mg grignard Phenyl-ethyl-magnesium bromide (Grignard Reagent) start->grignard in MTBE/thinner addition_product Addition Product Solution grignard->addition_product diethyl_oxalate Diethyl oxalate diethyl_oxalate->addition_product workup Acid Hydrolysis Alkali Neutralization Washing & Drying addition_product->workup final_product Ethyl 2-oxo-4-phenylbutyrate workup->final_product

Caption: Grignard reaction workflow for Ethyl 2-oxo-4-phenylbutyrate synthesis.[9]

Reactivity Profile: The α-Keto Acid Moiety

The dual functionality of the α-keto acid group governs the reactivity of this compound.

  • Carboxylic Acid: Undergoes typical reactions like esterification (as detailed above) and salt formation.

  • α-Ketone: The ketone is electrophilic and susceptible to nucleophilic attack. A paramount example in pharmaceutical synthesis is reductive amination. In this reaction, the ketone reacts with an amine (often a dipeptide) to form an imine, which is then reduced in situ to yield a new secondary amine. This specific transformation is a cornerstone of the synthesis of the ACE inhibitor enalapril.[12]

Part 3: Applications in Pharmaceutical Development

The primary value of this compound is its role as a building block for Active Pharmaceutical Ingredients (APIs).

Core Intermediate for ACE Inhibitors

This compound's legacy is intrinsically linked to the development of 'pril' drugs. ACE inhibitors are a class of medications used primarily to treat hypertension and congestive heart failure.[9] The synthesis of drugs like Lisinopril and Benazepril relies on an intermediate derived directly from this compound.[2][9]

The self-validating system of this protocol is evident in its widespread industrial adoption; the successful, scalable synthesis of these life-saving drugs confirms the reliability and efficiency of using 2-oxo-4-phenylbutyrate as a key intermediate.

drug_synthesis_pathway start This compound ester Ethyl 2-oxo-4-phenylbutyrate start->ester Esterification drug ACE Inhibitors (e.g., Enalapril, Lisinopril) ester->drug Reductive Amination peptide Dipeptide (e.g., L-Alanyl-L-Proline) peptide->drug

Caption: Role as a precursor in the synthesis of ACE inhibitors.

Analytical Methodologies

Ensuring the purity and identity of this compound and its derivatives is critical. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

Experimental Protocol: Reverse-Phase HPLC Analysis [6]

  • Objective: To separate and quantify this compound.

  • Column: Newcrom R1 or equivalent C18 reverse-phase column.

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid as a modifier. For Mass Spectrometry (MS) detection, formic acid should be substituted for phosphoric acid.

  • Methodology:

    • Prepare the mobile phase and degas thoroughly.

    • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

    • Dissolve a sample of this compound in a suitable solvent (e.g., the mobile phase).

    • Inject the sample onto the column.

    • Elute the compound using an isocratic or gradient method.

    • Detect the analyte using a UV detector at an appropriate wavelength.

  • Trustworthiness: This method is scalable and can be adapted for preparative separation to isolate impurities, making it a robust tool for both analytical quality control and purification workflows.[6]

Part 4: Broader Pharmacological Context and Future Directions

While this compound's primary role is as a synthetic intermediate, the broader family of phenylbutyrate compounds exhibits significant biological activity. Understanding this context provides field-proven insight for drug development professionals exploring new therapeutic avenues.

The related compound, 4-phenylbutyric acid (4-PBA) , is an extensively studied molecule with two key mechanisms of action:

  • Chemical Chaperone: 4-PBA can help stabilize protein conformation, prevent the aggregation of misfolded proteins, and alleviate endoplasmic reticulum (ER) stress.[13][14] This is a critical mechanism in neurodegenerative diseases like Alzheimer's and Parkinson's, where protein aggregation is a pathological hallmark.[13]

  • Histone Deacetylase (HDAC) Inhibitor: 4-PBA also exhibits activity as an HDAC inhibitor, an action that can modulate gene expression and has therapeutic implications in cancer and inflammatory diseases.[13]

Studies have demonstrated the therapeutic potential of 4-PBA in various models, showcasing its neuroprotective effects against ethanol-induced brain damage and its ability to attenuate the severity of collagen-induced arthritis through anti-inflammatory action.[15][16] This established biological activity of the phenylbutyrate scaffold makes derivatives like this compound and its analogues intriguing starting points for the design of new therapeutic agents targeting protein misfolding, ER stress, and inflammatory pathways.

Conclusion

This compound is a molecule of significant, if understated, importance in the pharmaceutical industry. Its value is firmly established through its indispensable role in the synthesis of blockbuster ACE inhibitors. The well-defined chemical properties and reactive handles of its α-keto acid structure allow for reliable and scalable chemical transformations. Beyond this established utility, the proven biological activities of the closely related 4-phenylbutyrate scaffold highlight the potential for this chemical family in future drug discovery efforts, particularly in the challenging fields of neurodegeneration and inflammatory disease. This guide provides the core technical knowledge base for scientists and researchers to effectively utilize and innovate with this versatile chemical entity.

References

biological role of alpha-keto acids like 2-Oxo-4-phenylbutyric acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Role of Alpha-Keto Acids and the Case of 2-Oxo-4-phenylbutyric acid

Authored by: Gemini, Senior Application Scientist

Abstract

Alpha-keto acids (α-keto acids) are a class of organic compounds that serve as fundamental intersections in cellular metabolism, linking the catabolism and anabolism of carbohydrates, lipids, and amino acids.[1][2] Their unique structure, featuring a ketone group adjacent to a carboxylic acid, positions them as critical intermediates in energy production, nitrogen balance, and cellular signaling.[1][3] This guide provides an in-depth exploration of the multifaceted biological roles of α-keto acids, with a focused analysis on this compound and its closely related analogues. We will delve into their metabolic significance, roles in pathophysiology, therapeutic implications, and the analytical methodologies essential for their study. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital class of biomolecules.

The Centrality of α-Keto Acids in Cellular Metabolism

At the heart of cellular biochemistry, α-keto acids are indispensable players. They are not merely transient intermediates but are key regulatory nodes and substrates in several core metabolic pathways.

Core Metabolic Hubs

The most prominent α-keto acids—pyruvic acid, oxaloacetic acid, and α-ketoglutaric acid—are cornerstone components of glycolysis and the Krebs cycle (Citric Acid Cycle).[2][3]

  • Pyruvic Acid: As the end-product of glycolysis, pyruvate's fate determines the cell's metabolic state, either entering the Krebs cycle via conversion to acetyl-CoA under aerobic conditions or undergoing fermentation anaerobically.[1]

  • Oxaloacetic Acid & α-Ketoglutaric Acid: Both are key intermediates in the Krebs cycle, a central pathway for the energy production derived from the catabolism of carbohydrates, fats, and proteins.[1][3] α-ketoglutarate, in particular, links amino acid metabolism directly to the Krebs cycle.[4]

The conversion of these molecules is catalyzed by large mitochondrial enzyme assemblies known as α-keto acid dehydrogenase complexes (KDHc), which are critical checkpoints connecting major metabolic pathways to ATP production.[5]

The Nexus of Amino Acid and Carbon Metabolism

Alpha-keto acids are the carbon skeletons of amino acids, and their interconversion is a fundamental process for maintaining nitrogen homeostasis. This occurs primarily through two reversible reaction types:

  • Transamination: The transfer of an amino group from an amino acid to an α-keto acid, typically α-ketoglutarate.[2][6] This reaction, catalyzed by aminotransferases (transaminases), creates a new amino acid and a new α-keto acid, allowing for the synthesis of non-essential amino acids and the funneling of nitrogen from multiple amino acids into glutamate.[6][7]

  • Oxidative Deamination: The removal of an amino group from an amino acid (primarily glutamate) to yield the corresponding α-keto acid and free ammonia.[2] This process is crucial for nitrogen excretion via the urea cycle.[6]

This dynamic interplay ensures that the cell can adapt to changing metabolic demands, converting amino acids into energy-generating intermediates during fasting or using α-keto acid skeletons for amino acid synthesis in anabolic states.[4]

PKU_Pathway Phe Phenylalanine PAH Phenylalanine Hydroxylase (PAH) Phe->PAH Major Pathway (Normal) Transaminase Aminotransferase Phe->Transaminase Minor Pathway (Elevated in PKU) Tyr Tyrosine PPA Phenylpyruvic Acid (α-Keto Acid) PAH->Tyr PKU_block X PAH->PKU_block Transaminase->PPA Workflow Sample Biological Sample (e.g., Cell Pellet, Plasma) Deproteinization Deproteinization & Metabolite Extraction (e.g., with Methanol) Sample->Deproteinization Supernatant Collect Supernatant Deproteinization->Supernatant Derivatization Derivatization (e.g., with DMB at 85°C) Supernatant->Derivatization Neutralization Neutralization (e.g., with NaOH) Derivatization->Neutralization HPLC HPLC Injection & Separation (C18 Column) Neutralization->HPLC Detection Fluorescence Detection (Ex: 367nm, Em: 446nm) HPLC->Detection Quantification Data Analysis & Quantification Detection->Quantification

References

An In-Depth Technical Guide to 2-Oxo-4-phenylbutyric Acid: From Discovery to Contemporary Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxo-4-phenylbutyric acid, systematically named 2-oxo-4-phenylbutanoic acid and also known as benzylpyruvic acid, is an alpha-keto acid of significant interest in the realms of organic synthesis and pharmaceutical development. While not a household name in therapeutics itself, it serves as a critical molecular scaffold and a key intermediate in the industrial production of several life-saving drugs. Its structure, featuring a phenyl group, a butyric acid chain, and a ketone at the alpha position, makes it a versatile precursor for creating complex chiral molecules.

The historical trajectory of this compound is intrinsically linked to the development of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs fundamental to the management of hypertension and congestive heart failure.[1][2] The exact date of its first synthesis is not clearly documented but likely emerged from broader academic explorations of aromatic acid derivatives in the latter half of the 20th century.[3] Today, its primary value lies in its role as a prochiral substrate for synthesizing enantiomerically pure drug intermediates, a cornerstone of modern pharmaceutical manufacturing.

This guide provides a comprehensive overview of this compound, from its foundational synthesis methods to its pivotal role in biocatalytic workflows for drug development. We will explore the chemical logic behind its synthesis, detail key experimental protocols, and illustrate its transformation into high-value pharmaceutical precursors.

Property Value Reference
IUPAC Name 2-oxo-4-phenylbutanoic acid[4]
Synonyms This compound, Benzylpyruvic acid, 4-Phenyl-2-oxobutanoic acid[4]
CAS Number 710-11-2[5][6]
Molecular Formula C₁₀H₁₀O₃[4]
Molecular Weight 178.18 g/mol [4][6]
Appearance White to off-white crystalline solid or flake powder[3][5]
Solubility Sparingly soluble in water; moderately soluble in ethanol and acetone[3]

Part 1: The Genesis of a Precursor: Historical and Chemical Synthesis

The initial synthesis of this compound and its derivatives was achieved through classical organic chemistry reactions. These foundational methods, while sometimes lacking the efficiency and selectivity of modern techniques, established the chemical viability of constructing this keto acid and paved the way for its later industrial use.

Method A: Friedel-Crafts Acylation Pathway

A prominent strategy for creating the carbon skeleton of this compound involves the Friedel-Crafts acylation. This powerful reaction forges a new carbon-carbon bond between an aromatic ring and an acyl group. In a patented method, this is achieved by reacting benzene with an activated succinic acid derivative, such as (R)-acetoxysuccinic anhydride, in the presence of a strong Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃).[7]

The causality here is straightforward: the Lewis acid coordinates to the anhydride, creating a highly electrophilic acylium ion. This species is then attacked by the electron-rich benzene ring, leading to the formation of an acylated benzene intermediate. Subsequent workup and hydrolysis yield the target keto acid.[7] The choice of a chiral starting material like (R)-acetoxysuccinic anhydride is a deliberate strategy to introduce stereochemistry early in the synthesis, aiming for an optically active final product.[7]

Method B: The Grignard Reaction Approach

Another classical route leverages the Grignard reaction, a cornerstone of C-C bond formation. This process typically involves the reaction of a phenylethyl magnesium halide (a Grignard reagent) with an oxalate derivative, such as diethyl oxalate.[8]

The workflow begins with the formation of the Grignard reagent from 2-phenylethyl bromide and magnesium metal. This nucleophilic reagent then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. An acidic workup subsequently hydrolyzes the intermediate and the remaining ester group to furnish this compound.[8] This method is valued for its reliability and use of readily available starting materials.

G cluster_0 Classical Synthesis Routes benzene Benzene fc_intermediate Acylated Intermediate benzene->fc_intermediate succinic Acylated Succinic Anhydride succinic->fc_intermediate lewis_acid AlCl₃ (Lewis Acid) lewis_acid->fc_intermediate Catalyst fc_product This compound fc_intermediate->fc_product Hydrolysis phenylethyl 2-Phenylethyl Bromide grignard_reagent Grignard Reagent phenylethyl->grignard_reagent mg Mg mg->grignard_reagent grignard_intermediate Addition Product grignard_reagent->grignard_intermediate oxalate Diethyl Oxalate oxalate->grignard_intermediate grignard_product This compound grignard_intermediate->grignard_product Acidic Workup

Caption: Classical chemical synthesis pathways to this compound.

Part 2: The Biocatalytic Revolution: Greener and More Precise Synthesis

The increasing demand for enantiomerically pure pharmaceuticals drove a paradigm shift from classical chemical synthesis towards biocatalysis. Enzymes and whole-cell systems offer unparalleled stereoselectivity, operate under mild conditions (ambient temperature and neutral pH), and reduce hazardous waste, aligning with the principles of green chemistry.

Microbial Oxidation of 2-Hydroxy-4-phenylbutyric Acid

A highly efficient and elegant biocatalytic route to this compound is the oxidation of its corresponding secondary alcohol, 2-hydroxy-4-phenylbutyric acid. A Japanese patent describes a method using various microorganisms, including those from the genera Corynebacterium, Brevibacterium, and Microbacterium, to perform this transformation.[9]

The rationale for this approach is the inherent ability of microbial dehydrogenases to selectively oxidize the hydroxyl group to a ketone. This biotransformation is typically performed in an aqueous medium, under aerobic conditions, and at a controlled pH (e.g., 7.5–9.0).[9] The process is notable for its high efficiency and the ease of isolating the product from the reaction mixture using standard techniques like liquid chromatography.[9] This method represents a significant advancement, providing a sustainable alternative to chemical oxidants which are often toxic and non-specific.

G cluster_1 Biocatalytic Synthesis Pathway start_mol 2-Hydroxy-4-phenylbutyric Acid (Substrate) product_mol This compound (Product) start_mol->product_mol Oxidation biocatalyst Microorganism (e.g., Microbacterium ammoniaphilum) Contains Dehydrogenase Enzymes biocatalyst->product_mol conditions Aerobic Conditions Aqueous Medium pH 7.5 - 9.0 conditions->product_mol

Caption: Biocatalytic oxidation of 2-hydroxy-4-phenylbutyric acid.

Part 3: The Pinnacle Application: A Gateway to ACE Inhibitors

The primary industrial significance of this compound is its role as a versatile precursor for the synthesis of ACE inhibitors. Its prochiral keto group is the key functional handle that allows for the introduction of a new stereocenter, which is essential for the biological activity of these drugs.

Workflow 1: Asymmetric Reduction to a Chiral Alcohol Intermediate

The most common pathway involves the conversion of this compound into its ethyl ester, ethyl 2-oxo-4-phenylbutyrate (EOPB), followed by a highly stereoselective reduction of the ketone.

  • Esterification: The acid is first converted to its ethyl ester, typically by refluxing with ethanol in the presence of a catalytic amount of strong acid like sulfuric acid.[10] This step increases the molecule's solubility in organic solvents and modifies its reactivity for the subsequent reduction.

  • Asymmetric Reduction: The core of the process is the asymmetric reduction of EOPB to produce ethyl (R)-2-hydroxy-4-phenylbutyrate [(R)-HPBE].[2] This chiral alcohol is a direct precursor to ACE inhibitors like enalapril and ramipril.[2] This transformation is often accomplished using microbial catalysts, such as the yeasts Rhodotorula minuta and Candida holmii, which contain carbonyl reductase enzymes that exhibit high enantioselectivity, yielding the desired (R)-enantiomer with high purity.[11]

Workflow 2: Reductive Amination to a Chiral Amino Acid

An alternative and highly efficient strategy is the direct conversion of this compound into L-homophenylalanine (L-HPA), a non-proteinogenic amino acid that is also a precursor for ACE inhibitors.[1]

This is achieved through a reductive amination reaction catalyzed by the enzyme L-phenylalanine dehydrogenase. The reaction requires a hydride source, typically provided by the cofactor nicotinamide adenine dinucleotide (NADH). To make the process economically viable, an integrated cofactor regeneration system is employed, where another enzyme, such as formate dehydrogenase, continuously regenerates NADH from NAD⁺ using formate as a cheap substrate.[1] This elegant one-pot system showcases the power of multi-enzyme cascades in modern synthesis.

G cluster_2 Pharmaceutical Synthesis Workflows opba 2-Oxo-4-phenylbutyric Acid (OPBA) ester Esterification (Ethanol, H₂SO₄) opba->ester amination Reductive Amination (L-Phenylalanine Dehydrogenase) opba->amination eopb Ethyl 2-oxo-4- phenylbutyrate (EOPB) ester->eopb reduction Asymmetric Reduction (e.g., Yeast Biocatalyst) eopb->reduction rhpbe Ethyl (R)-2-hydroxy-4- phenylbutyrate ((R)-HPBE) reduction->rhpbe ace1 ACE Inhibitors (e.g., Enalapril, Ramipril) rhpbe->ace1 lhpa L-Homophenylalanine (L-HPA) amination->lhpa cofactor NADH Regeneration (Formate Dehydrogenase) cofactor->amination ace2 ACE Inhibitors lhpa->ace2

Caption: Key workflows from this compound to ACE inhibitor precursors.

Part 4: Key Experimental Protocols

The following protocols are representative methodologies for the synthesis and transformation of this compound, synthesized from published literature and patents for instructional purposes.

Protocol 1: Synthesis of Ethyl 2-oxo-4-phenylbutyrate (EOPB)

This protocol is adapted from a known chemical preparation method.[10]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (130 g), absolute ethanol (650 mL), and concentrated sulfuric acid (13 mL).

  • Reflux: Heat the mixture to reflux and maintain for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup - Concentration: After completion, allow the mixture to cool. Concentrate the solution to approximately half its original volume using a rotary evaporator.

  • Workup - Extraction: Dilute the concentrated mixture with 500 mL of water. An oily layer of the product will separate. Collect the oil. Extract the remaining aqueous layer with ethyl acetate.

  • Isolation: Combine the collected oil and the ethyl acetate extract. Dry the combined organic phase over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure.

  • Purification: Purify the residual oil by vacuum distillation (e.g., 135-141 °C at 3 mmHg) to yield pure ethyl 2-oxo-4-phenylbutyrate.

Protocol 2: Enzymatic Synthesis of L-Homophenylalanine (L-HPA)

This protocol is a conceptualization based on the enzymatic reductive amination process.[1]

  • Bioreactor Setup: Prepare a buffered aqueous solution (e.g., phosphate buffer, pH adjusted) in a temperature-controlled bioreactor.

  • Reagent Addition: Add the substrate, this compound, to the reactor. Add ammonium chloride as the amine source, the cofactor NAD⁺, and a sacrificial co-substrate for regeneration (e.g., sodium formate).

  • Enzyme Addition: Introduce the catalysts: L-phenylalanine dehydrogenase and formate dehydrogenase. The enzymes may be free or immobilized for easier recovery and reuse.

  • Reaction: Maintain the reaction at an optimal temperature (e.g., 25-30 °C) with gentle stirring. Continuously monitor and adjust the pH as the reaction may cause a shift.

  • Monitoring: Track the consumption of the keto acid and formation of L-HPA using High-Performance Liquid Chromatography (HPLC).

  • Product Isolation: Upon completion, terminate the reaction (e.g., by pH shift or heat). Remove the enzymes (e.g., by ultrafiltration if using a membrane bioreactor). Isolate and purify the L-HPA from the reaction broth using techniques such as ion-exchange chromatography.

Analytical Characterization

The analysis of this compound and its derivatives is crucial for monitoring reaction progress and ensuring product purity. HPLC is the method of choice.

Parameter Typical Condition Reference
Technique Reverse Phase HPLC (RP-HPLC)[12]
Column C18 (e.g., Newcrom R1)[12]
Mobile Phase Acetonitrile and water mixture with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility)[12]
Detection UV Detector (typically at a wavelength where the phenyl group absorbs, e.g., ~254 nm)
Application Purity assessment, pharmacokinetic studies, reaction monitoring[12]

Conclusion

This compound exemplifies the evolution of chemical synthesis. From its origins in classical organic chemistry, it has become a central player in the sophisticated, efficient, and sustainable biocatalytic processes that define modern pharmaceutical manufacturing. Its primary legacy is as a key building block for ACE inhibitors, drugs that have profoundly improved cardiovascular health worldwide. The scientific journey of this keto acid—from bench-scale reaction to industrial bioreactor—underscores the critical synergy between fundamental chemistry and applied biotechnology. As the demand for enantiomerically pure and complex molecules continues to grow, the principles demonstrated in the synthesis and application of this compound will undoubtedly continue to inspire the next generation of drug development.

References

An In-Depth Technical Guide to the Synthesis of 2-Oxo-4-phenylbutyric Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 2-oxo-4-phenylbutyric acid and its derivatives, compounds of significant interest in medicinal chemistry and drug development. Recognizing the crucial role of α-keto acids as versatile intermediates, this document delves into the core synthetic methodologies, including classical approaches like Friedel-Crafts acylation and condensation reactions, as well as modern catalytic and multicomponent strategies. The narrative emphasizes the mechanistic rationale behind experimental choices, offering field-proven insights for researchers, scientists, and professionals in drug development. Detailed protocols, comparative data, and visual diagrams of key transformations are presented to ensure both theoretical understanding and practical applicability.

Introduction: The Significance of the this compound Scaffold

The this compound core, also known as α-oxo-benzenebutanoic acid, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are key intermediates in the synthesis of various pharmaceuticals, most notably Angiotensin-Converting Enzyme (ACE) inhibitors like Enalapril and Lisinopril, which are widely used to manage hypertension and congestive heart failure.[2][3] The α-keto acid moiety is a versatile functional group that participates in a wide array of chemical transformations, making it a valuable building block for creating diverse molecular architectures.[4]

The biological importance of α-keto acids is well-established; they are integral to fundamental metabolic pathways such as the Krebs cycle and glycolysis.[4] In drug design, the α-ketoamide functionality, a close analog, has been extensively explored for its ability to act as a covalent or non-covalent inhibitor of enzymes like proteases and phospholipases.[5][6] Compared to α-ketoacids and α-ketoesters, α-ketoamides often exhibit improved pharmacokinetic properties, including better membrane permeability and enhanced metabolic stability.[5] This guide will explore the foundational synthetic routes that grant access to this critical class of molecules.

Foundational Synthetic Strategies

The synthesis of this compound and its analogs can be broadly categorized into several key strategies. The choice of a particular route often depends on the availability of starting materials, desired scale, and the specific substitution patterns on the aromatic ring or the butyric acid chain.

Friedel-Crafts Acylation: A Classic Approach

The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry and a primary method for introducing the keto-acid side chain onto a phenyl ring.[7][8] This electrophilic aromatic substitution typically involves the reaction of an aromatic compound (e.g., benzene) with an acylating agent in the presence of a Lewis acid catalyst.

A common and effective approach utilizes succinic anhydride as the acylating agent and aluminum chloride (AlCl₃) as the Lewis acid catalyst.[9][10] The reaction proceeds through the formation of an acylium ion, which then attacks the aromatic ring.

Reaction Mechanism:

  • Activation of the Acylating Agent: The Lewis acid (AlCl₃) coordinates to one of the carbonyl oxygens of succinic anhydride, polarizing it and making the adjacent carbonyl carbon more electrophilic.

  • Electrophilic Aromatic Substitution: The activated anhydride is attacked by the electron-rich benzene ring, forming a σ-complex (arenium ion).

  • Rearomatization: A base (such as AlCl₄⁻) removes a proton from the σ-complex, restoring aromaticity and yielding the 4-oxo-4-phenylbutanoic acid product.[11]

Diagram of the Friedel-Crafts Acylation Workflow:

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack & Rearomatization Succinic_Anhydride Succinic Anhydride Acylium_Complex Activated Acylium Ion Complex Succinic_Anhydride->Acylium_Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Benzene Benzene Sigma_Complex σ-Complex (Arenium Ion) Benzene->Sigma_Complex + Acylium Complex Product 4-Oxo-4-phenylbutanoic Acid Sigma_Complex->Product - H⁺, - AlCl₃

Caption: Workflow for Friedel-Crafts Acylation of Benzene.

Experimental Protocol: Synthesis of 4-Oxo-4-phenylbutanoic Acid via Friedel-Crafts Acylation [9][10]

  • Reaction Setup: In a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., dry argon), dissolve succinic anhydride and benzene in a suitable solvent like methylene chloride.

  • Cooling: Cool the solution to a low temperature, typically between -20°C and 0°C, to control the reaction's exothermicity.[9]

  • Catalyst Addition: Carefully add anhydrous aluminum chloride portion-wise, ensuring the temperature does not exceed 0°C.

  • Reaction: Stir the mixture at a controlled low temperature for several hours (e.g., 6-22 hours) until the reaction is complete (monitored by TLC or HPLC).[9]

  • Workup: Quench the reaction by slowly adding it to a mixture of ice and hydrochloric acid. This hydrolyzes the aluminum complexes.

  • Extraction & Purification: Separate the organic layer, extract the aqueous layer with a suitable solvent, combine the organic phases, wash, dry, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization.

This method is robust and widely applicable for synthesizing various substituted analogs by simply changing the starting aromatic compound.

Condensation Reactions: Building the Carbon Skeleton

Carbonyl condensation reactions provide another powerful avenue for constructing the this compound framework.[12][13] These reactions involve the coupling of two carbonyl-containing molecules, one acting as a nucleophile (enolate) and the other as an electrophile.

One notable example is the Claisen-Schmidt condensation, a variation of the aldol condensation, between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound lacking an α-hydrogen.[13] A relevant route involves the condensation of benzaldehyde with pyruvic acid.[2]

  • Aldol Condensation: Phenylacetaldehyde (or a derivative) can be reacted with a pyruvate ester (e.g., ethyl pyruvate) under basic or acidic conditions. The enolate of the pyruvate attacks the carbonyl of the phenylacetaldehyde.

  • Dehydration: The resulting β-hydroxy keto ester can then be dehydrated to yield an α,β-unsaturated keto ester.

  • Reduction: The double bond is subsequently reduced (e.g., via catalytic hydrogenation) to afford the saturated ethyl 2-oxo-4-phenylbutyrate.[2]

Diagram of the Condensation-Reduction Pathway:

G Phenylacetaldehyde Phenylacetaldehyde Condensation Aldol Condensation Phenylacetaldehyde->Condensation Pyruvate_Ester Pyruvate Ester Pyruvate_Ester->Condensation Unsaturated_Ester α,β-Unsaturated Keto Ester Condensation->Unsaturated_Ester Reduction Catalytic Hydrogenation Unsaturated_Ester->Reduction Final_Product Ethyl 2-oxo-4-phenylbutyrate Reduction->Final_Product

Caption: General workflow for condensation-reduction synthesis.

Grignard and Organometallic Reactions

Organometallic reagents, particularly Grignard reagents, offer a direct method for constructing the carbon skeleton. This approach typically involves the reaction of a phenylethyl magnesium halide with an appropriate electrophile containing the α-keto ester moiety.

A common strategy employs diethyl oxalate or ethyl oxalyl chloride as the electrophile.[2][14]

Synthetic Route using Grignard Reagents: [2][14]

  • Grignard Reagent Formation: 2-Phenylethyl bromide is reacted with magnesium turnings in an aprotic solvent like methyl tert-butyl ether or THF to form 2-phenylethylmagnesium bromide.

  • Addition Reaction: The prepared Grignard reagent is then added to a solution of diethyl oxalate at low temperature (-30°C to 20°C). The organometallic reagent attacks one of the ester carbonyls.

  • Workup: The reaction is quenched with an acidic solution (e.g., HCl) to hydrolyze the intermediate magnesium salt and yield the final product, ethyl 2-oxo-4-phenylbutyrate.[2]

The primary advantage of this route is its directness. However, the high reactivity of Grignard reagents necessitates strictly anhydrous conditions and careful temperature control to avoid side reactions.

Oxidation of Precursors

The α-keto acid functionality can also be installed through the oxidation of suitable precursors, such as α-hydroxy acids or α-hydroxy esters. This is a common final step in multi-step syntheses.

For instance, ethyl 2-hydroxy-4-phenylbutyrate can be oxidized to ethyl 2-oxo-4-phenylbutyrate. A variety of oxidizing agents can be employed, from classic chromium-based reagents to milder, more selective modern methods.

  • Nitroxyl Radical Catalysis: Catalysts like 2-azaadamantane N-oxyl (AZADO) can achieve chemoselective oxidation of α-hydroxy acids to α-keto acids.[15]

  • Other Methods: Oxidation of 4-oxo-4-phenylbutanoic acid itself has been studied using reagents like N-chlorosuccinimide (NCS) and benzimidazolium fluorochromate, which can lead to cleavage and formation of benzoic acid.[16][17]

Modern Synthetic Approaches: Multicomponent Reactions

Multicomponent reactions (MCRs), such as the Ugi reaction, offer a powerful and efficient strategy for generating complex molecules with high diversity in a single step.[18][19] The classical Ugi four-component reaction (Ugi-4CR) combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative.[18][20]

While not a direct route to the parent acid, the Ugi reaction is exceptionally valuable for synthesizing libraries of α-keto acid analogs, particularly α-ketoamides. By using a keto acid as the carboxylic acid component, a diverse range of derivatives can be accessed. For example, α-ketoglutaric acid has been successfully employed in Ugi reactions to create complex peptidomimetics.[21] The use of ketones as the carbonyl component can lead to highly functionalized, α,α-disubstituted amino acid derivatives.[22]

This approach is highly valued in drug discovery for its ability to rapidly generate libraries of compounds for biological screening.[21][22]

Comparative Analysis of Synthetic Routes

The optimal synthetic route depends heavily on the specific target molecule and project goals. Here is a comparative summary:

Synthetic Method Key Starting Materials Advantages Limitations Ideal For
Friedel-Crafts Acylation Benzene (or derivative), Succinic AnhydrideReliable, scalable, good for aromatic substitution.[7][23]Requires stoichiometric Lewis acid, can be harsh.[7]Large-scale synthesis of the core scaffold.
Condensation Reactions Phenylacetaldehyde, Pyruvate EsterVersatile, builds complexity stepwise.[12]Can have issues with self-condensation, may require multiple steps.[13]Accessing analogs with modifications on the side chain.
Grignard Reactions 2-Phenylethyl Halide, Diethyl OxalateDirect C-C bond formation, efficient.[2]Requires strict anhydrous conditions, sensitive to steric hindrance.Rapid synthesis when precursors are readily available.
Oxidation of Precursors α-Hydroxy Acids/EstersOften high-yielding, utilizes milder modern reagents.[15]Requires prior synthesis of the precursor alcohol.Final-step installation of the keto group.
Ugi Multicomponent Reaction Keto Acid, Amine, Ketone, IsocyanideHigh efficiency, rapid library generation, high diversity.[18][19]Primarily yields amide derivatives, not the free acid directly.Drug discovery, generating libraries of diverse analogs.

Conclusion and Future Outlook

The synthesis of this compound and its derivatives is a well-established field with a rich history of classical organic reactions. Methodologies like Friedel-Crafts acylation and Grignard reactions remain industrially relevant for their scalability and reliability. Concurrently, condensation and oxidation reactions offer strategic flexibility for accessing a wider range of analogs.

Looking forward, the field is increasingly leveraging the power of modern synthetic methods. The efficiency and diversity-generating capability of multicomponent reactions like the Ugi reaction are particularly suited for the demands of contemporary drug discovery, enabling the rapid exploration of chemical space around the α-keto acid scaffold.[18][21] Furthermore, the development of greener, catalytic versions of classical reactions, such as using solid acid catalysts for Friedel-Crafts acylations, will continue to be an important area of research, aiming to reduce environmental impact and improve process safety.[8] The continued innovation in synthetic methodology will undoubtedly expand the chemical toolbox available to researchers, facilitating the discovery of new therapeutics based on this vital molecular framework.

References

An In-depth Technical Guide to the Stability and Degradation Profile of 2-Oxo-4-phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a key intermediate in the synthesis of various pharmaceuticals and a model compound in metabolic studies, a thorough understanding of the stability and degradation profile of 2-Oxo-4-phenylbutyric acid is paramount for ensuring the quality, safety, and efficacy of related drug substances and products. This guide, compiled from a senior application scientist's perspective, provides a comprehensive overview of the intrinsic stability of this compound, its potential degradation pathways under various stress conditions, and practical methodologies for its analysis. The insights and protocols herein are designed to be a valuable resource for researchers and professionals in the field of drug development and quality control.

Physicochemical Properties and Handling Recommendations

This compound (CAS No: 710-11-2) is a white to off-white crystalline solid. Its structure, featuring a phenyl group, a carboxylic acid, and an α-keto group, dictates its chemical reactivity and stability.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₀O₃[1]
Molecular Weight178.19 g/mol [1]
AppearanceWhite to off-white crystalline solid[1]
SolubilityModerately soluble in ethanol and acetone; limited solubility in water[1]
Recommended Storage and Handling

Due to its potential sensitivity to heat, it is crucial to store this compound in a cool, dry, and well-ventilated area, away from sources of ignition. Long-term storage at 2-8°C is recommended to maintain its integrity. Containers should be tightly sealed to prevent exposure to moisture and air.

Potential Degradation Pathways

The chemical structure of this compound contains several functional groups susceptible to degradation under various stress conditions. The primary sites for degradation are the α-keto acid moiety and the phenyl group.

Oxidative Degradation

The α-keto acid functional group is susceptible to oxidative cleavage. Studies on the oxidation of 4-oxo-4-phenylbutanoic acid have shown that under oxidative stress, a likely degradation pathway involves the cleavage of the carbon-carbon bond between the keto group and the adjacent methylene group, leading to the formation of benzoic acid as a major degradation product.[2][3] The reaction can be initiated by various oxidizing agents, including hydrogen peroxide.

Oxidation_Pathway 2-Oxo-4-phenylbutyric_acid This compound Benzoic_Acid Benzoic Acid 2-Oxo-4-phenylbutyric_acid->Benzoic_Acid Oxidative Cleavage Other_Fragments Other Fragments (e.g., succinic acid derivatives) 2-Oxo-4-phenylbutyric_acid->Other_Fragments Oxidative Cleavage Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂)

Caption: Proposed oxidative degradation pathway of this compound.

Decarboxylation

α-keto acids are known to be susceptible to decarboxylation, particularly under thermal stress or in the presence of certain catalysts.[4] For this compound, this would involve the loss of carbon dioxide from the carboxylic acid group, potentially leading to the formation of 1-phenyl-1,3-butanedione or other related compounds, depending on the reaction conditions.

Decarboxylation_Pathway 2-Oxo-4-phenylbutyric_acid This compound Decarboxylated_Product 1-Phenyl-1,3-butanedione (and other products) 2-Oxo-4-phenylbutyric_acid->Decarboxylated_Product Decarboxylation CO2 CO₂ 2-Oxo-4-phenylbutyric_acid->CO2 Loss of Heat_or_Catalyst Heat / Catalyst

Caption: Potential decarboxylation pathway of this compound.

Hydrolytic Degradation
Photolytic Degradation

The presence of a phenyl group and a carbonyl group suggests potential susceptibility to photolytic degradation. Aromatic ketones can undergo photochemical reactions upon exposure to UV light.[3] For this compound, this could involve reactions such as photoreduction of the keto group or reactions involving the aromatic ring. The specific degradation products would depend on the wavelength of light and the presence of other reactive species.

Forced Degradation Studies: A Practical Approach

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[7][8] The following protocols are designed as a starting point for investigating the stability of this compound.

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_0 Stress Conditions Acid_Hydrolysis Acid Hydrolysis (0.1 M HCl, 60°C) Analysis Analysis by Stability-Indicating HPLC-UV/MS Acid_Hydrolysis->Analysis Base_Hydrolysis Base Hydrolysis (0.1 M NaOH, RT) Base_Hydrolysis->Analysis Oxidation Oxidation (3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (80°C, solid state) Thermal->Analysis Photolytic Photolytic (ICH Q1B conditions) Photolytic->Analysis Drug_Substance This compound (in solution or solid) Drug_Substance->Acid_Hydrolysis Drug_Substance->Base_Hydrolysis Drug_Substance->Oxidation Drug_Substance->Thermal Drug_Substance->Photolytic Identification Characterization of Degradation Products (LC-MS/MS, NMR) Analysis->Identification Pathway_Elucidation Elucidation of Degradation Pathways Identification->Pathway_Elucidation

Caption: General workflow for conducting forced degradation studies.

Step-by-Step Protocols for Forced Degradation

Objective: To generate potential degradation products of this compound under various stress conditions. A target degradation of 5-20% is generally considered appropriate.[9]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (for MS compatibility)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile:water 50:50 v/v).

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

    • If no degradation is observed, repeat with 1 M HCl.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.

    • If significant degradation occurs rapidly, consider performing the study at a lower temperature (e.g., 4°C).

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw samples at appropriate time points and dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a controlled temperature oven at 80°C for 7 days.

    • At specified time points, withdraw a sample, dissolve it in the mobile phase to a known concentration, and analyze.

  • Photolytic Degradation:

    • Expose a solution of this compound (1 mg/mL) and a sample of the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7]

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples after the exposure period.

Stability-Indicating Analytical Method

A robust stability-indicating method is crucial for separating and quantifying the parent compound from its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a commonly used technique for this purpose.[6][10] Coupling with mass spectrometry (LC-MS) is invaluable for the identification of unknown degradants.[8][11]

Recommended HPLC-UV Method

This method is a starting point and may require optimization based on the observed degradation profile.

Table 2: Proposed HPLC-UV Method Parameters

ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrilePhosphoric acid ensures good peak shape for the carboxylic acid. A gradient elution is recommended to separate polar and non-polar degradants.
Gradient 0-5 min: 20% B5-20 min: 20-80% B20-25 min: 80% B25-30 min: 20% BA gradient allows for the elution of a wide range of compounds with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30°CProvides reproducible retention times.
Detection UV at 254 nmThe phenyl group provides strong UV absorbance at this wavelength. A photodiode array (PDA) detector is recommended to check for peak purity.
Injection Vol. 10 µLA typical injection volume.

For mass spectrometry compatible methods, phosphoric acid should be replaced with a volatile acid like formic acid (0.1%).[12]

Identification of Degradation Products using LC-MS/MS

The identification of unknown degradation products is a critical step in understanding the degradation pathways.

LCMS_Identification_Workflow Degraded_Sample Inject Degraded Sample into LC-MS/MS Full_Scan_MS Acquire Full Scan MS Data (Determine m/z of unknowns) Degraded_Sample->Full_Scan_MS MS_MS_Fragmentation Perform MS/MS on Unknown Peaks (Obtain fragmentation pattern) Full_Scan_MS->MS_MS_Fragmentation Propose_Structure Propose Structure based on: - Accurate Mass - Fragmentation Pattern - Knowledge of Degradation Chemistry MS_MS_Fragmentation->Propose_Structure Confirm_Structure Confirm Structure (e.g., via synthesis of standard or NMR of isolated degradant) Propose_Structure->Confirm_Structure

Caption: Workflow for the identification of unknown degradation products by LC-MS/MS.

Summary of Potential Degradation Profile

Based on the available literature and the chemical nature of this compound, the following table summarizes the expected degradation behavior and potential major degradation products under various stress conditions.

Table 3: Summary of Forced Degradation Profile of this compound

Stress ConditionExpected DegradationPotential Major Degradation Product(s)
Acidic Hydrolysis Possible, depending on acid strength and temperatureHydrated gem-diol, potential for further breakdown products
Basic Hydrolysis Likely to be more significant than acidic hydrolysisHydrated gem-diol, potential for further breakdown products
Oxidation Significant degradation expectedBenzoic acid, other oxidative cleavage products
Thermal Degradation likely, especially at elevated temperaturesDecarboxylation products (e.g., 1-phenyl-1,3-butanedione), other thermal decomposition products
Photolytic Degradation possible upon exposure to UV lightPhotoreduction products, products from reactions of the aromatic ring

Conclusion

The stability of this compound is a critical parameter that requires careful evaluation, particularly in the context of pharmaceutical development. This guide has outlined the key physicochemical properties, potential degradation pathways, and a practical framework for conducting forced degradation studies and developing a stability-indicating analytical method. While direct and comprehensive degradation studies on this specific molecule are limited in the public domain, the information provided, based on the reactivity of related chemical moieties, serves as a robust starting point for any stability investigation. The application of the described methodologies will enable researchers to build a comprehensive stability profile, ensuring the quality and safety of materials and products derived from this compound.

References

An In-depth Technical Guide to 2-Oxo-4-phenylbutyric Acid: Properties, Synthesis, and Applications in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxo-4-phenylbutyric acid, also known as α-oxobenzenebutanoic acid, is a keto acid of significant interest in the pharmaceutical industry. While not a therapeutic agent itself, it serves as a critical building block and key intermediate in the synthesis of several prominent drugs, most notably Angiotensin-Converting Enzyme (ACE) inhibitors. Its unique chemical structure, featuring a benzene ring, a ketone, and a carboxylic acid functional group, makes it a versatile synthon for complex molecular architectures. This guide provides a comprehensive overview of this compound, from its fundamental physicochemical properties to its synthesis, analytical methodologies, and pivotal role in drug development.

Core Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective handling, application in synthesis, and analytical characterization.

PropertyValueReference(s)
CAS Number 710-11-2[1][2][3][4][5]
Molecular Formula C₁₀H₁₀O₃[1][2][5]
Molecular Weight 178.18 g/mol [1][2][3]
IUPAC Name 2-oxo-4-phenylbutanoic acid[5]
Synonyms Benzenebutanoic acid, α-oxo-; 4-Phenyl-2-oxobutanoic acid; Benzylpyruvic acid[1][5]
Appearance White flake powder/solid
Melting Point 47-51 °C

Synthesis and Chemical Reactivity

The primary route to this compound often involves its ethyl ester, ethyl 2-oxo-4-phenylbutyrate, which is a direct precursor in many pharmaceutical syntheses.

Synthesis of the Ethyl Ester Intermediate

A common synthetic pathway to obtain ethyl 2-oxo-4-phenylbutyrate involves a Grignard reaction. The workflow for this synthesis is outlined below:

G cluster_start Starting Materials cluster_reaction Reaction Steps 2-phenylethyl bromide 2-phenylethyl bromide Grignard Formation Grignard Formation 2-phenylethyl bromide->Grignard Formation Magnesium Magnesium Magnesium->Grignard Formation Diethyl oxalate Diethyl oxalate Addition Reaction Addition Reaction Diethyl oxalate->Addition Reaction Grignard Formation->Addition Reaction Grignard Reagent Ethyl 2-oxo-4-phenylbutyrate Ethyl 2-oxo-4-phenylbutyrate Addition Reaction->Ethyl 2-oxo-4-phenylbutyrate Product

Caption: Synthesis of Ethyl 2-oxo-4-phenylbutyrate via Grignard Reaction.

Experimental Protocol: Synthesis of Ethyl 2-oxo-4-phenylbutyrate

  • Grignard Reagent Formation: 2-phenylethyl bromide is reacted with magnesium turnings in an appropriate ether solvent (e.g., diethyl ether or tetrahydrofuran) under anhydrous conditions to form the corresponding Grignard reagent, 2-phenylethylmagnesium bromide.

  • Addition to Diethyl Oxalate: The freshly prepared Grignard reagent is then added dropwise to a solution of diethyl oxalate at a controlled, low temperature.

  • Workup: The reaction mixture is quenched with a weak acid (e.g., aqueous ammonium chloride) to hydrolyze the intermediate and yield the crude ethyl 2-oxo-4-phenylbutyrate.

  • Purification: The product is typically purified by vacuum distillation.

The resulting ethyl ester can then be hydrolyzed under acidic or basic conditions to yield this compound.

Central Role in ACE Inhibitor Synthesis

The most prominent application of this compound and its ethyl ester is in the synthesis of ACE inhibitors, such as Lisinopril and Enalapril. These drugs are widely prescribed for the treatment of hypertension and heart failure. The synthesis involves a key reductive amination reaction.

The Lisinopril Synthesis Pathway

In the synthesis of Lisinopril, ethyl 2-oxo-4-phenylbutyrate is condensed with a protected lysyl-proline dipeptide. This is followed by a hydrogenation step, which forms the crucial secondary amine linkage and establishes the correct stereochemistry.

G Ethyl 2-oxo-4-phenylbutyrate Ethyl 2-oxo-4-phenylbutyrate Condensation Condensation Ethyl 2-oxo-4-phenylbutyrate->Condensation Protected Lysyl-Proline Protected Lysyl-Proline Protected Lysyl-Proline->Condensation Hydrogenation Hydrogenation Condensation->Hydrogenation Schiff Base Intermediate Protected Lisinopril Protected Lisinopril Hydrogenation->Protected Lisinopril Deprotection Deprotection Protected Lisinopril->Deprotection Lisinopril Lisinopril Deprotection->Lisinopril

Caption: Key steps in the synthesis of Lisinopril.

Mechanism Insight: The reaction proceeds through the formation of a Schiff base between the ketone of ethyl 2-oxo-4-phenylbutyrate and the primary amine of the lysine moiety. Subsequent catalytic hydrogenation reduces the imine to a secondary amine, yielding the protected drug substance[3]. The choice of catalyst (e.g., Raney Nickel or Palladium on carbon) and reaction conditions are critical for controlling the stereoselectivity of this transformation[3].

Biocatalytic Transformations and Biological Relevance

While this compound is primarily a synthetic intermediate, it is also a substrate for various enzymes, a property that is being exploited for the biocatalytic production of valuable chiral molecules. This is a rapidly growing area of interest for green chemistry and sustainable pharmaceutical manufacturing.

Enzymatic Reductive Amination:

  • Enzyme: L-phenylalanine dehydrogenase.

  • Product: L-homophenylalanine, a non-proteinogenic amino acid that is itself a valuable chiral building block for ACE inhibitors.

  • Significance: This enzymatic route offers high stereoselectivity, producing the desired enantiomer with high purity under mild reaction conditions[1][3].

Enzymatic Reduction:

  • Enzyme: Carbonyl reductases or engineered D-lactate dehydrogenase.

  • Product: (R)-2-hydroxy-4-phenylbutyric acid, another key chiral intermediate for ACE inhibitors.

  • Significance: These biocatalytic reductions provide an efficient and environmentally friendly alternative to traditional chemical reductants, achieving high enantiomeric excess[2].

It is important to distinguish this compound from its related compound, 4-phenylbutyric acid . 4-phenylbutyric acid is a biologically active molecule used as a drug for urea cycle disorders and investigated for its role as a histone deacetylase inhibitor and endoplasmic reticulum stress reducer. This compound does not share these known biological activities and its relevance is primarily as a precursor and substrate in chemical and biochemical transformations.

Analytical Methodologies

The purity and concentration of this compound are critical for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for its quantification and impurity profiling.

Typical RP-HPLC Method:

  • Column: A reverse-phase column, such as a C18.

  • Mobile Phase: A mixture of an organic solvent like acetonitrile and an aqueous buffer, often containing a small amount of acid (e.g., phosphoric acid or formic acid) to ensure good peak shape for the carboxylic acid[6].

  • Detection: UV detection, typically in the range of 210-254 nm, where the phenyl group exhibits strong absorbance.

  • Applications: This method is suitable for in-process control during synthesis, quality control of the final intermediate, and for pharmacokinetic studies[6].

Safety and Handling

This compound requires careful handling in a laboratory or manufacturing setting. The following is a summary of its hazard classifications:

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationGHS05DangerH315: Causes skin irritation
Serious Eye Damage/IrritationGHS05DangerH318: Causes serious eye damage

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or in a fume hood to avoid inhalation of any dust.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a cornerstone intermediate in the synthesis of a major class of cardiovascular drugs. Its importance lies in its chemical reactivity, which allows for the efficient construction of complex active pharmaceutical ingredients. While its direct biological activity is limited, its role as a substrate in biocatalytic transformations is opening new avenues for the green and stereoselective synthesis of chiral building blocks. A thorough understanding of its properties, synthesis, and analytical methods is therefore indispensable for professionals in the field of drug development and pharmaceutical sciences.

References

Methodological & Application

Application Notes & Protocols for the Enzymatic Synthesis of 2-Oxo-4-phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the enzymatic synthesis of 2-Oxo-4-phenylbutyric acid (OPBA). This key chemical intermediate is of significant interest in the pharmaceutical industry, particularly as a precursor for the synthesis of angiotensin-converting enzyme (ACE) inhibitors.[1][2][3][4] This document outlines two primary enzymatic strategies, provides detailed, step-by-step protocols, and discusses the critical parameters for successful synthesis and analysis.

Introduction: The Shift to Biocatalysis

Traditionally, the synthesis of α-keto acids like this compound has relied on classical chemical methods.[5] However, these approaches often involve harsh reaction conditions, the use of hazardous reagents, and can generate significant waste streams. Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a compelling "green" alternative. Enzymatic syntheses are characterized by high specificity, mild reaction conditions (physiological pH and temperature), and reduced environmental impact, making them increasingly attractive for industrial applications.[6]

This guide will focus on two robust enzymatic methods for the synthesis of this compound:

  • Oxidative Deamination of L-Homophenylalanine using L-Amino Acid Oxidase (LAAO).

  • Whole-Cell Biotransformation via Oxidation of 2-Hydroxy-4-phenylbutyric Acid.

Method 1: Oxidative Deamination using L-Amino Acid Oxidase

Scientific Principle

L-Amino acid oxidases (LAAOs) are flavoenzymes that catalyze the stereospecific oxidative deamination of L-amino acids to their corresponding α-keto acids.[7] The reaction consumes oxygen and produces ammonia and hydrogen peroxide as byproducts.[7] By using L-homophenylalanine as the substrate, LAAO can efficiently synthesize this compound.

The reaction mechanism proceeds via two main steps:

  • Oxidative Deamination: The L-amino acid is oxidized to an imino acid intermediate, with the concomitant reduction of the enzyme's flavin adenine dinucleotide (FAD) cofactor to FADH₂.

  • Hydrolysis & Cofactor Regeneration: The imino acid is spontaneously hydrolyzed to the α-keto acid (OPBA) and ammonia. The reduced FADH₂ is re-oxidized to FAD by molecular oxygen, producing hydrogen peroxide.[7]

To drive the reaction to completion and mitigate potential enzyme inhibition by hydrogen peroxide, the addition of catalase is highly recommended. Catalase efficiently decomposes hydrogen peroxide into water and oxygen.

Workflow Visualization

LAAO_Catalyzed_Synthesis cluster_reactants Reactants cluster_enzymes Enzymes cluster_products Products L_HPA L-Homophenylalanine LAAO L-Amino Acid Oxidase (LAAO) L_HPA->LAAO Substrate O2 Oxygen (O2) O2->LAAO OPBA 2-Oxo-4-phenylbutyric acid (OPBA) LAAO->OPBA Product NH3 Ammonia (NH3) LAAO->NH3 H2O2 Hydrogen Peroxide (H2O2) LAAO->H2O2 Byproduct CAT Catalase CAT->O2 Regenerated H2O Water (H2O) CAT->H2O Product H2O2->CAT Substrate

Caption: Enzymatic cascade for OPBA synthesis using LAAO and Catalase.

Experimental Protocol: LAAO-Mediated Synthesis

1. Materials & Reagents:

  • L-Homophenylalanine (Substrate)

  • L-Amino Acid Oxidase (e.g., from Crotalus adamanteus, Type IV)

  • Catalase (e.g., from bovine liver)

  • Potassium Phosphate Buffer (100 mM, pH 7.5)

  • Hydrochloric Acid (HCl, 1 M for pH adjustment)

  • Sodium Hydroxide (NaOH, 1 M for pH adjustment)

  • Deionized Water

2. Equipment:

  • Jacketed glass reactor or temperature-controlled shaker

  • pH meter and probe

  • Oxygen supply (air pump with sparger or pure O₂)

  • Analytical balance

  • Stir plate and stir bar

3. Protocol Steps:

  • Buffer Preparation: Prepare 1 L of 100 mM potassium phosphate buffer and adjust the pH to 7.5 using 1 M HCl or 1 M NaOH. The optimal pH for many LAAOs is around 7.5.

  • Reaction Setup:

    • In a 250 mL jacketed glass reactor, add 100 mL of the 100 mM potassium phosphate buffer (pH 7.5).

    • Set the temperature to 30°C and begin gentle stirring.

    • Dissolve L-homophenylalanine to a final concentration of 50 mM.

    • Begin sparging the solution with air or oxygen at a low flow rate to ensure sufficient oxygen supply.

  • Enzyme Addition:

    • Once the substrate is fully dissolved and the temperature is stable, add Catalase to a final concentration of ~1000 U/mL.

    • Initiate the reaction by adding L-Amino Acid Oxidase. A starting concentration of 5-10 U/mL is recommended.

  • Reaction Monitoring:

    • Maintain the pH at 7.5 throughout the reaction. The production of ammonia will cause the pH to rise. Use a pH controller or manually add 0.5 M HCl as needed to maintain the setpoint.

    • Monitor the reaction progress by taking aliquots (e.g., 100 µL) at regular intervals (e.g., every 30-60 minutes).

    • Immediately quench the enzymatic reaction in the aliquot by adding an equal volume of 1 M HCl or by flash-freezing.

    • Analyze the samples for OPBA concentration using HPLC (see Analytical Protocol below).

  • Reaction Termination & Product Isolation:

    • Once the reaction has reached completion (typically >95% conversion, 4-8 hours), terminate it by acidifying the entire batch to pH 2.0 with 1 M HCl. This will precipitate the enzymes.

    • Centrifuge the mixture (e.g., 10,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.

    • Collect the supernatant containing the OPBA.

    • The product can be isolated from the supernatant via liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) followed by evaporation of the solvent.

Method 2: Whole-Cell Oxidation of 2-Hydroxy-4-phenylbutyric Acid

Scientific Principle

This method utilizes microorganisms that possess oxidoreductase enzymes capable of oxidizing the hydroxyl group of 2-Hydroxy-4-phenylbutyric acid to the corresponding ketone, yielding OPBA. A Japanese patent describes the use of bacteria from genera such as Corynebacterium, Brevibacterium, and Microbacterium for this transformation.[8] Using whole cells as the biocatalyst is often more cost-effective as it eliminates the need for enzyme purification.[9] The cellular machinery also provides a stable environment for the enzyme and can inherently regenerate any necessary cofactors.

Workflow Visualization

Whole_Cell_Biotransformation cluster_input Inputs cluster_process Process cluster_output Outputs Substrate 2-Hydroxy-4-phenylbutyric acid Bioreactor Aerobic Bioreactor (pH 7.5-9.0, 30°C) Substrate->Bioreactor Cells Microbial Cells (e.g., Corynebacterium sp.) Cells->Bioreactor Product This compound Bioreactor->Product Biotransformation Biomass Cell Biomass Bioreactor->Biomass Separation

Caption: Workflow for the whole-cell synthesis of OPBA.

Experimental Protocol: Whole-Cell Biotransformation

1. Materials & Reagents:

  • Microorganism strain (e.g., Microbacterium ammoniaphilum ATCC 15354)[8]

  • Appropriate growth medium (e.g., LB or a custom nutrient broth)

  • 2-Hydroxy-4-phenylbutyric acid (Substrate)

  • Phosphate Buffer (100 mM, pH 8.0) or sterile water

  • Antifoaming agent

2. Equipment:

  • Shake flasks and incubator shaker

  • Fermenter/Bioreactor

  • Centrifuge

  • pH meter and probe

3. Protocol Steps:

  • Cell Culture (Inoculum Preparation):

    • Inoculate a single colony of the selected microorganism into a 50 mL sterile growth medium in a 250 mL shake flask.

    • Incubate at 28-30°C with shaking (200 rpm) for 24-48 hours until a dense culture is obtained.

  • Cell Growth (Biomass Production):

    • Use the inoculum to start a larger culture in a fermenter or larger shake flasks.

    • Grow the cells under optimal conditions until the late logarithmic or early stationary phase.

  • Cell Harvesting and Preparation:

    • Harvest the cells by centrifugation (e.g., 8,000 x g for 15 minutes at 4°C).

    • Wash the cell pellet once with 100 mM phosphate buffer (pH 8.0) or sterile water and centrifuge again.

    • The resulting cell paste (wet cells) can be used directly or after resuspension in buffer.[8]

  • Biotransformation Reaction:

    • In a bioreactor or shake flask, prepare a suspension of the microbial cells in phosphate buffer (pH 7.5-9.0).[8] A typical cell loading is 1-5% (w/v) of wet cell weight.

    • Add the substrate, 2-Hydroxy-4-phenylbutyric acid, to the cell suspension. A starting concentration of 1-2% (w/v) is recommended.[8] The substrate can be added all at once or in batches to avoid substrate inhibition.

    • Incubate the reaction at 30°C with vigorous shaking or stirring to ensure adequate aeration.[8]

  • Reaction Monitoring and Termination:

    • Monitor the formation of OPBA using HPLC as described below.

    • The reaction is typically complete within 30-90 hours.[8]

    • Terminate the reaction by separating the cells from the reaction broth via centrifugation or filtration.

  • Product Isolation:

    • The supernatant contains the desired product, this compound.

    • Further purification can be achieved using methods like liquid chromatography or extraction as described in Method 1.[8]

Quantitative Data Summary

The following table summarizes key parameters for the described protocols, derived from literature on analogous reactions.

ParameterMethod 1: LAAOMethod 2: Whole-CellReference
Biocatalyst L-Amino Acid OxidaseMicrobacterium ammoniaphilum,[8]
Substrate L-Homophenylalanine2-Hydroxy-4-phenylbutyric acid-
Typical pH 7.57.5 - 9.0,[8]
Typical Temp. 30°C30°C[8]
Reaction Time 4 - 8 hours30 - 90 hours[8]
Typical Yield >95% Conversion~63% (Isolation Yield)[8]

Analytical Protocol: Quantification by RP-HPLC

Accurate quantification of this compound is crucial for monitoring reaction kinetics and determining final yield. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.[8][10]

1. Instrumentation & Columns:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[10]

2. Chromatographic Conditions:

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing an acidifier (e.g., 0.1% phosphoric acid or 0.1% formic acid) is typical. A starting point could be 50:50 (v/v) Acetonitrile:Water with 0.1% acid.[10]

  • Flow Rate: 1.0 mL/min[10]

  • Column Temperature: 30°C[10]

  • Detection Wavelength: A UV detector set around 254 nm is a common starting point for phenyl-containing compounds.[10]

  • Injection Volume: 10 µL[10]

3. Sample and Standard Preparation:

  • Standard Stock Solution: Prepare a 10 mM stock solution of a this compound reference standard in the mobile phase.

  • Calibration Curve: Create a series of standards (e.g., 0.1, 0.5, 1, 2, 5, 10 mM) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dilute the quenched reaction aliquots with the mobile phase to ensure the concentration falls within the range of the calibration curve. Filter the diluted samples through a 0.45 µm syringe filter before injection.[10]

4. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the standard injections against their known concentrations.

  • Determine the concentration of OPBA in the reaction samples by interpolating their peak areas from the calibration curve.

References

Application Notes & Protocols: Synthesis of ACE Inhibitors Utilizing 2-Oxo-4-phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division

Abstract: This document provides a detailed guide to the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, focusing on the strategic use of 2-oxo-4-phenylbutyric acid and its derivatives as pivotal starting materials. ACE inhibitors, such as Enalapril and Lisinopril, are cornerstones in the management of hypertension and congestive heart failure. Their synthesis hinges on the efficient and stereocontrolled formation of key C-N bonds and chiral centers. We will explore two primary, industrially relevant methodologies: direct reductive amination for coupling with dipeptide moieties and advanced biocatalytic reduction for the synthesis of essential chiral intermediates. This guide emphasizes the causality behind experimental choices, provides validated protocols, and integrates visual workflows to ensure clarity and reproducibility.

Part 1: Foundational Concepts & Strategic Overview

The molecular architecture of many "pril"-type ACE inhibitors features a core N-(1-carboxy-3-phenylpropyl) amino acid structure. The synthesis of this core is frequently accomplished by leveraging the reactivity of ethyl 2-oxo-4-phenylbutyrate (OPBE), the ester of this compound. The ketone group in OPBE is the critical electrophilic site for coupling with the nucleophilic amine of a dipeptide, typically via reductive amination.

Alternatively, the stereoselective reduction of this ketone to a chiral alcohol, (R)-2-hydroxy-4-phenylbutyrate ethyl ester ((R)-HPBE), furnishes a versatile intermediate for a different class of ACE inhibitors.[1][2] The choice between these pathways depends on the target molecule and the desired synthetic efficiency.

OPBE Ethyl 2-Oxo-4-phenylbutyrate (OPBE) RA Strategy 1: Direct Reductive Amination OPBE->RA Reacts with BR Strategy 2: Biocatalytic Reduction OPBE->BR Reduced by ACE_Inhibitor ACE Inhibitor Precursor (e.g., Enalapril) RA->ACE_Inhibitor Yields HPBE Chiral Intermediate (R)-HPBE BR->HPBE Yields Dipeptide Dipeptide Nucleophile (e.g., L-Alanyl-L-Proline) Dipeptide->RA Other_ACEI Other ACE Inhibitors (e.g., Benazepril, Ramipril) HPBE->Other_ACEI Used to synthesize

Caption: Core synthetic strategies originating from Ethyl 2-Oxo-4-phenylbutyrate.

Part 2: Chemical Synthesis via Diastereoselective Reductive Amination

Reductive amination is a robust and widely-used method for forming carbon-nitrogen bonds.[3][4] The process involves the in-situ formation of an imine intermediate from a carbonyl compound (OPBE) and an amine (a dipeptide), which is immediately reduced to the target secondary amine. The primary challenge in this synthesis is controlling the stereochemistry, as the reduction of the imine creates a new chiral center.

Application: Synthesis of Enalapril

The synthesis of Enalapril is a classic example, involving the coupling of OPBE with the dipeptide L-Alanyl-L-Proline.[5][6] The reaction must be highly diastereoselective to favor the formation of the desired (S,S,S) isomer.

cluster_reactants Reactants OPBE Ethyl 2-Oxo-4-phenylbutyrate (Ketone) Imine Imine Intermediate (Unstable) OPBE->Imine AlaPro L-Alanyl-L-Proline (Amine) AlaPro->Imine Condensation Reduction Reduction (H₂, Catalyst) Imine->Reduction In-situ reduction Enalapril Enalapril (Desired S,S,S Diastereomer) Reduction->Enalapril

Caption: Workflow for Enalapril synthesis via reductive amination.

Protocol 1: Synthesis of Enalapril via Catalytic Hydrogenation

This protocol describes a lab-scale procedure for the diastereoselective reductive amination that forms Enalapril.[5][7]

Materials and Reagents:

  • Ethyl 2-oxo-4-phenylbutyrate (OPBE)

  • L-Alanyl-L-proline

  • Raney Nickel (Ra-Ni), catalyst

  • Ethanol, solvent

  • Hydrogen gas (H₂)

  • Ethyl acetate, for extraction

  • Hydrochloric acid (1M) and Potassium Phosphate (K₂HPO₄), for pH adjustment

  • Anhydrous sodium sulfate, for drying

Equipment:

  • Glass-lined hydrogenation reactor or Parr shaker apparatus

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware (flasks, separatory funnel)

  • Filtration apparatus (e.g., Büchner funnel or Celite pad)

  • Rotary evaporator

Step-by-Step Methodology:

  • Catalyst Activation & Reactor Setup: In a hydrogenation reactor, add Raney Nickel catalyst (approx. 5-10% w/w relative to OPBE) under a layer of ethanol. Purge the reactor with nitrogen, followed by hydrogen, and activate the catalyst by stirring under H₂ pressure (e.g., 50-60 psi) for 20-30 minutes.[7]

  • Charging Reactants: Release the pressure and, under a positive flow of hydrogen, add L-Alanyl-L-proline and ethyl 2-oxo-4-phenylbutyrate to the reactor.[7] An excess of the ketoester (e.g., 1.5-2.0 equivalents) is often used to drive the reaction to completion.

  • Reductive Amination Reaction: Seal the reactor and pressurize with hydrogen to 98-103 kPa (approx. 14-15 psi).[7] Heat the reaction mixture to 40-50°C and stir vigorously (900-1100 rpm) to ensure efficient gas-liquid mixing.

  • Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake. The reaction is typically complete within 8-16 hours.

  • Catalyst Removal: After completion, cool the reactor, release the pressure, and purge with nitrogen. Carefully filter the reaction mixture through a pad of Celite under a nitrogen atmosphere to remove the pyrophoric Raney Nickel catalyst. Wash the catalyst pad with additional ethanol.

  • Work-up and Extraction: Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator to obtain an oily residue.[7]

  • Purification:

    • Disperse the residue in a saline solution and adjust the pH to ~8.5 with a base like K₂HPO₄.[7]

    • Extract with ethyl acetate to remove unreacted ketoester and other non-polar impurities.

    • Acidify the aqueous layer to pH ~4.2 with 1M HCl or H₃PO₄.[7] The product will now be in its protonated, more organic-soluble form.

    • Extract the product into ethyl acetate (3-4 times).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield Enalapril as an oily or amorphous solid.

Expert Insights & Causality:

  • Catalyst Choice: Raney Nickel is highly effective for this reaction, but other catalysts like Platinum on Alumina (Pt/Al₂O₃) can also be used.[8] The choice of catalyst significantly impacts both reaction rate and the resulting diastereomeric ratio.

  • Stereoselectivity Control: The initially reported diastereomer ratio for this reaction was around 6.7:1.[8] Research has shown that the addition of certain additives can dramatically improve this. For instance, a combination of acetic acid and potassium fluoride (KF) can increase the SSS:RSS selectivity to as high as 17:1.[5] These additives are thought to influence the conformation of the imine intermediate on the catalyst surface, favoring hydrogen delivery from the less-hindered face.

  • Controlling Side Reactions: A common side reaction is the over-hydrogenation of the phenyl ring to a cyclohexyl ring, forming a known impurity.[9] This can be minimized by carefully controlling the reaction temperature, hydrogen pressure, and reaction time.

Data Summary: Reaction Parameters

ParameterConditionRationale / Impact
Catalyst Raney NickelHigh activity for C=N reduction.[5][9]
Solvent EthanolGood solubility for reactants; common for hydrogenation.[7]
Temperature 40 - 50 °CBalances reaction rate against potential side reactions.[7]
H₂ Pressure 14 - 100 psiaSufficient for reduction; higher pressures may increase over-hydrogenation.[8]
Additives Acetic Acid, KFCan improve diastereoselectivity from ~7:1 to >15:1.[5]

Part 3: Biocatalytic Synthesis of Chiral Intermediates

An alternative and increasingly popular strategy involves the biocatalytic, asymmetric reduction of OPBE to produce (R)-2-hydroxy-4-phenylbutyrate ethyl ester ((R)-HPBE).[1][10] This chiral alcohol is a key precursor for ACE inhibitors like Benazepril and Ramipril.[11] Biocatalysis offers exceptional enantioselectivity (>99% ee), operates under mild, environmentally benign conditions, and avoids the use of heavy metal catalysts.[2]

The Enzymatic System: A Coupled Approach

The core transformation is catalyzed by a carbonyl reductase (CpCR). These enzymes require a hydride donor, typically NADPH. As NADPH is expensive, an in-situ cofactor regeneration system is essential for industrial viability. This is achieved by coupling the primary reaction with a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone, simultaneously reducing NADP⁺ back to NADPH.[1][10]

cluster_main Primary Reaction cluster_regen Cofactor Regeneration OPBE OPBE (Substrate) CpCR Carbonyl Reductase (CpCR) OPBE->CpCR HPBE (R)-HPBE (Product) CpCR->HPBE NADP NADP⁺ CpCR->NADP releases NADPH NADPH NADPH->CpCR donates H⁻ NADP->NADPH REGENERATION CYCLE GDH Glucose Dehydrogenase (GDH) NADP->GDH accepts H⁻ Glucose Glucose Glucose->GDH Gluconolactone Gluconolactone GDH->NADPH GDH->Gluconolactone

Caption: Coupled enzyme system for the biocatalytic reduction of OPBE.

Protocol 2: Whole-Cell Bioreduction of OPBE to (R)-HPBE

This protocol outlines a general procedure using recombinant E. coli cells that co-express both the carbonyl reductase and glucose dehydrogenase.[1][10]

Materials and Biocatalysts:

  • Recombinant E. coli strain (e.g., BL21) harboring a co-expression plasmid for CpCR and GDH.

  • Fermentation medium (e.g., LB or a defined high-density medium).

  • Inducer (e.g., IPTG).

  • Phosphate buffer (e.g., 100 mM, pH 7.0).

  • Ethyl 2-oxo-4-phenylbutyrate (OPBE).

  • D-Glucose (for cofactor regeneration).

  • Ethyl acetate or other suitable organic solvent for extraction.

Equipment:

  • Shake flasks and incubator shaker for cell cultivation.

  • Bioreactor/Fermenter for high-density fermentation (optional but recommended).

  • Centrifuge for cell harvesting.

  • pH meter and temperature controller.

  • Analytical HPLC with a chiral column for monitoring.

Step-by-Step Methodology:

  • Upstream - Biocatalyst Preparation:

    • Inoculate a suitable fermentation medium with the recombinant E. coli strain.

    • Grow the cells at 37°C with shaking until the optical density (OD₆₀₀) reaches 0.6-0.8.

    • Induce protein expression by adding IPTG and continue cultivation at a lower temperature (e.g., 20-25°C) for 12-16 hours.

    • Harvest the cells by centrifugation and wash with buffer to obtain a cell paste. These cells can be used directly or stored frozen.

  • Bioreduction Reaction:

    • In a reaction vessel, prepare a buffered solution (e.g., 100 mM phosphate buffer, pH 7.0).

    • Add D-glucose (e.g., 1.2-1.5 molar equivalents relative to total substrate).

    • Resuspend the prepared E. coli cell paste in the buffer.

    • Initiate the reaction by adding OPBE. To mitigate substrate toxicity, a substrate feeding strategy is highly recommended, where OPBE is added incrementally over several hours.[1][10]

  • Reaction Monitoring & Control:

    • Maintain the reaction at a constant temperature (e.g., 30°C) and pH (e.g., 7.0). The oxidation of glucose to gluconolactone is acidic, so pH control via addition of a base may be necessary.

    • Periodically withdraw samples and analyze by chiral HPLC to determine the conversion of OPBE and the enantiomeric excess (ee) of the (R)-HPBE product.

  • Downstream - Product Isolation:

    • Once the reaction reaches completion (>98% conversion), terminate it by centrifuging to remove the cells.

    • Extract the supernatant with an organic solvent like ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (R)-HPBE product.

    • Further purification can be achieved via silica gel chromatography if necessary.

Data Summary: Biocatalytic Performance

The following table summarizes representative results achieved through engineered bi-enzyme systems.[1][10]

ParameterAchieved ValueSignificance
Substrate Conc. Up to 920 mMHigh-titer production is crucial for industrial feasibility.[1][10]
Conversion Rate > 98%Demonstrates high efficiency of the biocatalyst.[1][10]
Enantiomeric Excess (ee) > 99.9%Biocatalysis provides near-perfect stereochemical purity.[1][10]
Enzyme Activity Up to 1960 U/mLHigh-density fermentation dramatically increases volumetric productivity.[1][10]

Conclusion

This compound and its ethyl ester are exceptionally valuable platforms for the synthesis of a wide range of ACE inhibitors. The choice of synthetic strategy is dictated by the specific target molecule. Direct reductive amination offers a convergent route to couple the phenylpropyl side chain directly onto a dipeptide, with catalyst and additive selection being critical for achieving high diastereoselectivity. In contrast, biocatalytic reduction provides an elegant and highly efficient method to produce the enantiopure intermediate (R)-HPBE, a key building block for other complex ACE inhibitors. The optimization of both chemical and biological protocols, as detailed in this guide, is paramount to the successful and scalable production of these life-saving pharmaceuticals.

References

Synthesis of 2-Amino-4-phenylbutyric Acid via Reductive Amination: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Amino-4-phenylbutyric Acid

2-Amino-4-phenylbutyric acid, also known as homophenylalanine, is a non-proteinogenic amino acid of significant interest to the pharmaceutical industry. It serves as a crucial chiral building block in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used in the management of hypertension and congestive heart failure. The stereoselective synthesis of this compound is therefore of paramount importance. Reductive amination of the readily available precursor, 2-oxo-4-phenylbutyric acid, presents a versatile and efficient strategy for its production.

This comprehensive guide provides detailed application notes and protocols for both chemical and enzymatic reductive amination approaches. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and robust, self-validating methodologies.

Part 1: The Chemistry of Reductive Amination

Reductive amination is a powerful method for the formation of amines from carbonyl compounds. The reaction proceeds in two main stages: the formation of an imine or iminium ion intermediate, followed by its reduction to the corresponding amine.[1]

In the context of synthesizing 2-amino-4-phenylbutyric acid, the α-keto group of this compound reacts with an ammonia source to form an intermediate imine. This imine is then selectively reduced to yield the primary amine, 2-amino-4-phenylbutyric acid. The choice of reducing agent is critical to the success of this one-pot reaction, as it must selectively reduce the imine in the presence of the starting keto acid.[1]

Visualizing the Reductive Amination Pathway

Reductive_Amination_Mechanism Keto_Acid 2-Oxo-4-phenylbutyric acid Imine Imine Intermediate Keto_Acid->Imine + NH3 - H2O Ammonia Ammonia (NH3) Ammonia->Imine Amino_Acid 2-Amino-4-phenylbutyric acid Imine->Amino_Acid + [H-] Reducing_Agent Reducing Agent (e.g., NaBH3CN) Hydride [H-] Enzymatic_Workflow Substrates This compound + Ammonium Formate + NAD+ (catalytic) Reaction Bioreactor (pH 8.5, 30°C) Substrates->Reaction Enzyme_Mix Phenylalanine Dehydrogenase (PDH) + Formate Dehydrogenase (FDH) Enzyme_Mix->Reaction Product L-2-Amino-4-phenylbutyric acid Reaction->Product Byproduct CO2 Reaction->Byproduct

References

Introduction: The Strategic Importance of 2-Oxo-4-phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Industrial Scale Production of 2-Oxo-4-phenylbutyric Acid

Prepared by: Gemini, Senior Application Scientist

This compound (OPBA), also known as benzylpyruvic acid, is a keto acid of significant interest in the pharmaceutical industry.[1] With the chemical formula C₁₀H₁₀O₃, it typically appears as a white to off-white crystalline solid.[2] Its molecular structure, featuring a phenyl group attached to a butyric acid backbone with a ketone at the alpha position, makes it a versatile building block for complex organic synthesis.[2]

The primary driver for its industrial-scale production is its role as a crucial intermediate in the synthesis of various high-value active pharmaceutical ingredients (APIs).[2][3] Most notably, OPBA and its ethyl ester are precursors to a class of drugs known as angiotensin-converting enzyme (ACE) inhibitors, including benazepril, cilazapril, and lisinopril.[3][4][5] These drugs are widely prescribed for the management of hypertension and congestive heart failure, making a reliable and efficient supply of OPBA a critical component of the pharmaceutical supply chain.[5][6]

This guide provides a detailed overview of the principal methodologies for the industrial-scale production of this compound, covering both traditional chemical synthesis and modern biocatalytic approaches. The protocols and discussions are designed for researchers, scientists, and drug development professionals, with an emphasis on the underlying chemical principles, process optimization, and practical, field-proven insights.

Part 1: Chemical Synthesis Routes for Industrial Production

Chemical synthesis remains a cornerstone for the bulk production of OPBA. The choice of a specific route often depends on factors such as raw material cost, scalability, required purity, and environmental considerations. Here, we detail two prominent and industrially relevant chemical pathways.

Method A: The Claisen Condensation Route

This classic approach builds the carbon skeleton through a Claisen condensation reaction between 3-phenylpropionate and a diester, typically diethyl oxalate, followed by hydrolysis and decarboxylation.

Causality and Mechanistic Insight: The reaction leverages the acidity of the α-proton of the 3-phenylpropionate ester. A strong base, such as sodium ethoxide, deprotonates the ester to form a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent workup with acid leads to hydrolysis of the ester and decarboxylation to yield the final α-keto acid. Sodium ethoxide is a common choice as it is cost-effective and its conjugate acid (ethanol) is often the reaction solvent, preventing unwanted transesterification side reactions.

Claisen_Condensation_Route cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 3-Phenylpropionic\nacid ethyl ester 3-Phenylpropionic acid ethyl ester Intermediate Intermediate 3-Phenylpropionic\nacid ethyl ester->Intermediate + Diethyl oxalate Diethyl oxalate Diethyl oxalate 1. Sodium Ethoxide\n(NaOEt) in Ethanol 1. Sodium Ethoxide (NaOEt) in Ethanol 1. Sodium Ethoxide\n(NaOEt) in Ethanol->Intermediate 2. Acidic Workup\n(e.g., HCl) 2. Acidic Workup (e.g., HCl) 2-Oxo-4-phenylbutyric\nacid 2-Oxo-4-phenylbutyric acid 2. Acidic Workup\n(e.g., HCl)->2-Oxo-4-phenylbutyric\nacid Intermediate->2-Oxo-4-phenylbutyric\nacid Hydrolysis & Decarboxylation

Caption: Workflow for the Claisen Condensation Route.

Industrial Scale Protocol:

  • Reactor Preparation: A glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and temperature probe is rendered inert with nitrogen gas.

  • Reagent Charging: Charge the reactor with absolute ethanol. Carefully add sodium metal in portions to generate a fresh solution of sodium ethoxide (typically 28%).[4] Alternatively, a commercially available sodium ethoxide solution can be used.

  • Reactant Addition: A stoichiometric mixture of 3-phenylpropionic acid ethyl ester and diethyl oxalate is added dropwise to the sodium ethoxide solution while maintaining the temperature between 50-60°C.[4]

  • Reaction: The mixture is heated to reflux and maintained for 4-6 hours. The reaction progress is monitored by HPLC or TLC.

  • Quenching and Hydrolysis: After completion, the reaction mixture is cooled to room temperature and slowly quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. This step neutralizes the base and initiates the hydrolysis of the intermediate ester.

  • Decarboxylation & Isolation: The acidic mixture is gently heated (50-70°C) to facilitate decarboxylation, which is often evidenced by CO₂ evolution. Upon cooling, the crude this compound may precipitate or can be extracted.

  • Extraction: The aqueous slurry is extracted multiple times with a suitable organic solvent, such as ethyl acetate or diethyl ether.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is then purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., toluene/heptane).

Method B: The Grignard Reaction Route

This route offers a different synthetic strategy, forming the key carbon-carbon bond via a Grignard reagent. It is particularly useful when the starting materials are readily available. A patent describes a similar process for the ethyl ester derivative.[3]

Causality and Mechanistic Insight: The synthesis begins with the formation of a Grignard reagent from 2-phenylethyl bromide (or chloride) and magnesium metal in an ether solvent.[3] The resulting 2-phenylethylmagnesium bromide is a potent nucleophile. This nucleophile then attacks one of the carbonyl groups of diethyl oxalate in an addition reaction.[3] The choice of solvent (e.g., methyl tert-butyl ether or THF) is critical to stabilize the Grignard reagent. The subsequent acidic workup hydrolyzes the intermediate magnesium alkoxide to yield the desired α-keto ester, which can then be hydrolyzed to the carboxylic acid.[3] The reaction temperature is kept low during the addition step to minimize side reactions, such as double addition to the oxalate.

Grignard_Route 2-Phenylethyl\nbromide 2-Phenylethyl bromide Grignard Reagent Grignard Reagent 2-Phenylethyl\nbromide->Grignard Reagent + Mg, MTBE Addition Product Addition Product Grignard Reagent->Addition Product + Diethyl oxalate (-15 to 20°C) Ethyl 2-oxo-4-\nphenylbutyrate Ethyl 2-oxo-4- phenylbutyrate Addition Product->Ethyl 2-oxo-4-\nphenylbutyrate Acidic Workup (e.g., HCl) 2-Oxo-4-phenylbutyric\nacid 2-Oxo-4-phenylbutyric acid Ethyl 2-oxo-4-\nphenylbutyrate->2-Oxo-4-phenylbutyric\nacid Hydrolysis

Caption: Workflow for the Grignard Reaction Route.

Industrial Scale Protocol:

  • Grignard Reagent Preparation: A dry, inerted reactor is charged with magnesium turnings and a suitable solvent like methyl tert-butyl ether (MTBE).[3] A small amount of 2-phenylethyl bromide is added to initiate the reaction. Once initiated, the remaining bromide, diluted in MTBE, is added dropwise, maintaining a gentle reflux (30-60°C).[3] The reaction is typically complete within 2-5 hours.[3]

  • Addition Reaction: In a separate reactor, a solution of diethyl oxalate in MTBE is cooled to between -15°C and 20°C.[3] The prepared Grignard reagent is then transferred and added slowly to the oxalate solution, maintaining the low temperature. The reaction is stirred for 1-15 hours.[3]

  • Quenching and Hydrolysis: The reaction mixture is quenched by slow addition to a cold (0-10°C) aqueous solution of hydrochloric or sulfuric acid.[3] This step hydrolyzes the intermediate and separates the aqueous and organic layers.

  • Workup: The organic layer is separated, and the aqueous layer is extracted with MTBE. The combined organic layers are washed with a sodium bicarbonate solution and then brine.[3]

  • Isolation of Ester: The solvent is removed under reduced pressure to yield crude ethyl 2-oxo-4-phenylbutyrate. This ester can be purified by vacuum distillation.[7]

  • Saponification to Acid: The purified ester is then hydrolyzed to the carboxylic acid by heating with an aqueous solution of sodium hydroxide. After the reaction is complete, the solution is cooled, washed with a non-polar solvent to remove any non-acidic impurities, and then acidified with HCl to precipitate the this compound.

  • Final Purification: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum. Recrystallization can be performed if higher purity is required.

Part 2: Biocatalytic Synthesis: A Green Chemistry Approach

Biocatalysis offers an attractive alternative to traditional chemical synthesis, providing high selectivity under mild reaction conditions, which reduces environmental impact and can simplify downstream processing.

Method C: Microbial Oxidation of 2-Hydroxy-4-phenylbutyric Acid

This method leverages the enzymatic machinery of specific microorganisms to perform a selective oxidation of the secondary alcohol in 2-hydroxy-4-phenylbutyric acid to the corresponding ketone (OPBA).

Causality and Mechanistic Insight: Certain microorganisms possess oxidoreductase enzymes (dehydrogenases) that can efficiently catalyze the oxidation of a hydroxyl group to a ketone. A Japanese patent describes the use of bacteria from genera such as Corynebacterium, Brevibacterium, and Microbacterium for this transformation.[4] The reaction is performed under mild, aqueous conditions (pH 7.5-9.0, 25-35°C) and is highly specific, avoiding the harsh oxidizing agents and potential side products associated with chemical oxidation.[4] The process can be performed using whole cells, eliminating the need for costly enzyme isolation and purification.

Biocatalytic_Route cluster_workflow Biocatalytic Workflow A Microorganism Cultivation (e.g., Microbacterium ammoniaphilum) B Cell Harvesting (Centrifugation) A->B C Cell Suspension (in Buffer, pH 7.5-9.0) B->C D Biotransformation: Substrate Addition (2-Hydroxy-4-phenylbutyric acid) C->D E Reaction Incubation (Aerobic, 25-35°C, 30-90h) D->E F Reaction Termination & Cell Removal E->F G Product Isolation from Supernatant (e.g., Chromatography) F->G H Purified This compound G->H

Caption: Workflow for Microbial Oxidation Synthesis.

Industrial Scale Protocol:

  • Inoculum Preparation: A seed culture of the selected microorganism (e.g., Microbacterium ammoniaphilum ATCC15354) is prepared by growing it in a suitable nutrient medium in a shake flask.[4]

  • Fermentation: The seed culture is transferred to a large-scale, sterilized fermenter containing the production medium. The culture is grown under controlled aerobic conditions (temperature, pH, dissolved oxygen) until a desired cell density is reached.

  • Cell Harvesting: The microbial cells are harvested from the culture broth by centrifugation or microfiltration. The cells are washed with a buffer solution (e.g., phosphate buffer, pH 7.5-9.0).[4]

  • Biotransformation: The washed cell mass is re-suspended in a buffer solution within a bioreactor to form a dense cell suspension.

  • Substrate Addition: The substrate, 2-hydroxy-4-phenylbutyric acid, is added to the cell suspension. The concentration is typically kept between 0.1% and 5% and can be added in a single batch or fed over time to avoid substrate inhibition.[4]

  • Reaction: The reaction mixture is incubated at the optimal temperature (e.g., 30°C) with gentle agitation and aeration for 30-90 hours.[4] The pH is maintained within the optimal range (7.5-9.0).[4] The conversion is monitored by taking samples periodically and analyzing them by HPLC.[4]

  • Product Isolation: Once the reaction reaches maximum conversion, the cells are removed by centrifugation or filtration.[4]

  • Purification: The resulting cell-free supernatant, containing the product, is subjected to purification. This may involve pH adjustment to precipitate the acid, followed by extraction. For high-purity requirements, preparative liquid chromatography is an effective method.[4] A patent suggests an isolation yield of around 63%.[4]

Part 3: Process Comparison and Quality Control

The selection of a production method is a critical decision based on a multi-faceted analysis of yield, cost, purity, and environmental impact.

Data Presentation: Comparison of Synthesis Routes

FeatureMethod A: Claisen CondensationMethod B: Grignard ReactionMethod C: Microbial Oxidation
Starting Materials 3-Phenylpropionic acid ester, Diethyl oxalate2-Phenylethyl halide, Mg, Diethyl oxalate2-Hydroxy-4-phenylbutyric acid
Key Reagents Strong base (e.g., NaOEt), AcidMagnesium, Dry ethers, AcidMicrobial cells, Buffer
Reaction Conditions High temperature, AnhydrousLow to moderate temp, AnhydrousMild (25-35°C), Aqueous
Typical Yield Moderate to GoodGood to HighModerate to Good (e.g., ~63% isolated)[4]
Selectivity GoodGood, potential for side reactionsExcellent
Environmental Impact Use of flammable solvents and strong basesUse of volatile ethers, metal wasteGreen, biodegradable waste stream
Scalability Well-established, highly scalableRequires strict anhydrous control, scalableRequires fermentation infrastructure

Quality Control Protocols:

A robust quality control (QC) system is essential to ensure the final product meets the stringent specifications for pharmaceutical use.

Experimental Protocol: HPLC Analysis of this compound

  • Objective: To determine the purity of OPBA and quantify its concentration in reaction mixtures.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., ODS column) is commonly used.[4][8]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., water with phosphoric acid or formic acid for MS compatibility) and an organic solvent like acetonitrile.[8]

  • Detection: UV detection at a wavelength where the phenyl and keto-acid chromophores absorb, typically around 210-254 nm.

  • Sample Preparation: Samples are accurately weighed, dissolved in the mobile phase or a suitable solvent, and filtered through a 0.45 µm syringe filter before injection.

  • Quantification: A calibration curve is generated using certified reference standards of this compound at several concentrations. The peak area of the analyte in the sample is compared to the calibration curve to determine its concentration and purity (area percent method).

Part 4: Safety, Handling, and Storage

Trustworthiness through Safety: A self-validating protocol must include comprehensive safety measures. Prolonged or repeated exposure to this compound may cause irritation to the eyes, skin, and respiratory tract.[2]

  • Hazard Identification: The compound is classified as a skin and eye irritant.[9][10] In case of fire, irritating and highly toxic gases may be generated.[9]

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety goggles and/or face shield).[9]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid breathing fumes or dust.[9][11] Avoid contact with skin and eyes.[9] Wash hands thoroughly after handling.[9] Keep away from sources of ignition.[9]

  • First Aid Measures:

    • Skin Contact: Immediately flush skin with plenty of running water for at least 15 minutes.[9]

    • Eye Contact: Immediately flush eyes with running water for at least 15 minutes, removing contact lenses if possible.[9]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[9]

    • In all cases of significant exposure, seek immediate medical attention.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[9] Long-term storage at refrigerated temperatures (2-8°C) is recommended.[9]

References

Quantitative Analysis of 2-Oxo-4-phenylbutyric Acid in Biological Samples: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Oxo-4-phenylbutyric Acid in Biomedical Research

This compound (OPBA), also known as α-keto-γ-phenylbutyric acid, is a keto acid of significant interest in metabolic research and drug development.[1] As an intermediate in phenylalanine metabolism, its quantification in biological matrices such as plasma, urine, and tissue homogenates can provide valuable insights into various physiological and pathological states. Furthermore, OPBA and its derivatives are explored for their therapeutic potential, making their accurate measurement crucial for pharmacokinetic and pharmacodynamic studies.

This comprehensive guide provides detailed application notes and protocols for the robust quantification of this compound in biological samples. We will delve into two primary analytical methodologies: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to be self-validating, grounded in established scientific principles and regulatory guidelines to ensure data integrity and reproducibility.[2]

Analytical Challenges in OPBA Quantification

The quantification of this compound in complex biological samples presents several analytical challenges. Its polar nature, conferred by the carboxylic acid and ketone functional groups, can lead to poor retention on traditional reversed-phase HPLC columns and low volatility, making direct GC-MS analysis unfeasible. Furthermore, the complex composition of biological matrices can interfere with the analysis, necessitating efficient sample preparation techniques to isolate the analyte of interest and minimize matrix effects.

To address these challenges, the methodologies presented herein incorporate optimized sample extraction procedures and, in the case of GC-MS, a chemical derivatization step to enhance the analyte's volatility and thermal stability.

Method 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a powerful and highly selective technique for the quantification of small molecules in complex mixtures. Its high sensitivity and specificity make it the gold standard for many bioanalytical applications.

Principle

This method involves the extraction of this compound from the biological matrix, followed by chromatographic separation on a reversed-phase HPLC column and detection by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in extraction recovery and instrument response.

Experimental Workflow: HPLC-MS/MS

sample Biological Sample (Plasma, Urine, Tissue Homogenate) is_add Add Internal Standard (e.g., 13C-labeled OPBA) sample->is_add deprotein Protein Precipitation (e.g., with cold Methanol) is_add->deprotein centrifuge1 Centrifugation deprotein->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant drydown Evaporation to Dryness supernatant->drydown reconstitute Reconstitution (in Mobile Phase) drydown->reconstitute hplc HPLC Separation (Reversed-Phase C18 Column) reconstitute->hplc msms Tandem Mass Spectrometry (MRM Mode) hplc->msms data Data Analysis & Quantification msms->data

Caption: HPLC-MS/MS workflow for OPBA analysis.

Detailed Protocol: HPLC-MS/MS

1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., ¹³C₆-2-Oxo-4-phenylbutyric acid)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (MS-grade)

  • Biological matrix (plasma, urine, or tissue homogenate)

2. Sample Preparation (Protein Precipitation) This protocol is optimized for plasma or serum samples. Modifications may be necessary for other matrices.

  • Thaw biological samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the sample.

  • Add 10 µL of the internal standard working solution.

  • Add 400 µL of ice-cold methanol to precipitate proteins.[2]

  • Vortex for 30 seconds.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[2]

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 15 seconds and transfer to an HPLC vial with an insert.

3. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95-5% B

    • 7.1-10 min: 5% B

4. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions:

    • OPBA: To be determined empirically. A starting point would be the deprotonated molecule [M-H]⁻ as the precursor ion and a characteristic fragment ion.

    • Internal Standard: To be determined empirically based on the mass shift.

  • Collision Energy and other MS parameters: Optimize for maximum signal intensity.

Validation Parameters (Typical)

The following table summarizes the expected validation parameters for this method, based on FDA guidelines and performance data for similar compounds.[3][4]

ParameterAcceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio ≥ 101-10 ng/mL
Accuracy (% Bias) Within ±15% (±20% for LLOQ)< 10%
Precision (%RSD) ≤ 15% (≤ 20% for LLOQ)< 10%
Recovery Consistent and reproducible85-110%
Matrix Effect Within acceptable limitsMinimal with IS correction

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and reliable technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is mandatory to increase their volatility.

Principle

This method involves the extraction of OPBA from the biological matrix, followed by a two-step derivatization process. First, the keto group is protected by methoximation, followed by silylation of the carboxylic acid group. The resulting volatile derivative is then separated by gas chromatography and detected by a mass spectrometer.

Experimental Workflow: GC-MS with Derivatization

sample Biological Sample (Urine, Plasma) is_add Add Internal Standard sample->is_add extraction Liquid-Liquid or Solid-Phase Extraction is_add->extraction drydown1 Evaporation to Dryness extraction->drydown1 methoximation Step 1: Methoximation (Methoxyamine HCl in Pyridine) drydown1->methoximation silylation Step 2: Silylation (e.g., MSTFA) methoximation->silylation gc GC Separation (Capillary Column) silylation->gc ms Mass Spectrometry (Scan or SIM Mode) gc->ms data Data Analysis & Quantification ms->data

Caption: GC-MS with derivatization workflow for OPBA.

Detailed Protocol: GC-MS

1. Materials and Reagents

  • This compound reference standard

  • Internal standard (e.g., a structurally similar keto acid not present in the sample)

  • Ethyl acetate, Hexane (GC-grade)

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Methoxyamine hydrochloride

  • Pyridine (anhydrous)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

2. Sample Preparation (Liquid-Liquid Extraction for Urine)

  • To a glass tube, add 1 mL of urine.

  • Add 10 µL of the internal standard working solution.

  • Acidify the sample to pH 1-2 with 2M HCl.

  • Add 0.5 g of NaCl to facilitate partitioning.

  • Add 5 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes.

  • Transfer the upper organic layer to a new tube.

  • Repeat the extraction (steps 5-7) and combine the organic layers.

  • Dry the combined organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

3. Derivatization

  • To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).

  • Seal the vial and heat at 60°C for 60 minutes.

  • Cool the vial to room temperature.

  • Add 50 µL of MSTFA with 1% TMCS.[1]

  • Seal the vial and heat at 60°C for 30 minutes.

  • Cool to room temperature before GC-MS analysis.

4. GC-MS Conditions

  • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Injection Mode: Splitless

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp to 280°C at 10°C/min

    • Hold at 280°C for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Scan (for qualitative analysis) or Selected Ion Monitoring (SIM) (for quantitative analysis)

Validation Parameters (Typical)

The following table summarizes the expected validation parameters for the GC-MS method.[5]

ParameterAcceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.99> 0.99
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.05-0.5 µM
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 100.2-2 µM
Accuracy (% Bias) Within ±15%< 15%
Precision (%RSD) ≤ 15%< 15%
Recovery Consistent and reproducible> 80%

Conclusion: Method Selection and Best Practices

The choice between HPLC-MS/MS and GC-MS will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. HPLC-MS/MS generally offers higher sensitivity and specificity, while GC-MS can be a robust and cost-effective alternative, particularly for targeted analyses.

Regardless of the method chosen, adherence to good laboratory practices and thorough method validation are paramount to ensure the generation of high-quality, reliable data. The use of an appropriate internal standard is strongly recommended for all quantitative bioanalytical work. The protocols provided in this guide serve as a comprehensive starting point for researchers to develop and validate their own methods for the quantification of this compound in biological samples.

References

Application Notes & Protocols: 2-Oxo-4-phenylbutyric Acid as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of a Keystone Intermediate

2-Oxo-4-phenylbutyric acid and its corresponding esters are pivotal starting materials in the pharmaceutical industry, primarily recognized for their role as key precursors in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.[1][2][3][4] This class of drugs, which includes widely prescribed medications like Enalapril, Lisinopril, and Benazepril, is fundamental in the management of hypertension and congestive heart failure.[2][4][5][6] The value of this compound lies in its versatile α-keto acid functionality, which allows for stereoselective transformations into crucial chiral building blocks.

This guide provides an in-depth exploration of the two primary synthetic routes originating from this intermediate: asymmetric reduction to yield chiral α-hydroxy acids and reductive amination to produce non-proteinogenic amino acids. We will delve into the causality behind methodological choices, present field-proven protocols, and offer insights to guide researchers and drug development professionals in leveraging this compound's full potential.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of the starting material is critical for process design, reaction optimization, and safety.

PropertyThis compoundEthyl 2-oxo-4-phenylbutyrate (EOPB)
CAS Number 710-11-2[7][8][9][10]64920-29-2[11][12]
Molecular Formula C₁₀H₁₀O₃[8][10]C₁₂H₁₄O₃[11][12]
Molecular Weight 178.18 g/mol [8]206.24 g/mol [11][12]
Appearance Not specifiedLight yellow oily liquid[12]
Density Not specified1.091 g/mL at 25 °C[11][12]
Boiling Point Not specified132 °C at 2 mmHg[11][12]
IUPAC Name 2-oxo-4-phenylbutanoic acid[8]ethyl 2-oxo-4-phenylbutanoate[12]

Core Application 1: Asymmetric Reduction to Chiral Hydroxy Acids

The most prominent application of this compound derivatives is their stereoselective reduction to (R)-2-hydroxy-4-phenylbutyric acid ((R)-HPBA) or its ethyl ester ((R)-HPBE).[4][5][6][13] These chiral alcohols are indispensable precursors for a range of ACE inhibitors.[3][14] While chemical methods exist, biocatalytic asymmetric reduction has gained considerable attention due to its significant advantages, including exceptional enantioselectivity (high ee%), mild reaction conditions, and improved environmental footprint.[3][5][14]

Causality of Biocatalysis: The Advantage of Enzymes

The superiority of enzymatic reduction stems from the inherent stereospecificity of enzymes like carbonyl reductases and dehydrogenases. These biocatalysts create a chiral environment that preferentially delivers a hydride to one face of the prochiral ketone, resulting in the formation of a single enantiomer with very high purity. This circumvents the need for challenging chiral resolutions or the use of expensive and often toxic heavy metal catalysts required in chemical synthesis. Furthermore, the economic viability of these processes is dramatically enhanced by coupling the primary reduction reaction with a cofactor regeneration system, which continuously replenishes the expensive nicotinamide cofactor (NADH or NADPH).[5][15]

Asymmetric_Reduction_Pathway cluster_main Pathway 1: Asymmetric Reduction cluster_cofactor Cofactor Regeneration Cycle Start This compound (or Ethyl Ester) Reduction Asymmetric Bioreduction (e.g., Carbonyl Reductase, D-LDH) Start->Reduction Enzyme + Cofactor (NAD(P)H) Product (R)-2-Hydroxy-4-phenylbutyric Acid ((R)-HPBA / (R)-HPBE) Reduction->Product High Enantioselectivity (>99% ee) ACE_Inhibitors ACE Inhibitors (Benazepril, Enalapril, etc.) Product->ACE_Inhibitors Further Synthesis NAD NAD(P)+ RegenEnzyme Regeneration Enzyme (e.g., FDH, GDH) NAD->RegenEnzyme NADH NAD(P)H NADH->NAD Used in Main Reaction RegenEnzyme->NADH Byproduct Byproduct (CO2 or Gluconolactone) RegenEnzyme->Byproduct Cosubstrate Co-substrate (Formate or Glucose) Cosubstrate->RegenEnzyme

Fig 1. General pathway for the biocatalytic asymmetric reduction of this compound.
Protocol 1: Whole-Cell Biocatalytic Reduction of OPBA

This protocol is a synthesized example based on methodologies described for producing (R)-HPBA using a recombinant E. coli system co-expressing a dehydrogenase and a cofactor-regenerating enzyme.[4][15]

1. Biocatalyst Preparation:

  • Transform E. coli BL21(DE3) cells with a plasmid co-expressing the gene for a selected D-lactate dehydrogenase (D-LDH) mutant (e.g., D-nLDHY52L/F299Y) and formate dehydrogenase (FDH).[4]
  • Cultivate the recombinant cells in a suitable medium (e.g., Terrific Broth) with appropriate antibiotics at 37°C.
  • Induce protein expression with IPTG when the culture reaches an OD₆₀₀ of ~0.6-0.8 and continue cultivation at a lower temperature (e.g., 25°C) for 12-16 hours.
  • Harvest the cells by centrifugation and wash with a phosphate buffer (e.g., 100 mM, pH 6.5). The resulting cell paste (DCW, dry cell weight) is the whole-cell biocatalyst.

2. Asymmetric Reduction Reaction:

  • Prepare the reaction mixture in a temperature-controlled bioreactor. For a 100 mL reaction volume, combine:
  • Phosphate Buffer (200 mM, pH 6.5): ~90 mL
  • This compound (OPBA): 1.31 g (to a final concentration of 73.4 mM)
  • Sodium Formate (for cofactor regeneration): 1.5 g (to a final concentration of ~220 mM)
  • Initiate the reaction by adding the whole-cell biocatalyst (e.g., 6 g DCW/L).[13]
  • Maintain the reaction at 37°C with gentle agitation.[13] Monitor the pH and adjust as necessary, as the consumption of formate can alter it.

3. Reaction Monitoring and Work-up:

  • Monitor the conversion of OPBA to (R)-HPBA by taking periodic samples and analyzing them via HPLC using a chiral column (e.g., MCI GEL CRS10W).[13]
  • A typical mobile phase would be a mixture of 2 mM CuSO₄ and acetonitrile.[13]
  • Once the reaction reaches completion (typically >98% conversion in 90-120 minutes), terminate it by removing the cells via centrifugation or microfiltration.[13]
  • Acidify the resulting supernatant to pH ~2.0 with HCl to protonate the (R)-HPBA.
  • Extract the product with an organic solvent like ethyl acetate.
  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude (R)-HPBA. Further purification can be achieved by recrystallization.

Performance of Various Biocatalytic Systems
Biocatalyst SystemSubstrateProductConversionEnantiomeric Excess (ee)Reference
Recombinant E. coli (D-nLDHY52L/F299Y + FDH)73.4 mM OPBA(R)-HPBA>98% (in 90 min)>99%[4][13]
Recombinant E. coli (CpCR + GDH)30 mM OPBE(R)-HPBE98.3%99.9%[5][6]
Candida krusei SW20262.5 g/L OPBE(R)-HPBE95.1%99.7%[16]
Daucus carota cell culturesOPBE(R)-HPBEHighHigh[16]

Core Application 2: Reductive Amination for L-Homophenylalanine Synthesis

Another critical transformation of this compound is its conversion to L-homophenylalanine (L-HPA) via reductive amination. L-HPA is a non-proteinogenic amino acid that serves as a common building block for virtually all therapeutically significant ACE inhibitors.[2] This reaction involves the formation of an imine intermediate by reacting the ketone with an ammonia source, followed by its reduction to the corresponding amine.

Reductive_Amination_Workflow cluster_reagents Typical Reagents Start This compound Imine_Formation Imine Formation Start->Imine_Formation + NH4+ Imine Intermediate Imine Imine_Formation->Imine Reduction Reduction Imine->Reduction + Reducing Agent Product L-Homophenylalanine (L-HPA) Reduction->Product ACE_Inhibitors ACE Inhibitors Product->ACE_Inhibitors Coupling Reactions Enzymatic Enzymatic: L-phenylalanine dehydrogenase + NADH/FDH Chemical Chemical: NaBH3CN or NaBH(OAc)3

Fig 2. Workflow for the synthesis of L-Homophenylalanine via reductive amination.
Protocol 2: Enzymatic Reductive Amination

This protocol is based on the use of L-phenylalanine dehydrogenase (L-PDH) coupled with formate dehydrogenase (FDH) for cofactor regeneration, a method demonstrated to be effective for L-HPA synthesis.[1][2]

1. Reaction Setup:

  • In a pH-controlled vessel, prepare a buffered solution (e.g., 100 mM Tris-HCl, pH 8.5).[2]
  • Dissolve 2-oxo-4-phenylbutanoic acid, ammonium chloride (as the amine source), and sodium formate.
  • Add the coenzyme NAD⁺ to a catalytic concentration (e.g., 0.1-1 mM).
  • Add the enzymes L-phenylalanine dehydrogenase and formate dehydrogenase. These can be used as purified enzymes or within a whole-cell system. An integrated membrane bioreactor can be used to retain the enzymes for continuous production.[1]

2. Reaction Conditions:

  • Maintain the temperature at 25-30°C. L-phenylalanine dehydrogenase activity can decrease rapidly at higher temperatures.[2]
  • Maintain the pH at 8.5, which is optimal for the reductive amination activity of L-PDH.[2]
  • Stir the reaction mixture gently.

3. Monitoring and Work-up:

  • Monitor the formation of L-HPA using HPLC.
  • Upon completion, if using purified enzymes, the reaction can be stopped by protein denaturation (e.g., heat or pH change) followed by filtration.
  • The product L-HPA can be purified from the reaction mixture using ion-exchange chromatography.

Protocol 3: Chemical Reductive Amination

This protocol outlines a general chemical approach. The choice of a mild reducing agent is critical to prevent the premature reduction of the starting ketone before imine formation.

1. Imine Formation and Reduction:

  • Dissolve this compound (1 equivalent) in a suitable solvent like methanol.
  • Add an ammonium source, such as ammonium acetate (2-3 equivalents).
  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine in equilibrium.
  • Add a mild, imine-selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise.[17] These agents are less reactive towards ketones at neutral or slightly acidic pH but readily reduce the protonated imine.[17]
  • Continue stirring at room temperature for 12-24 hours.

2. Monitoring and Work-up:

  • Monitor the reaction by TLC or LC-MS.
  • Once the starting material is consumed, carefully quench the reaction by adding dilute HCl to destroy any excess borohydride.
  • Adjust the pH to neutral or slightly basic and extract with an organic solvent to remove any non-polar impurities.
  • The aqueous layer containing the amino acid product can then be purified using ion-exchange chromatography.

Conclusion

This compound is a demonstrably high-value intermediate whose chemical versatility is central to the manufacturing of life-saving ACE inhibitors. The choice between asymmetric reduction and reductive amination pathways is dictated by the specific chiral pharmacophore required for the target drug. Modern biocatalytic methods, in particular, offer a powerful toolkit for performing these transformations with unparalleled stereoselectivity, efficiency, and sustainability. The protocols and data presented herein provide a robust foundation for researchers and process chemists to optimize and scale the synthesis of these critical pharmaceutical building blocks.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Oxo-4-phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Oxo-4-phenylbutyric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. This compound and its esters are key precursors for various pharmaceuticals, notably angiotensin-converting enzyme (ACE) inhibitors like benazepril and lisinopril.[1][2][3][4]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in established chemical principles and practical laboratory experience.

Section 1: Overview of Common Synthetic Routes

A successful synthesis begins with selecting the appropriate route. The two most prevalent methods for synthesizing the ethyl ester of this compound (a common precursor to the acid) are the Grignard reaction and the Claisen condensation.

Synthetic Route Starting Materials Key Reagents Advantages Common Challenges
Grignard Reaction 2-Phenylethyl bromide, Diethyl oxalateMagnesium (Mg)Shorter, simpler route.[1]Grignard formation can be sensitive to moisture and air; precise temperature control is crucial during addition.[1]
Claisen Condensation Ethyl phenylacetate, Diethyl oxalateStrong base (e.g., Sodium Ethoxide, NaOEt)Well-established, robust reaction.[5]Requires strictly anhydrous conditions; risk of self-condensation; requires stoichiometric base to drive the reaction.[5][6]

A third, less common chemical route involves the oxidation of 2-hydroxy-4-phenylbutyric acid.[7] Additionally, biotechnological methods using enzymes or microorganisms to perform this oxidation are emerging as green and efficient alternatives.[7][8][9]

Workflow for a Typical Grignard Synthesis Route

Grignard Synthesis Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Condensation Reaction cluster_2 Step 3: Workup & Hydrolysis A 2-Phenylethyl bromide + Magnesium (Mg) + Anhydrous Ether/THF B Formation of 2-Phenylethylmagnesium bromide A->B Initiation (Iodine chip) D Addition of Grignard Reagent (Low Temperature, e.g., -15 to 20°C) B->D Slow Addition C Diethyl Oxalate in Anhydrous Solvent C->D E Intermediate Complex F Acidic Hydrolysis (e.g., aq. HCl, 0-20°C) E->F Quenching G Crude Ethyl 2-Oxo-4-phenylbutyrate F->G H Base Hydrolysis (Optional, for Acid) G->H I Final Product: This compound H->I

Caption: High-level workflow for the Grignard-based synthesis of 2-Oxo-4-phenylbutyrate.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low or No Yield of the Desired Product

Q: My reaction yield is consistently low. What are the most common causes and how can I fix them?

A: Low yield is the most frequent issue and can stem from several factors. Systematically investigating the following points is crucial.

Possible Cause 1: Poor Quality or Wet Reagents/Solvents

  • Expertise & Experience: Both Grignard and Claisen reactions are extremely sensitive to moisture. Water will quench the Grignard reagent or the enolate in a Claisen condensation, halting the reaction. Solvents like THF and diethyl ether must be rigorously dried, and liquid reagents should be distilled before use.

  • Trustworthiness (Self-Validation): Before starting the main reaction, test your anhydrous solvent with a small amount of a water-reactive indicator, like a sodium/benzophenone ketyl radical (which is deep blue when dry) or a Grignard reagent itself (a small sample should remain active).

  • Protocol: Dry THF or ether by refluxing over sodium/benzophenone until a persistent blue or purple color is achieved, then distill directly into the reaction flask under an inert atmosphere (Nitrogen or Argon).

Possible Cause 2: Ineffective Grignard Reagent Formation

  • Expertise & Experience: The initiation of Grignard formation is often the bottleneck. The surface of the magnesium turnings can be coated with magnesium oxide, which prevents the reaction.

  • Trustworthiness (Self-Validation): Successful initiation is typically indicated by the disappearance of an iodine crystal's color, gentle bubbling on the magnesium surface, and a slight exotherm.

  • Protocol:

    • Place magnesium turnings in a flame-dried, three-neck flask under an inert atmosphere.

    • Add a small crystal of iodine.

    • Add a small portion of the 2-phenylethyl bromide in anhydrous ether/THF.

    • If the reaction doesn't start, gently warm the flask with a heat gun or use a sonicator to activate the magnesium surface. Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux.[1]

Possible Cause 3: Suboptimal Reaction Temperature

  • Expertise & Experience: The addition of the Grignard reagent or enolate to diethyl oxalate is highly exothermic. If the temperature rises too high, side reactions, such as the Grignard reagent adding to the ester product, can occur.

  • Trustworthiness (Self-Validation): Monitor the internal reaction temperature with a low-temperature thermometer. The yield will correlate directly with temperature control.

  • Protocol: Perform the addition of the nucleophile (Grignard or enolate) to the diethyl oxalate solution at a controlled low temperature. A patent for a Grignard-based synthesis specifies a temperature range of -30 to 50°C, with a preferred range of -15 to 20°C for the addition step.[1]

Possible Cause 4 (Claisen Condensation): Insufficient Base

  • Expertise & Experience: The Claisen condensation is an equilibrium reaction.[6] The final step, the deprotonation of the β-keto ester product, is what drives the reaction to completion.[5][6] This step requires a full stoichiometric equivalent of base. Using a catalytic amount of base will result in very low yields.

  • Trustworthiness (Self-Validation): The reaction mixture should become a thick slurry or solid as the sodium salt of the β-keto ester precipitates. If the solution remains clear, it's a sign that the reaction has not proceeded, possibly due to insufficient or deactivated base.

  • Protocol: Use at least one full equivalent of a strong base like sodium ethoxide or sodium hydride.[10] The alkoxide base used should match the alcohol of the ester (e.g., sodium ethoxide for ethyl esters) to prevent transesterification.[5]

Troubleshooting Flowchart for Low Yield

Troubleshooting Low Yield Start Low Yield Observed Q1 Was an inert atmosphere (N2/Ar) maintained throughout? Start->Q1 Q2 Were all solvents and reagents rigorously dried? Q1->Q2 Yes Fix1 Solution: Flame-dry glassware. Use N2/Ar balloon or manifold. Ensure positive pressure. Q1->Fix1 No Q3 Was the reaction temperature strictly controlled during addition? Q2->Q3 Yes Fix2 Solution: Redistill solvents from appropriate drying agents (e.g., Na/benzophenone). Use freshly opened reagents. Q2->Fix2 No Q4 For Claisen: Was a full stoichiometric equivalent of strong base used? Q3->Q4 Yes Fix3 Solution: Use a dry ice/acetone or ice/salt bath. Add nucleophile slowly via addition funnel to maintain temperature (e.g., < -10°C). Q3->Fix3 No Fix4 Solution: Recalculate stoichiometry. Use a fresh, high-quality base. Ensure base matches ester alcohol. Q4->Fix4 No

Caption: A decision tree to diagnose common causes of low reaction yield.

Problem 2: Product is Impure After Workup

Q: My crude product shows multiple spots on TLC or peaks in GC/HPLC. What are the likely impurities?

A: Impurities often arise from side reactions or incomplete conversion.

  • Unreacted Starting Material: This is common if the reaction was incomplete. Optimize reaction time or temperature. You can monitor the consumption of starting material by TLC or GC.

  • Self-Condensation Product (Claisen): If using a base like sodium ethoxide, the ethyl phenylacetate can react with itself. Using a non-nucleophilic, stronger base like lithium diisopropylamide (LDA) can sometimes mitigate this, but LDA is not typically used in classic Claisen reactions.[5]

  • Over-addition Product (Grignard): The newly formed keto-ester can be attacked by a second equivalent of the Grignard reagent. This is minimized by maintaining a very low temperature and adding the Grignard reagent slowly to a solution of diethyl oxalate (i.e., "inverse addition").

  • Degradation Products: α-keto acids can be somewhat unstable and may decarboxylate, especially if heated excessively or under harsh pH conditions during workup or purification.[11]

Q: How can I effectively purify this compound or its ester?

A: Purification strategies depend on whether you have the ester or the final acid.

  • Ethyl 2-Oxo-4-phenylbutyrate (Ester): This is a relatively non-polar oil and is best purified by vacuum distillation.[12] A typical procedure reports distillation at 135-141°C at 3 mmHg.[12] Column chromatography on silica gel can also be used.

  • This compound (Acid): The acid is a solid and can be purified by recrystallization. However, care must be taken during the workup. After hydrolysis of the ester, the acid is typically isolated by acidifying the aqueous solution to a low pH (~1-2), causing the product to precipitate.[10] The solid can then be collected by vacuum filtration and washed with cold water.[10] For analytical purity, HPLC can be used. A reverse-phase HPLC method using an acetonitrile/water mobile phase with a phosphoric or formic acid modifier is effective for analysis and purification.[13]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the final step to convert the ethyl ester to the carboxylic acid?

A: The final step is ester hydrolysis. This can be achieved under acidic or basic conditions.

  • Acidic Hydrolysis: Refluxing the ester with an aqueous acid like sulfuric acid in ethanol is a common method.[12]

  • Basic Hydrolysis (Saponification): Stirring the ester with a base like sodium hydroxide in a water/alcohol mixture, followed by an acidic workup to protonate the resulting carboxylate salt.

Q2: How can I monitor the progress of the reaction?

A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The product, being more polar than the starting esters, will have a lower Rf value. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, you can take aliquots from the reaction mixture (after quenching a small sample) and analyze them by GC or HPLC.[13]

Q3: Are there greener or safer alternatives to these traditional chemical syntheses?

A: Yes, biocatalytic methods are gaining significant attention. These methods often involve the asymmetric reduction of the keto-ester to a chiral hydroxy-acid or the oxidation of a hydroxy-acid precursor to the keto-acid.[2][9] These reactions are performed in aqueous media under mild conditions (room temperature and neutral pH) and can offer very high selectivity and yield, reducing the need for hazardous reagents and solvents.[2][8]

References

Technical Support Center: Troubleshooting Common Issues in HPLC Analysis of 2-Oxo-4-phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 2-Oxo-4-phenylbutyric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common chromatographic challenges encountered with this analyte. The following information is structured in a practical question-and-answer format, blending fundamental chromatographic principles with specific insights into the chemical nature of this compound.

Understanding the Analyte: this compound

This compound is an alpha-keto acid. Its structure, containing a carboxylic acid, a ketone, and a phenyl group, dictates its behavior in reversed-phase HPLC. Key properties to consider are its acidic nature, potential for keto-enol tautomerism, and UV absorbance characteristics. An understanding of these properties is fundamental to effective troubleshooting.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Peak Shape Problems

Q1: My peak for this compound is tailing significantly. What is the likely cause and how can I fix it?

A1: Peak tailing for acidic compounds like this compound is most commonly caused by unwanted secondary interactions between the analyte and the stationary phase, or improper mobile phase pH.

  • Causality: The carboxylic acid moiety of your analyte has a pKa value typical for α-keto acids, generally in the range of 2-3. If the mobile phase pH is close to or above this pKa, a portion of the analyte will be in its anionic (carboxylate) form. This negatively charged species can interact with any exposed, positively charged sites on the silica-based stationary phase, leading to a secondary retention mechanism that results in peak tailing.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: The most effective solution is to lower the mobile phase pH to at least 1.5 to 2 pH units below the analyte's pKa. This ensures that the this compound is fully protonated and behaves as a neutral molecule, minimizing secondary interactions.

      • Recommendation: Add a small amount of an acid like phosphoric acid or formic acid to your mobile phase to achieve a pH of around 2.5. Formic acid is a good choice if your analysis involves mass spectrometry (MS) detection.

    • Buffer Concentration: Ensure your mobile phase has sufficient buffering capacity to maintain a consistent pH throughout the analysis, especially if your sample is dissolved in a different buffer.

    • Column Choice: Consider using a column with a highly inert stationary phase and good end-capping to minimize the number of available silanol groups for secondary interactions.

Q2: I am observing a split or shouldered peak for what should be a single analyte. What could be causing this?

A2: Peak splitting for this compound can be particularly perplexing. While it can be caused by common HPLC issues like a blocked frit or column void, a likely chemical cause is the presence of keto-enol tautomers .

  • Causality: As an α-keto acid, this compound can exist in equilibrium between its keto and enol forms. These two forms are isomers with different polarities and may be separated under certain chromatographic conditions, leading to a split or broadened peak. The rate of interconversion between the tautomers on the chromatographic timescale will influence the peak shape.

  • Troubleshooting Workflow for Peak Splitting:

    G Start Peak Splitting Observed CheckAllPeaks Are all peaks in the chromatogram split? Start->CheckAllPeaks SinglePeakSplit Only this compound peak is split CheckAllPeaks->SinglePeakSplit No SystemIssue All peaks are split CheckAllPeaks->SystemIssue Yes Tautomerism Suspect Keto-Enol Tautomerism SinglePeakSplit->Tautomerism SampleSolvent Check Sample Solvent Compatibility SinglePeakSplit->SampleSolvent Also consider TroubleshootSystem Investigate System Issues: - Column void - Blocked frit - Leaks SystemIssue->TroubleshootSystem ModifyMethod Modify Method to Control Tautomerism: - Adjust mobile phase pH - Change mobile phase solvent composition - Alter column temperature Tautomerism->ModifyMethod Yes SolventMismatch Sample solvent is much stronger than mobile phase SampleSolvent->SolventMismatch Yes SolventOK Sample solvent is compatible SampleSolvent->SolventOK No RedissolveSample Redissolve sample in mobile phase or a weaker solvent SolventMismatch->RedissolveSample SolventOK->Tautomerism

    Caption: Troubleshooting workflow for peak splitting.

  • Solutions to Mitigate Tautomerism Effects:

    • pH and Solvent Adjustment: The keto-enol equilibrium is sensitive to the solvent environment. Altering the mobile phase pH or the organic solvent (e.g., switching from acetonitrile to methanol) can shift the equilibrium or accelerate the interconversion, potentially coalescing the two peaks into one sharp peak.

    • Temperature Control: Increasing the column temperature can sometimes speed up the interconversion of tautomers, leading to a single, averaged peak.

Retention Time Variability

Q3: The retention time of my this compound peak is drifting to shorter times over a series of injections. What should I investigate?

A3: A consistent drift in retention time, particularly to shorter times, often points to a change in the mobile phase composition or a problem with the column.

  • Causality and Troubleshooting:

Potential CauseExplanationRecommended Action
Mobile Phase Composition Change The more volatile organic component of your mobile phase (e.g., acetonitrile) may be evaporating from the reservoir over time. This increases the aqueous content, leading to a weaker mobile phase and shorter retention times in reversed-phase HPLC.Prepare fresh mobile phase daily. Keep the mobile phase reservoir covered. If using an acidic modifier like formic acid, its concentration can also change due to volatility.
Column Equilibration The column may not be fully equilibrated with the mobile phase at the start of the analytical run. This is especially true when using mobile phases with additives.Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection.
Column Contamination Strongly retained sample components can accumulate on the column, altering its chemistry and affecting the retention of your analyte.Implement a column wash step after each analytical batch using a strong solvent (e.g., 100% acetonitrile or methanol). Consider using a guard column to protect the analytical column.
Temperature Fluctuations A gradual increase in the laboratory's ambient temperature can lead to shorter retention times.Use a column oven to maintain a constant and controlled temperature for the analysis.
Sensitivity and Baseline Issues

Q4: I am experiencing poor sensitivity for this compound. How can I improve my detector response?

A4: Poor sensitivity can be due to a number of factors, including detector settings, mobile phase interference, and sample preparation.

  • Detector Settings:

    • Wavelength Selection: this compound contains a phenyl group, which provides strong UV absorbance. While a full UV scan is ideal to determine the optimal wavelength, a good starting point is around 254 nm . The α-keto group may also have a weaker n→π* transition at a longer wavelength (around 320 nm), which could be more selective if interferences are an issue at lower wavelengths.

  • Mobile Phase:

    • Ensure your mobile phase components have low UV absorbance at your chosen detection wavelength. Some organic solvents and additives have a significant UV cutoff.

  • Sample Preparation:

    • Proper sample preparation is crucial to remove interfering matrix components. Consider solid-phase extraction (SPE) for complex samples.

    • Ensure the analyte is fully dissolved. While this compound is soluble in organic solvents, its solubility in highly aqueous mobile phases may be limited. The sample should be dissolved in a solvent that is compatible with the mobile phase.

Q5: My baseline is noisy and/or drifting. What are the common causes?

A5: A noisy or drifting baseline can obscure small peaks and affect integration accuracy. The source is often related to the mobile phase, the pump, or the detector.

  • Troubleshooting Baseline Issues:

    Caption: Common sources of baseline issues in HPLC.

  • Key Actions:

    • Degas Mobile Phase: Ensure your mobile phase is thoroughly degassed to prevent air bubbles from entering the detector.

    • Use High-Purity Solvents: Use HPLC-grade solvents to avoid baseline noise from impurities.

    • Check for Leaks: Inspect all fittings and connections for any signs of leaks.

    • Flush the System: If contamination is suspected, flush the system and detector flow cell with a strong, appropriate solvent.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Optimal Peak Shape

This protocol is designed to prepare a mobile phase that suppresses the ionization of this compound, leading to improved peak symmetry.

  • Reagents:

    • HPLC-grade water

    • HPLC-grade acetonitrile (ACN)

    • Phosphoric acid (H₃PO₄) or Formic acid (HCOOH)

  • Procedure:

    • Measure 900 mL of HPLC-grade water into a clean 1 L glass reservoir.

    • Carefully add approximately 1.0 mL of phosphoric acid (or formic acid) to the water.

    • Mix thoroughly and measure the pH using a calibrated pH meter. Adjust with small additions of acid until the pH is approximately 2.5.

    • Add 100 mL of acetonitrile to the acidified water to create a 90:10 (v/v) aqueous:organic mobile phase. This is a good starting point for method development.

    • Degas the mobile phase using an appropriate method (e.g., sonication, vacuum filtration, or helium sparging) for at least 15 minutes.

Protocol 2: Sample Preparation

Proper sample preparation is critical for reproducible results and to protect the HPLC system.

  • Solvent Selection:

    • The ideal sample solvent is the mobile phase itself.

    • If the sample has poor solubility in the mobile phase, dissolve it in a solvent that is of equal or weaker elution strength. For reversed-phase, this means a solvent with a higher aqueous content or a weaker organic solvent (e.g., methanol instead of acetonitrile if ACN is in the mobile phase).

  • Procedure:

    • Accurately weigh a known amount of the sample containing this compound.

    • Dissolve the sample in a minimal amount of the chosen solvent.

    • Use a volumetric flask to bring the sample to the final desired concentration.

    • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove any particulates. This step is crucial to prevent clogging of the column frit and injector.

Technical Support Center: Optimization of Reaction Conditions for Enzymatic Reduction of 2-Oxo-4-phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enzymatic reduction of 2-oxo-4-phenylbutyric acid (OPBA) and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of chiral hydroxy acids, key intermediates for various pharmaceuticals, including angiotensin-converting enzyme (ACE) inhibitors.[1][2][3][4] Here, we address common challenges and provide in-depth troubleshooting strategies to help you optimize your reaction conditions for maximal yield, purity, and enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common enzymes used for the reduction of this compound?

A1: The most frequently employed enzymes are carbonyl reductases (CRs) and lactate dehydrogenases (LDHs).[3][5] Carbonyl reductases, often from sources like Candida and Kluyveromyces species, are known for their high stereospecificity in reducing the keto group of ethyl 2-oxo-4-phenylbutyrate (OPBE) to the corresponding (R)- or (S)-hydroxy ester.[1][2][6][7] For the reduction of the free acid (OPBA), NAD-dependent D-lactate dehydrogenases have been effectively used to produce (R)-2-hydroxy-4-phenylbutyric acid ((R)-HPBA).[3][4]

Q2: My reaction yield is very low. What are the initial parameters I should check?

A2: Low yield can stem from several factors. The first parameters to investigate are:

  • Enzyme activity: Ensure your enzyme is active. Improper storage or handling can lead to loss of activity.

  • Cofactor presence and regeneration: Most reductases require a nicotinamide cofactor, either NADH or NADPH.[7][8] These cofactors are expensive and should be used in catalytic amounts with an efficient regeneration system.[9][10][11]

  • pH of the reaction: Enzymes have an optimal pH range for activity.[12] A suboptimal pH can drastically reduce the reaction rate.[12]

  • Temperature: Like pH, temperature significantly influences enzyme activity and stability.

Q3: How do I choose between using a whole-cell system versus a purified enzyme?

A3: The choice depends on your specific application and resources.

FeatureWhole-Cell SystemPurified Enzyme System
Pros In-built cofactor regeneration, no need for enzyme purification, potentially more stable enzyme environment.Higher purity of the final product, easier to optimize reaction conditions, no side reactions from other cellular enzymes.
Cons Potential for side reactions, lower substrate/product tolerance, more complex downstream processing.Requires enzyme purification, necessitates an external cofactor regeneration system, potentially lower enzyme stability.

Whole-cell systems can be advantageous for initial screening and large-scale production where cost is a major factor.[1] Purified enzyme systems are often preferred for process development and when high purity of the product is critical.[3]

Troubleshooting Guide

Problem 1: Low Enantioselectivity (Poor ee%)

Possible Causes & Solutions:

  • Suboptimal Enzyme Choice: The inherent stereoselectivity of the enzyme is paramount. If you are obtaining a racemic or poorly enriched mixture, consider screening other reductases. Several studies have evaluated a range of carbonyl reductases for their ability to produce either the (R) or (S) enantiomer with high enantiomeric excess (ee).[7]

  • Incorrect pH: The pH can influence the ionization state of both the enzyme's active site residues and the substrate, which can impact stereoselectivity.[12] It is crucial to determine the optimal pH for enantioselectivity, which may differ slightly from the optimal pH for overall activity.

  • Presence of Competing Endogenous Enzymes (in whole-cell systems): The host organism may contain other reductases with opposite stereopreference. This can be addressed by using a specific inhibitor for the competing enzyme or by using a purified enzyme system.

Experimental Protocols

Protocol 1: General Screening of Reaction pH

This protocol outlines a method for determining the optimal pH for your enzymatic reduction.

  • Prepare a series of buffers: Prepare a range of buffers (e.g., citrate, phosphate, Tris-HCl) covering a pH range from 5.0 to 9.0 in 0.5 unit increments.

  • Set up parallel reactions: In separate microcentrifuge tubes or a 96-well plate, set up the reaction mixture with a consistent concentration of your enzyme, substrate (this compound or its ester), and cofactor (NADH or NADPH).

  • Initiate the reaction: Add the enzyme to each buffer system to start the reaction.

  • Incubate: Incubate the reactions at a constant temperature (e.g., 30°C) with shaking.

  • Monitor progress: At set time intervals, take aliquots from each reaction and quench them (e.g., by adding acid or an organic solvent).

  • Analyze: Analyze the samples by HPLC or GC to determine the product concentration and enantiomeric excess.

  • Plot the data: Plot the initial reaction rate and the enantiomeric excess as a function of pH to identify the optimum.

Protocol 2: Establishing a Cofactor Regeneration System

An efficient cofactor regeneration system is critical for the economic viability of the process.[9][10][11][13] Here are two common systems:

A. Glucose Dehydrogenase (GDH) System for NADPH/NADH Regeneration

This system uses glucose as a cheap co-substrate to regenerate the cofactor.

  • Reaction Components:

    • Your primary reductase

    • This compound (or ester)

    • Catalytic amount of NADP⁺ or NAD⁺

    • Glucose dehydrogenase (GDH)

    • Glucose (in stoichiometric excess to the substrate)

    • Appropriate buffer (e.g., phosphate buffer, pH 7.0)

B. Formate Dehydrogenase (FDH) System for NADH Regeneration

This system is advantageous as the byproduct, CO₂, is easily removed from the reaction.[13]

  • Reaction Components:

    • Your primary reductase (typically NADH-dependent)

    • This compound

    • Catalytic amount of NAD⁺

    • Formate dehydrogenase (FDH)

    • Sodium formate (in stoichiometric excess to the substrate)

    • Appropriate buffer (e.g., phosphate buffer, pH 6.5-7.5)[3]

Visualizing Workflows

Below are diagrams illustrating key experimental workflows.

OptimizationWorkflow cluster_screening Initial Screening cluster_optimization Parameter Optimization cluster_analysis Analysis Enzyme Enzyme Selection (CR vs. LDH) pH pH Enzyme->pH Cofactor Cofactor Specificity (NADH vs. NADPH) CofactorRegen Cofactor Regen. Cofactor->CofactorRegen Temp Temperature pH->Temp Substrate Substrate Conc. Temp->Substrate EnzymeConc Enzyme Conc. Substrate->EnzymeConc EnzymeConc->CofactorRegen Yield Yield (%) CofactorRegen->Yield Purity Purity (ee%) CofactorRegen->Purity

Caption: A general workflow for the optimization of enzymatic reduction.

TroubleshootingYield Start Low Yield CheckEnzyme Check Enzyme Activity (Bradford, Activity Assay) Start->CheckEnzyme CheckCofactor Verify Cofactor & Regeneration System Start->CheckCofactor CheckConditions Optimize Reaction Conditions (pH, Temp, Conc.) Start->CheckConditions SubstrateInhibition Investigate Substrate/ Product Inhibition Start->SubstrateInhibition Result1 Inactive Enzyme CheckEnzyme->Result1 Result2 Inefficient Regeneration CheckCofactor->Result2 Result3 Suboptimal Conditions CheckConditions->Result3 Result4 Inhibition Occurring SubstrateInhibition->Result4

Caption: Troubleshooting decision tree for low reaction yield.

References

minimizing by-product formation in 2-Oxo-4-phenylbutyric acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Oxo-4-phenylbutyric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on minimizing by-product formation and maximizing yield and purity. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

I. Introduction to the Synthesis of this compound

This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably Angiotensin-Converting Enzyme (ACE) inhibitors. The purity of this compound is critical for the efficacy and safety of the final active pharmaceutical ingredient. This guide will explore the common synthetic routes and provide expert insights into mitigating the formation of unwanted by-products.

II. Common Synthetic Routes and Potential By-products

There are several established methods for the synthesis of this compound, each with its own set of advantages and potential challenges. Understanding the reaction mechanisms is key to controlling the formation of by-products.

A. Friedel-Crafts Acylation of Benzene with Succinic Anhydride

This two-step method involves the acylation of benzene with succinic anhydride to form 4-oxo-4-phenylbutanoic acid, followed by oxidation.

Reaction Scheme:

  • Acylation: Benzene + Succinic Anhydride --(AlCl₃)--> 4-Oxo-4-phenylbutanoic acid

  • Oxidation: 4-Oxo-4-phenylbutanoic acid --([O])--> this compound

B. Aldol Condensation of Benzaldehyde and Pyruvic Acid

This route involves the base-catalyzed condensation of benzaldehyde and pyruvic acid.

Reaction Scheme: Benzaldehyde + Pyruvic Acid --(Base)--> 4-Phenyl-2-oxobut-3-enoic acid --> this compound (via reduction)

C. Grignard Reaction

This method utilizes a Grignard reagent, typically phenylethyl magnesium bromide, which reacts with diethyl oxalate.

Reaction Scheme: Phenylethyl magnesium bromide + Diethyl oxalate --> Ethyl 2-oxo-4-phenylbutyrate --> this compound (via hydrolysis)

III. Troubleshooting Guides: A Problem-Solving Approach

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your synthesis.

Route 1: Friedel-Crafts Acylation

Issue 1: Low yield of 4-oxo-4-phenylbutanoic acid and formation of multiple products detected by TLC/HPLC.

  • Question: My Friedel-Crafts acylation of benzene with succinic anhydride is giving a low yield of the desired keto-acid, and my initial analysis shows several spots on TLC. What is the likely cause and how can I fix it?

  • Answer: This issue often points to polysubstitution , a common side reaction in Friedel-Crafts alkylations, but less so in acylations due to the deactivating nature of the acyl group.[1] However, under certain conditions, it can occur. More likely, you are observing isomers of the desired product or by-products from side reactions of the succinic anhydride.

    • Root Cause Analysis:

      • Excess of Benzene or Catalyst: A large excess of benzene or the Lewis acid catalyst (e.g., AlCl₃) can promote further reactions.

      • High Reaction Temperature: Elevated temperatures can provide the activation energy for undesired side reactions.

      • Reaction with Solvent: If a solvent other than benzene is used, it might compete in the acylation reaction.

    • Troubleshooting Steps & Protocol:

      • Control Stoichiometry: Carefully control the molar ratio of your reactants. A 1:1 ratio of benzene to succinic anhydride is recommended. The Lewis acid should be used in stoichiometric amounts (typically 1.1 to 1.2 equivalents) as it complexes with the product.[1]

      • Temperature Management: Maintain a low reaction temperature, especially during the initial addition of the catalyst. An ice bath is recommended to keep the temperature below 10°C.[2]

      • Order of Addition: Add the succinic anhydride and benzene mixture to a suspension of the aluminum chloride in the solvent. This ensures that the acylating agent is always in the presence of the catalyst and the aromatic substrate, minimizing side reactions.

      • Solvent Choice: Use benzene as both the reactant and the solvent to avoid competing reactions.[3]

    Expected Outcome: By implementing these controls, you should observe a cleaner reaction profile with a significant reduction in by-products, leading to a higher isolated yield of 4-oxo-4-phenylbutanoic acid.

Issue 2: The final oxidation step to this compound is inefficient, and I am isolating unreacted starting material.

  • Question: I am struggling with the oxidation of 4-oxo-4-phenylbutanoic acid. My reaction is incomplete. What are the best practices for this step?

  • Answer: The oxidation of the benzylic methylene group to a ketone requires a strong oxidizing agent. Incomplete conversion is often due to an inappropriate choice of oxidant or suboptimal reaction conditions.

    • Root Cause Analysis:

      • Weak Oxidizing Agent: The chosen oxidizing agent may not be potent enough for this transformation.

      • Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.

      • Phase Transfer Issues: If a two-phase system is used without a phase transfer catalyst, the reaction rate can be very slow.

    • Troubleshooting Steps & Protocol:

      • Choice of Oxidant: Consider using a robust oxidizing agent such as potassium permanganate (KMnO₄) or selenium dioxide (SeO₂).

      • Optimized Conditions with KMnO₄:

        • Dissolve the 4-oxo-4-phenylbutanoic acid in a suitable solvent like acetone or a mixture of t-butanol and water.

        • Add the KMnO₄ portion-wise to control the exotherm.

        • Monitor the reaction by TLC until the starting material is consumed.

      • Consider a Catalytic System: A catalytic amount of a metal complex (e.g., a ruthenium-based catalyst) with a co-oxidant can be a milder and more efficient alternative.

    Expected Outcome: A more complete conversion to this compound with minimal starting material remaining.

Route 2: Aldol Condensation

Issue 3: My reaction between benzaldehyde and pyruvic acid is producing a complex mixture of products, with a low yield of the desired compound.

  • Question: The aldol condensation is not proceeding cleanly. What are the common side reactions and how can I suppress them?

  • Answer: The aldol condensation between an aldehyde without α-hydrogens (like benzaldehyde) and a ketone (pyruvic acid has a keto group) is a crossed aldol reaction.[4] Several competing reactions can occur, leading to a mixture of products.

    • Root Cause Analysis:

      • Self-Condensation of Pyruvic Acid: Pyruvic acid can undergo self-condensation, especially in the presence of a base.[5]

      • Cannizzaro Reaction of Benzaldehyde: Under strongly basic conditions, benzaldehyde can undergo a disproportionation reaction to yield benzyl alcohol and benzoic acid.[6]

      • Incorrect Stoichiometry: An excess of one reactant can favor side reactions.

    • Troubleshooting Steps & Protocol:

      • Control of Basicity: Use a milder base or control the pH carefully. The use of a base like potassium hydroxide requires careful monitoring.[7]

      • Temperature Control: Keep the reaction temperature low (0-5°C) to disfavor the Cannizzaro reaction and self-condensation.

      • Order of Addition: Slowly add the pyruvic acid to a mixture of benzaldehyde and the base. This ensures that the pyruvic acid enolate reacts with the more electrophilic benzaldehyde as it is formed.

      • Stoichiometric Ratio: Use a slight excess of benzaldehyde to ensure the complete consumption of the pyruvic acid enolate.

    Expected Outcome: A significant increase in the yield of the desired 4-phenyl-2-oxobut-3-enoic acid intermediate and a reduction in by-products from self-condensation and the Cannizzaro reaction.

Route 3: Grignard Reaction

Issue 4: The yield of my Grignard reaction is consistently low, and I isolate a significant amount of biphenyl.

  • Question: My Grignard synthesis of ethyl 2-oxo-4-phenylbutyrate is inefficient, and I'm getting a lot of biphenyl. What's going wrong?

  • Answer: The formation of biphenyl is a classic by-product in Grignard reactions involving aryl halides and is due to a Wurtz-type coupling reaction. Low yields of the desired product are often due to the high reactivity of the Grignard reagent with trace amounts of water or side reactions with the electrophile.

    • Root Cause Analysis:

      • Wurtz Coupling: The Grignard reagent can react with the starting aryl halide to form a biphenyl. This is more prevalent at higher temperatures.[8]

      • Reaction with Moisture: Grignard reagents are extremely sensitive to water. Any moisture in the glassware, solvents, or reagents will quench the Grignard reagent.[9]

      • Enolization of the Ester: Diethyl oxalate has enolizable protons, and the Grignard reagent can act as a base, leading to the formation of by-products.

    • Troubleshooting Steps & Protocol:

      • Strict Anhydrous Conditions:

        • Flame-dry all glassware under vacuum before use.

        • Use anhydrous solvents (diethyl ether or THF are common).

        • Ensure the magnesium turnings are dry and activated (e.g., with a crystal of iodine).[9]

      • Temperature Control: Maintain a low temperature during the formation of the Grignard reagent and during the reaction with diethyl oxalate to minimize Wurtz coupling.

      • Slow Addition: Add the aryl halide slowly to the magnesium turnings to maintain a controlled reaction rate. Similarly, add the Grignard reagent slowly to the diethyl oxalate solution.[7]

      • Use of an Excess of Magnesium: A large excess of magnesium can help to minimize the Wurtz coupling by favoring the formation of the Grignard reagent over the coupling reaction.[8]

    Expected Outcome: A higher yield of the desired ethyl 2-oxo-4-phenylbutyrate and a significant reduction in the formation of biphenyl.

IV. Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying the final this compound product?

A1: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system (e.g., water, or a mixture of organic solvents like ethyl acetate and hexanes) should be determined experimentally.

  • Column Chromatography: For smaller scale reactions or to separate closely related impurities, silica gel column chromatography can be very effective. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.

  • Distillation: If the product is an ester derivative (like ethyl 2-oxo-4-phenylbutyrate), vacuum distillation can be used for purification.[10]

Q2: How can I monitor the progress of my reaction effectively?

A2: Thin-Layer Chromatography (TLC) is a quick and efficient way to monitor the progress of most organic reactions. Use a suitable eluent system that gives good separation between your starting materials, intermediates, and the final product. Staining with a UV lamp (if the compounds are UV active) or a chemical stain (like potassium permanganate) can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice.[11][12]

Q3: I am seeing a persistent impurity in my final product by HPLC. How can I identify it?

A3: Identifying an unknown impurity requires a combination of analytical techniques.

  • HPLC-MS: Coupling your HPLC to a mass spectrometer will give you the molecular weight of the impurity, which is a crucial piece of information for proposing a structure.

  • NMR Spectroscopy: If the impurity can be isolated in sufficient quantity (e.g., through preparative HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the most powerful tool for structure elucidation.[13][14]

  • Spiking Experiment: If you have a suspicion of what the impurity might be, you can synthesize or purchase a standard of that compound and "spike" your sample with it. If the peak for the impurity increases in size, it confirms its identity.

Q4: Are there any "greener" alternatives for the synthesis of this compound?

A4: Yes, there is growing interest in developing more environmentally friendly synthetic methods.

  • Biocatalysis: Enzymatic methods, such as the oxidation of 2-hydroxy-4-phenylbutyric acid using microorganisms, can be performed under mild, aqueous conditions.[15]

  • Solvent-free Reactions: For some steps, like the Friedel-Crafts acylation, solvent-free conditions have been reported to be effective, reducing the use of volatile organic compounds.[3]

  • Catalytic Approaches: Using catalytic amounts of a reagent instead of stoichiometric amounts (e.g., in the Friedel-Crafts reaction) can significantly reduce waste.

V. Data Presentation & Visualization

Table 1: Troubleshooting Summary for By-product Minimization
Synthesis RouteCommon By-product(s)Key Troubleshooting StrategyExpected Improvement
Friedel-Crafts Acylation Polysubstituted aromatics, IsomersStrict control of stoichiometry and low reaction temperature.Increased selectivity for the mono-acylated product.
Aldol Condensation Pyruvic acid self-condensation products, Benzyl alcohol, Benzoic acidLow temperature, controlled addition of pyruvic acid, and careful pH management.Minimized formation of side products, leading to a cleaner reaction mixture.
Grignard Reaction Biphenyl (from Wurtz coupling)Strict anhydrous conditions, low temperature, and slow addition of reagents.Reduced by-product formation and increased yield of the desired product.
Diagrams

Diagram 1: General Workflow for Troubleshooting Impurity Formation

G start Impurity Detected in Product identify Identify Impurity (HPLC-MS, NMR) start->identify Characterize analyze Analyze Reaction Step (Source of Impurity) identify->analyze Trace Back optimize Optimize Reaction Conditions (Temp, Stoichiometry, Catalyst) analyze->optimize Modify re_run Re-run Reaction optimize->re_run Implement purify Purify Product (Recrystallization, Chromatography) re_run->purify Isolate final_product Pure Product purify->final_product Achieve

Caption: A logical workflow for identifying and mitigating by-product formation.

Diagram 2: Key Side Reactions in this compound Synthesis

G cluster_0 Friedel-Crafts Acylation cluster_1 Aldol Condensation cluster_2 Grignard Reaction fc_main Benzene + Succinic Anhydride -> 4-Oxo-4-phenylbutanoic acid fc_side Polysubstitution Products fc_main->fc_side Excess Reagents/ High Temp aldol_main Benzaldehyde + Pyruvic Acid -> Desired Product aldol_side1 Pyruvic Acid Self-Condensation aldol_main->aldol_side1 Incorrect Stoichiometry aldol_side2 Cannizzaro Reaction (Benzyl alcohol, Benzoic acid) aldol_main->aldol_side2 Strong Base grignard_main Phenylethyl MgBr + Diethyl Oxalate -> Desired Product grignard_side Biphenyl (Wurtz Coupling) grignard_main->grignard_side High Temperature

Caption: Major side reactions in the common synthetic routes.

VI. References

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

References

challenges in the crystallization of 2-Oxo-4-phenylbutyric acid and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-COPA-2026-01

Introduction:

Welcome to the technical support center for the crystallization of 2-Oxo-4-phenylbutyric acid (C₁₀H₁₀O₃). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystalline material of this keto acid. This compound, a white to off-white crystalline solid, serves as a key intermediate in pharmaceutical synthesis.[1] Its molecular structure, featuring a carboxylic acid, a ketone, and a phenyl group, presents unique crystallization challenges, including a propensity for oiling out and the potential for polymorphism.

This document provides a structured troubleshooting guide and a set of frequently asked questions (FAQs) to address specific experimental issues. The protocols and explanations herein are grounded in established crystallization theory to empower users with a deep, mechanistic understanding of the crystallization process.

Troubleshooting Guide: Common Crystallization Issues

This section addresses the most frequently encountered problems during the crystallization of this compound in a direct question-and-answer format.

Q1: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?

Answer:

"Oiling out," or liquid-liquid phase separation, is a common issue where the solute separates from the supersaturated solution as a liquid phase instead of a solid.[2][3] This occurs when the solution's temperature is above the melting point of the (often impure) solid or when supersaturation is achieved too rapidly, kinetically favoring the formation of a disordered liquid over an ordered crystal lattice.[3][4]

Causality & Underlying Principles: The formation of an oil indicates that the system has crossed the binodal curve into an unstable two-liquid region before reaching the supersaturation level required for nucleation. This is often exacerbated by the presence of impurities, which can cause melting point depression.[5][6]

Solutions:

  • Reduce the Rate of Supersaturation: The most critical factor is to slow down the process.

    • Slower Cooling: If using cooling crystallization, decrease the cooling rate significantly. Insulating the flask can help achieve a more gradual temperature drop.[2]

    • Slower Anti-solvent Addition: If using an anti-solvent, add it dropwise with vigorous stirring to avoid creating localized areas of very high supersaturation.[7]

  • Adjust Solvent System:

    • Increase Solvent Volume: The oil may have formed because the solution was too concentrated. Try reheating the mixture to redissolve the oil, add more of the primary solvent, and then cool slowly again.[4][5]

    • Change Solvents: Select a solvent in which the compound is less soluble, or a solvent with a lower boiling point. This can shift the thermodynamics to favor crystallization over oiling out.[2]

  • Introduce Seed Crystals: Seeding the solution within the metastable zone (a region of slight supersaturation) provides a template for crystal growth and can bypass the kinetic barrier to nucleation, preventing the system from reaching the high supersaturation levels where oiling out occurs.[2][3]

  • Purify the Material: If impurities are suspected, consider a preliminary purification step. Treatment with activated charcoal can sometimes remove impurities that promote oiling out.[4][5]

Q2: I'm getting an amorphous precipitate or very fine powder, not well-defined crystals. What should I do?

Answer:

The formation of an amorphous solid or a microcrystalline powder suggests that the nucleation rate is excessively high, leading to the rapid precipitation of the solid without sufficient time for organized crystal growth.

Causality & Underlying Principles: Crystallization is a two-step process: nucleation (the formation of new crystal nuclei) and growth. For high-quality crystals, the rate of growth should dominate the rate of nucleation. When a solution is rapidly pushed into a highly supersaturated state, nucleation can become the dominant process, resulting in a large number of very small crystals or a disordered amorphous solid.

Solutions:

  • Decrease Supersaturation Level: Operate in a lower supersaturation regime. This can be achieved by:

    • Using a more dilute starting solution.

    • Reducing the cooling rate in cooling crystallization.[8][9]

    • Reducing the rate of anti-solvent addition.[10]

  • Employ Gentler Crystallization Techniques:

    • Vapor Diffusion: This is an excellent method for growing high-quality single crystals from small amounts of material.[11][12] It involves the slow diffusion of an anti-solvent vapor into a solution of the compound, which gradually induces crystallization.[13][14][15]

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days in a loosely covered container. This is effective but less controlled than vapor diffusion.

  • Optimize the Solvent: The choice of solvent can influence crystal habit. Solvents that have stronger interactions with the solute may slow down the integration of molecules into the crystal lattice, promoting better-ordered growth. Experiment with different solvents or co-solvent systems.[16]

Q3: My crystallization attempts are inconsistent, or the compound fails to crystallize at all. What are the likely causes?

Answer:

A complete failure to crystallize or highly variable results often points to issues with purity or the experimental setup.

Causality & Underlying Principles: Certain impurities can act as crystal growth inhibitors, preventing nucleation or blocking growth sites on existing crystals.[6] Additionally, if the solution never reaches a sufficient level of supersaturation, crystallization will not occur.

Solutions:

  • Verify Purity: Analyze the starting material for purity using techniques like HPLC or NMR. If significant impurities are detected, purify the material using chromatography or a preliminary recrystallization before attempting the final crystallization.

  • Ensure Supersaturation:

    • Concentrate the Solution: If the solution is too dilute, you may not be reaching the supersaturation point upon cooling or anti-solvent addition. Try using less solvent initially or carefully evaporating some of the solvent before initiating crystallization.[4]

    • Induce Nucleation: If a clear, supersaturated solution fails to produce crystals, nucleation may be inhibited. Try scratching the inside surface of the glass flask with a glass rod below the solvent line or adding seed crystals.[17]

  • Control the Environment: Ensure the crystallization vessel is clean and free from dust or other particulates that could act as uncontrolled nucleation sites, leading to a shower of tiny crystals instead of the growth of larger, single crystals.[16]

Troubleshooting Workflow Diagram

The following diagram provides a logical decision-making process for addressing common crystallization challenges.

TroubleshootingWorkflow start Crystallization Attempt outcome Observe Outcome start->outcome oil Problem: Oiling Out (Liquid Droplets Form) outcome->oil Liquid phase separates amorphous Problem: Amorphous Solid / Fine Powder outcome->amorphous Solid precipitates rapidly no_xtal Problem: No Crystals Form outcome->no_xtal Solution remains clear success Success: Well-defined Crystals outcome->success Solid forms slowly sol1 Solution: 1. Reheat & Add Solvent 2. Cool Slowly 3. Use Seed Crystals oil->sol1 sol2 Solution: 1. Decrease Supersaturation Rate (Slower Cooling/Addition) 2. Use Vapor Diffusion amorphous->sol2 sol3 Solution: 1. Concentrate Solution 2. Scratch Flask / Add Seeds 3. Check Purity no_xtal->sol3 sol1->start Retry sol2->start Retry sol3->start Retry

Caption: A decision tree for troubleshooting common crystallization issues.

Frequently Asked Questions (FAQs)

Q4: How do I select an appropriate solvent system for this compound?

Answer:

The ideal solvent for crystallization should dissolve the compound well at an elevated temperature but poorly at room or lower temperatures.[18] For this compound, which has both polar (carboxylic acid, ketone) and non-polar (phenyl) groups, a range of solvents can be effective. It is reported to have moderate solubility in ethanol and acetone, and limited solubility in water.[1]

Solvent Screening Protocol:

  • Initial Solubility Test: Place a small amount (e.g., 10-20 mg) of your compound into several small test tubes.

  • Add Solvent: To each tube, add a different solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexane) dropwise at room temperature, vortexing after each addition.

  • Observe:

    • Insoluble: If the compound doesn't dissolve in ~1 mL, it may be a good anti-solvent.

    • Soluble: If the compound dissolves easily at room temperature, the solvent is likely too good for crystallization unless used in a co-solvent system.

    • Sparingly Soluble: If the compound is sparingly soluble, gently heat the mixture. If it dissolves completely upon heating, it is a promising candidate for cooling crystallization.

  • Test for Crystallization: For promising solvents, cool the hot, saturated solution to see if crystals form.

Solvent Suitability Table for this compound (General Guidance)

SolventPolarityBoiling Point (°C)Expected Behavior
WaterHigh100Low solubility; potential anti-solvent.
EthanolHigh78Moderate to high solubility; good for dissolution.
IsopropanolMedium82Good candidate for cooling crystallization.
Ethyl AcetateMedium77Good candidate for cooling crystallization.
TolueneLow111Potential for dissolution at high temp.
HexaneLow69Low solubility; likely a good anti-solvent.

This table provides general guidance; experimental verification is essential.

Q5: Is this compound known to be polymorphic? Why is this important?

Answer:

Yes. Polymorphism is the ability of a solid material to exist in multiple crystalline forms. While specific studies on this compound are not as extensive as for its close analog, 4-oxo-4-phenylbutanoic acid, the latter is known to have at least three distinct polymorphic forms.[19][20][21] Given the structural similarity, it is crucial for researchers to assume that this compound may also exhibit polymorphism.

The different polymorphs are often obtained by crystallizing from different solvents (e.g., methanol vs. benzene for 4-oxo-4-phenylbutanoic acid).[20]

Importance in Drug Development: Different polymorphs of the same active pharmaceutical ingredient (API) can have different physicochemical properties, including:

  • Solubility and Dissolution Rate: Affecting bioavailability.

  • Stability: One form may be more stable than another under certain temperature and humidity conditions.

  • Melting Point: Different forms will have different melting points.

  • Mechanical Properties: Affecting tablet manufacturing.

Therefore, identifying and controlling the polymorphic form is a critical regulatory requirement in pharmaceutical development.

Q6: What analytical techniques should I use to characterize my final crystalline product?

Answer:

A combination of techniques is necessary to fully characterize the crystalline solid.[22][23]

  • X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying the crystalline form (polymorph).[22][24] Each polymorph has a unique diffraction pattern, which serves as its fingerprint. XRPD can also be used to assess the degree of crystallinity versus amorphous content.[25][26]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[26] It is used to determine the melting point and enthalpy of fusion, and to detect polymorphic transitions, desolvation events, or glass transitions.[25]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is essential for identifying whether the crystalline form is a solvate or a hydrate by detecting mass loss upon heating.

  • Microscopy: Optical microscopy or Hot Stage Microscopy (HSM) is invaluable for visually inspecting crystal morphology (shape), size, and observing physical changes like melting or transitions upon heating.[27]

Workflow for Crystal Characterization

CharacterizationWorkflow cluster_0 Primary Characterization cluster_1 Secondary/Supporting Data XRPD XRPD (Polymorph ID, Crystallinity) report Comprehensive Characterization Report XRPD->report DSC DSC (Melting Point, Transitions) DSC->report TGA TGA (Solvate/Hydrate State) TGA->report Microscopy Microscopy (Morphology, Size) Microscopy->report Spectroscopy FTIR / Raman (Molecular Structure Confirmation) Spectroscopy->report start Crystalline Sample start->XRPD start->DSC start->TGA start->Microscopy start->Spectroscopy

Caption: A typical workflow for the analytical characterization of a crystalline solid.

References

Technical Support Center: High-Purity 2-Oxo-4-phenylbutyric Acid Purification Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of high-purity 2-Oxo-4-phenylbutyric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming common challenges in obtaining this critical intermediate in its purest form. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Section 1: Understanding the Molecule and the Purity Challenge

This compound, a key building block in the synthesis of various pharmaceuticals, presents unique purification challenges. Its α-keto acid functionality makes it susceptible to decarboxylation and other side reactions, particularly under harsh thermal or pH conditions. Furthermore, common synthetic routes can introduce structurally similar impurities that are often difficult to remove. Achieving high purity (>99%) is therefore a non-trivial task that requires a carefully considered strategy.

Potential Sources of Impurities:

  • Starting Materials: Unreacted starting materials from the synthesis, such as 2-hydroxy-4-phenylbutyric acid or related precursors, can persist in the crude product.

  • Side-Reaction Products: The synthesis of α-keto acids can be accompanied by various side reactions, leading to impurities.[1] For instance, in syntheses involving Grignard reagents, byproducts can arise from the reagent reacting further with the desired product.[2]

  • Degradation Products: The target molecule itself can degrade under certain conditions. The α-keto acid moiety is sensitive to heat and extremes of pH, which can lead to the formation of various degradation products.

Section 2: Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound, providing potential causes and actionable solutions.

Issue 1: Oily Product Instead of a Crystalline Solid After Initial Isolation
Possible Cause(s) Recommended Solution(s)
Residual Solvent: Trapped solvent from the work-up (e.g., ethyl acetate, dichloromethane) can prevent crystallization.- Prolonged Drying: Dry the crude product under high vacuum for an extended period. Gentle heating (e.g., 30-40°C) can aid in solvent removal, but monitor for any signs of degradation. - Trituration: Add a non-polar solvent in which the product is insoluble (e.g., hexanes or pentane) to the oil and stir vigorously. This can often induce precipitation of the solid product.
Presence of Impurities: A significant amount of impurities can act as a eutectic mixture, lowering the melting point and preventing crystallization.- Initial Purification: Consider a quick purification step before attempting crystallization. A short silica gel plug, eluting with a suitable solvent system, can remove highly non-polar or polar impurities. - Proceed to Recrystallization: Even if an oil is obtained, it can often be directly subjected to a carefully chosen recrystallization procedure.
Product is an Oil at Room Temperature: While this compound is a solid, a significant amount of certain impurities can render the mixture an oil.- Purity Analysis: Analyze the oil by HPLC to determine the approximate purity.[3] If the purity is low, a more rigorous purification method like column chromatography is likely necessary before recrystallization.
Issue 2: Poor Recovery or No Crystal Formation During Recrystallization
Possible Cause(s) Recommended Solution(s)
Inappropriate Solvent System: The chosen solvent may be too good (product remains in solution even when cold) or too poor (product is insoluble even when hot).- Systematic Solvent Screening: Perform small-scale solubility tests with a range of solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexanes). The ideal single solvent will dissolve the compound when hot but not when cold.[4] For a two-solvent system, the compound should be soluble in the first solvent and insoluble in the second.[4] - Two-Solvent Recrystallization: A common and effective technique is to dissolve the crude product in a minimum amount of a "good" hot solvent and then slowly add a "poor" hot solvent until the solution becomes slightly turbid. Allow to cool slowly.[4]
Too Much Solvent Used: Using an excessive amount of solvent will keep the product in solution even upon cooling.- Solvent Evaporation: If too much solvent was added, carefully evaporate a portion of it to concentrate the solution and then allow it to cool again.[4]
Solution Cooled Too Quickly: Rapid cooling can lead to the formation of a fine precipitate or an oil instead of well-defined crystals.[5]- Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask can promote the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize recovery.[5]
Supersaturated Solution: The solution may be supersaturated and require nucleation to initiate crystallization.- Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus. Adding a seed crystal of pure this compound can also initiate crystallization.
Issue 3: Impurities Co-crystallize with the Product
Possible Cause(s) Recommended Solution(s)
Structurally Similar Impurities: Impurities with similar polarity and structure to this compound may have comparable solubility and can be incorporated into the crystal lattice.- Multiple Recrystallizations: A second or even third recrystallization from a different solvent system can often improve purity. - Alternative Purification Method: If recrystallization is ineffective, preparative HPLC or column chromatography will be necessary to separate the closely related impurities.[6][7]
Occluded Impurities: Rapid crystal growth can trap mother liquor containing impurities within the crystals.- Slower Crystallization: As mentioned previously, ensure slow cooling to allow for the formation of a more ordered and pure crystal lattice.[5]

Section 3: Step-by-Step Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for analyzing the purity of this compound. It is essential to perform a purity check before and after each purification step to assess its effectiveness.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)[3]

Chromatographic Conditions:

  • Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid.[3]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm or 254 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of high-purity this compound in the mobile phase. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve your crude or purified product in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Interpretation: Determine the purity of your sample by comparing the peak area of this compound to the total area of all peaks in the chromatogram.

Protocol 2: Purification by Recrystallization (Two-Solvent System Example)

This is a general guideline for recrystallization. The optimal solvent system for your specific crude product may vary.

Materials:

  • Crude this compound

  • Ethyl acetate (good solvent)

  • Hexanes (poor solvent)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Heat a sufficient quantity of ethyl acetate and hexanes in separate flasks on a hot plate.

  • Add the minimum amount of hot ethyl acetate to the crude product to just dissolve it completely.

  • Slowly add hot hexanes to the solution while swirling until a slight, persistent cloudiness appears.

  • Add a drop or two of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once crystal formation appears to have stopped, place the flask in an ice bath for at least 30 minutes to maximize yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold hexanes.

  • Dry the purified crystals under vacuum.

Section 4: Frequently Asked Questions (FAQs)

Q1: My purified this compound is slightly yellow. Is this a sign of impurity?

A slight yellow tinge is common and may not necessarily indicate significant impurity. However, a pure, crystalline solid is typically white to off-white. The color could be due to trace amounts of highly conjugated impurities. To confirm, analyze the product by HPLC and other analytical techniques like NMR. If the purity is high (>99%), the color may be acceptable for many applications. If not, a further purification step, such as treatment with activated charcoal during recrystallization (use with caution as it can adsorb the product) or column chromatography, may be necessary.

Q2: What is the best way to store high-purity this compound?

Due to its potential for degradation, high-purity this compound should be stored in a tightly sealed container, protected from light, at a low temperature (e.g., in a refrigerator or freezer). Storing under an inert atmosphere (e.g., argon or nitrogen) can also help to prevent oxidative degradation over long-term storage.

Q3: Can I use column chromatography to purify this compound?

Yes, column chromatography is a very effective method for purifying this compound, especially for removing impurities that are difficult to separate by recrystallization. A silica gel stationary phase is typically used. The mobile phase is usually a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate), often with a small amount of acetic or formic acid added to the mobile phase to suppress the ionization of the carboxylic acid group and prevent peak tailing. A typical gradient might run from 10% to 50% ethyl acetate in hexanes.

Q4: I am scaling up my synthesis. What are the key considerations for purifying larger quantities of this compound?

Scaling up purification requires careful consideration of several factors:

  • Recrystallization: Ensure efficient stirring and controlled cooling rates to maintain consistent crystal size and purity. Large volumes of solvent can pose safety hazards, so proper ventilation and handling procedures are crucial.

  • Chromatography: For large-scale chromatography, consider using a flash chromatography system with pre-packed columns. The amount of silica gel and solvent required will increase significantly. Preparative HPLC is also a viable option for high-purity requirements at a larger scale, though it can be more expensive.[7]

  • Drying: Efficiently drying large quantities of solid can be challenging. A vacuum oven with a controlled temperature is recommended.

Section 5: Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound, from the crude product to the final high-purity material.

Purification_Workflow Crude Crude 2-Oxo-4-phenylbutyric Acid (Solid or Oil) Analysis1 Purity Assessment (e.g., HPLC) Crude->Analysis1 Initial Check Recrystallization Recrystallization Analysis1->Recrystallization If Purity is Moderate Chromatography Column Chromatography or Preparative HPLC Analysis1->Chromatography If Purity is Low or Impurities are Close Drying Drying under Vacuum Recrystallization->Drying Chromatography->Drying Analysis2 Purity Assessment (e.g., HPLC) Analysis2->Recrystallization Further Purification Needed HighPurity High-Purity Product (>99%) Analysis2->HighPurity Meets Specification Drying->Analysis2 Final Check

Caption: A decision-based workflow for purifying this compound.

References

Technical Support Center: Scaling Up the Enzymatic Synthesis of 2-Oxo-4-phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enzymatic synthesis of 2-Oxo-4-phenylbutyric acid (OPBA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important biotransformation. As a key intermediate in the synthesis of various pharmaceuticals, including angiotensin-converting enzyme (ACE) inhibitors, the efficient and scalable production of OPBA is of significant interest.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental work.

I. Overview of Enzymatic Synthesis Routes

The enzymatic synthesis of this compound can be approached through several catalytic strategies. The choice of enzyme and substrate is critical and will dictate the specific challenges faced during scale-up. The primary routes involve:

  • Oxidation of a precursor alcohol: Utilizing alcohol dehydrogenases or oxidases to convert 2-hydroxy-4-phenylbutyric acid to OPBA.[2]

  • Oxidative deamination of an amino acid precursor: Employing L-amino acid oxidases (LAAO) to convert L-homophenylalanine to OPBA.[3][4]

  • Transamination of a precursor: Using transaminases (TAs) to convert a suitable amino donor and a keto acid acceptor to OPBA.[5]

This guide will focus on the common challenges that arise across these methods as you move from bench-scale experiments to larger-scale production.

II. Troubleshooting Guide: Common Issues in OPBA Synthesis Scale-Up

This section addresses specific problems that can occur during the scale-up of enzymatic OPBA synthesis, providing potential causes and actionable solutions.

Issue 1: Low Product Yield and/or Conversion Rate

Question: My reaction yield is significantly lower than expected after increasing the reaction volume. What could be the cause, and how can I improve it?

Answer: Low yield upon scale-up is a multifaceted problem. The underlying cause often relates to mass transfer limitations, suboptimal reaction conditions, or enzyme instability. Here’s a systematic approach to troubleshooting:

Potential Causes & Solutions:

Potential Cause Troubleshooting Step Scientific Rationale & Expected Outcome
Poor Oxygen Transfer (for Oxidase-based systems) 1. Increase agitation speed. 2. Optimize sparging with air or pure oxygen. 3. Consider using a bioreactor with better mass transfer characteristics.Oxidases require molecular oxygen as a co-substrate.[3] In larger vessels, the surface-area-to-volume ratio decreases, hindering passive oxygen diffusion. Improved aeration ensures the enzyme is not limited by oxygen availability, leading to a higher reaction rate and yield.
Inadequate Mixing/Mass Transfer 1. Evaluate the impeller design and agitation rate to ensure homogeneity. 2. For viscous solutions, consider dilution or the use of baffles in the reactor.In larger volumes, concentration gradients of substrates, products, and cofactors can form, leading to localized areas of low reactivity. Proper mixing ensures uniform distribution of all components, maximizing the overall reaction rate.
Substrate or Product Inhibition 1. Implement a substrate feeding strategy to maintain a low, non-inhibitory concentration.[6] 2. Consider in-situ product removal (e.g., using a biphasic system or adsorption).[7]High concentrations of the substrate or the product, this compound, can bind to the enzyme's active site or allosteric sites, reducing its catalytic efficiency.[8][9] A fed-batch approach or product removal can mitigate this inhibition, leading to higher final titers.
pH Shift During Reaction 1. Implement a robust pH control system (e.g., automated addition of acid/base). 2. Increase the buffer concentration.Enzymatic reactions can produce or consume protons, leading to pH changes that can drastically affect enzyme activity and stability.[10] Maintaining the optimal pH throughout the reaction is crucial for sustained enzyme performance.
Cofactor Limitation and Regeneration Issues 1. Ensure the cofactor regeneration system is efficient at a larger scale. 2. Increase the concentration of the regeneration enzyme (e.g., formate dehydrogenase or glucose dehydrogenase) and its co-substrate (e.g., formate or glucose).[10][11][12]Many dehydrogenase- and some oxidase-catalyzed reactions require cofactors like NAD(P)H.[10] An inefficient regeneration cycle will lead to cofactor depletion and halt the reaction. Optimizing the regeneration system is critical for cost-effective and efficient large-scale synthesis.[12]
Issue 2: Enzyme Instability and Deactivation

Question: My enzyme seems to be losing activity over the course of the reaction, especially at a larger scale. How can I improve its stability?

Answer: Enzyme stability is a critical parameter for the economic feasibility of a biocatalytic process. Several factors can contribute to accelerated enzyme deactivation during scale-up.

Potential Causes & Solutions:

Potential Cause Troubleshooting Step Scientific Rationale & Expected Outcome
Shear Stress from Agitation 1. Optimize the impeller design and agitation speed to minimize shear forces while maintaining adequate mixing. 2. Consider enzyme immobilization.High shear forces, especially in large-scale reactors, can lead to mechanical denaturation of the enzyme. Immobilization can protect the enzyme from these forces and often enhances its operational stability.[13]
Oxidative Damage 1. For oxygen-sensitive enzymes, consider operating under an inert atmosphere (e.g., nitrogen). 2. Add stabilizing agents like DTT or β-mercaptoethanol if compatible with the reaction.Some enzymes are susceptible to oxidation, which can be exacerbated by vigorous aeration in oxidase-based systems. Protecting the enzyme from oxidative stress can prolong its active lifetime.
Presence of Proteases 1. If using whole-cell or crude enzyme preparations, add protease inhibitors. 2. Consider using a purified enzyme or a host strain with reduced protease activity.Crude preparations can contain proteases that degrade the biocatalyst. Removing or inhibiting these proteases will enhance the operational stability of the primary enzyme.
Suboptimal Temperature 1. Ensure uniform temperature distribution throughout the reactor. 2. Operate at the lower end of the enzyme's optimal temperature range for prolonged stability.While higher temperatures can increase the initial reaction rate, they can also accelerate thermal denaturation. A trade-off between activity and stability is often necessary for long-term reactions.
Inactivation by Byproducts 1. For L-amino acid oxidase systems, the byproduct hydrogen peroxide (H₂O₂) can be detrimental. Co-express or add catalase to the reaction mixture to decompose H₂O₂.[3]The accumulation of inhibitory or reactive byproducts can lead to enzyme inactivation. Removing these byproducts in situ can significantly improve the enzyme's operational stability.

III. Frequently Asked Questions (FAQs)

Q1: Which enzymatic route is best for scaling up the synthesis of this compound?

A1: The "best" route depends on several factors including the availability and cost of the starting material, the desired purity of the final product, and the robustness of the enzyme.

  • Transaminase (TA) systems are often advantageous due to their high selectivity and the use of inexpensive amino donors like L-aspartic acid.[5] However, the reaction equilibrium can sometimes be unfavorable, requiring strategies to drive the reaction to completion.[14]

  • L-Amino Acid Oxidase (LAAO) systems offer a direct route from the corresponding amino acid but can suffer from enzyme instability and inhibition by the byproduct hydrogen peroxide.[3][4]

  • Dehydrogenase/Oxidase systems starting from 2-hydroxy-4-phenylbutyric acid can be very efficient, but the precursor may be more expensive.[2]

A thorough techno-economic analysis of each route is recommended for your specific application.

Q2: How do I choose between using a whole-cell biocatalyst versus a purified enzyme?

A2: This is a critical decision for scale-up with significant trade-offs:

Biocatalyst Type Advantages Disadvantages
Whole-Cell - No need for costly and time-consuming enzyme purification. - Cofactor regeneration can be handled by the cell's metabolism. - The enzyme is protected within the cellular environment.- Potential for side reactions from other cellular enzymes. - Mass transfer limitations across the cell membrane. - More complex downstream processing to separate the product from biomass.
Purified Enzyme - High specific activity and purity. - No competing side reactions. - Simpler downstream processing.- High cost of purification. - May require the addition of an external cofactor regeneration system. - The enzyme may be less stable in an isolated form.

For initial scale-up and process development, whole-cell systems are often more cost-effective. For pharmaceutical applications where high purity is paramount, a purified enzyme system might be preferred.

Q3: What are the key challenges in the downstream processing and purification of this compound?

A3: The primary challenges in purifying OPBA from the reaction mixture include:

  • Separation from biomass and proteins: If using a whole-cell system or crude lysate, initial steps will involve centrifugation or filtration to remove cellular debris.

  • Removal of unreacted substrate and byproducts: This is typically achieved using chromatographic methods such as preparative liquid chromatography.[2]

  • Product isolation: Techniques like extraction or precipitation can be employed to isolate the final product. For example, the product can be isolated as a phenylhydrazone derivative or directly through crystallization.[2]

The choice of purification strategy will depend on the initial purity of the reaction mixture and the required purity of the final product.

IV. Visualizing the Process: Workflows and Pathways

General Workflow for Scaling Up Enzymatic Synthesis

The following diagram illustrates a typical workflow for transitioning from a bench-scale reaction to a larger, more controlled production environment.

G cluster_0 Phase 1: Bench-Scale Optimization cluster_1 Phase 2: Pilot-Scale Process Development cluster_2 Phase 3: Production Scale-Up Enzyme/Strain Selection Enzyme/Strain Selection Reaction Condition Optimization Reaction Condition Optimization Enzyme/Strain Selection->Reaction Condition Optimization pH, Temp, Buffer Analytical Method Development Analytical Method Development Reaction Condition Optimization->Analytical Method Development HPLC, GC Small-Scale Bioreactor Studies Small-Scale Bioreactor Studies Analytical Method Development->Small-Scale Bioreactor Studies Mass Transfer Analysis Mass Transfer Analysis Small-Scale Bioreactor Studies->Mass Transfer Analysis kLa studies Downstream Process Design Downstream Process Design Mass Transfer Analysis->Downstream Process Design Large-Scale Fermentation/Reaction Large-Scale Fermentation/Reaction Downstream Process Design->Large-Scale Fermentation/Reaction Process Monitoring & Control Process Monitoring & Control Large-Scale Fermentation/Reaction->Process Monitoring & Control pH, DO, Temp Product Purification & Isolation Product Purification & Isolation Process Monitoring & Control->Product Purification & Isolation

Caption: Workflow for scaling up enzymatic synthesis.

Enzymatic Reaction Pathway using L-Amino Acid Oxidase

This diagram shows the reaction catalyzed by L-amino acid oxidase, including the necessary decomposition of the hydrogen peroxide byproduct.

reaction_pathway cluster_main Main Reaction cluster_detox Byproduct Removal L-Homophenylalanine L-Homophenylalanine LAAO L-Amino Acid Oxidase (LAAO) L-Homophenylalanine->LAAO O2 O2 O2->LAAO H2O H2O H2O->LAAO OPBA 2-Oxo-4-phenylbutyric acid (OPBA) LAAO->OPBA NH3 NH3 LAAO->NH3 H2O2 H2O2 LAAO->H2O2 H2O2_input H2O2->H2O2_input Catalase Catalase H2O_out H₂O Catalase->H2O_out O2_out O₂ Catalase->O2_out H2O2_input->Catalase

Caption: L-Amino Acid Oxidase reaction pathway.

V. Concluding Remarks

Scaling up the enzymatic synthesis of this compound from the laboratory bench to an industrial scale presents a series of unique challenges. A successful scale-up requires a deep understanding of the interplay between the enzyme's catalytic properties and the physical and chemical environment of the bioreactor. By systematically addressing issues related to reaction kinetics, enzyme stability, and mass transfer, researchers can develop robust and economically viable processes. This guide serves as a foundational resource to anticipate and overcome common hurdles, ultimately accelerating the transition of this valuable biotransformation from discovery to application.

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for the Quantification of 2-Oxo-4-phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and metabolic research, the precise and accurate quantification of key organic molecules is paramount. 2-Oxo-4-phenylbutyric acid, a keto acid of significant interest, requires robust analytical methods for its determination in various matrices. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for its quantification. We will delve into the critical aspects of method validation, guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, to ensure the generation of reliable and reproducible data.[1][2][3]

The Central Role of Method Validation

Method validation is the cornerstone of quality assurance in analytical chemistry. It provides documented evidence that a method is suitable for its intended use.[4] The recently updated ICH Q2(R2) and Q14 guidelines emphasize a lifecycle approach to analytical procedures, moving beyond a one-time validation event to a continuous process of ensuring method performance.[2]

The core validation parameters we will explore for our HPLC methods are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[6]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.[7]

  • Accuracy: The closeness of test results to the true value.[2][5]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[8] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Detection Limit (LOD) & Quantitation Limit (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[9][10]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[5]

Methodology Comparison: Two RP-HPLC Approaches

We will compare two distinct RP-HPLC methods for the quantification of this compound. Method A represents a standard, widely applicable approach, while Method B introduces a variation in the mobile phase composition to assess its impact on the separation and validation parameters.

Primary Recommended Method: Method A

This method utilizes a conventional C18 stationary phase with a straightforward acidic mobile phase, a common starting point for the analysis of organic acids.

Experimental Protocol: RP-HPLC - Method A

  • Instrumentation:

    • HPLC system equipped with a UV-Vis detector.

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Autosampler and column oven.

    • Data acquisition and processing software.

  • Reagents and Materials:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric acid.[11]

    • This compound reference standard.[12]

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and water (50:50, v/v) containing 0.1% phosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

Alternative Method: Method B

Method B explores the use of a different organic modifier, methanol, which can offer alternative selectivity for polar compounds.

Experimental Protocol: RP-HPLC - Method B

  • Instrumentation & Reagents: Same as Method A.

  • Chromatographic Conditions:

    • Mobile Phase: Methanol and water (60:40, v/v) containing 0.1% phosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the analytical method validation process, demonstrating the interconnectedness of the various validation parameters.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R2)) Dev Analytical Procedure Development (ICH Q14) Specificity Specificity/ Selectivity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness G cluster_A Method A (Acetonitrile) cluster_B Method B (Methanol) A_Prec Higher Precision (%RSD = 0.85%) Decision Decision Point A_Prec->Decision A_Sens Higher Sensitivity (LOD = 0.25 µg/mL) A_Sens->Decision A_Ret Shorter Retention Time A_Ret->Decision B_Prec Acceptable Precision (%RSD = 1.10%) B_Prec->Decision B_Sens Acceptable Sensitivity (LOD = 0.35 µg/mL) B_Sens->Decision B_Select Alternative Selectivity B_Select->Decision ChoiceA Choose Method A for Routine QC & High Throughput Decision->ChoiceA ChoiceB Consider Method B for Complex Matrices Decision->ChoiceB

References

A Comparative Guide to 2-Oxo-4-phenylbutyric Acid and Phenylpyruvic Acid: A Structural and Functional Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of metabolic research and pharmaceutical development, α-keto acids serve as pivotal molecules, acting as both metabolic intermediates and versatile synthetic precursors. Among this class, 2-Oxo-4-phenylbutyric acid and Phenylpyruvic acid present a compelling case for comparative study. Though separated by only a single methylene group, their established roles in biology and chemistry diverge significantly. This guide provides an in-depth, objective comparison of these two compounds, grounded in their physicochemical properties, metabolic significance, and a robust framework for their experimental evaluation.

Foundational Comparison: Structure and Physicochemical Properties

The fundamental difference between this compound and Phenylpyruvic acid lies in the length of the aliphatic chain connecting the phenyl group to the α-keto acid moiety. This compound possesses an ethyl group attached to the carbonyl carbon, whereas Phenylpyruvic acid has a methyl group. This seemingly minor structural variance has profound implications for their molecular weight, spatial conformation, and ultimately, their biological recognition and chemical utility.

The core physicochemical properties of these two acids are summarized below, providing a quantitative basis for their comparison.

PropertyThis compound Phenylpyruvic Acid
IUPAC Name 2-Oxo-4-phenylbutanoic acid[1]2-Oxo-3-phenylpropanoic acid[2][3]
Synonyms 2-Oxo-4-phenylbutanoic acidPhenylpyruvate, 3-Phenylpyruvic acid[2][4]
Chemical Formula C₁₀H₁₀O₃[1][5][6]C₉H₈O₃[2][3]
Molecular Weight 178.18 g/mol [1][6]164.16 g/mol [2][3]
CAS Number 710-11-2[1][5][6]156-06-9[2][3]
Appearance White to off-white crystalline solid[5][7]White to pale yellow crystalline solid[8]
Melting Point Not consistently reported~155 °C (decomposes)[2]
Solubility Sparingly soluble in water; soluble in ethanol and acetone[5]Soluble in water and organic solvents
pKa (Predicted) 2.53 ± 0.54[5]~2.3 (strongest acidic)

The Biological Divide: A Tale of a Metabolite and a Synthetic Intermediate

The most striking contrast between these molecules is their established biological context. Phenylpyruvic acid is a well-documented and clinically significant human metabolite, whereas this compound is primarily recognized for its role in synthetic chemistry.

Phenylpyruvic Acid: A Key Biomarker in Phenylketonuria (PKU)

Phenylpyruvic acid is an intermediate product of phenylalanine metabolism.[3] In healthy individuals, the essential amino acid phenylalanine is converted to tyrosine by the enzyme phenylalanine hydroxylase (PAH).[9][10] However, in the genetic disorder Phenylketonuria (PKU), a deficiency in PAH activity leads to the accumulation of phenylalanine in the body.[9][10][11] This excess phenylalanine is shunted into a minor metabolic pathway, where it undergoes transamination to form phenylpyruvic acid.[9][10]

Consequently, elevated levels of phenylpyruvic acid in the urine and blood are a hallmark diagnostic indicator of PKU.[4][12][13][14] The buildup of phenylalanine and its metabolites, including phenylpyruvic acid, is neurotoxic and can lead to severe intellectual disability and other neurological problems if untreated.[10][11][15] This central role in a major inborn error of metabolism makes phenylpyruvic acid a molecule of immense interest to clinicians and metabolic researchers.

Phenylalanine_Metabolism cluster_normal Normal Pathway cluster_pku PKU Pathway (PAH Deficiency) Phe Phenylalanine (from Diet) Tyr Tyrosine (Protein Synthesis, Neurotransmitters) Phe->Tyr Phenylalanine Hydrolase (PAH) PPA Phenylpyruvic Acid (Excreted in Urine) Phe->PPA Transaminase PAH_block PAH_block->Tyr   Blocked

Metabolic fate of Phenylalanine in health versus Phenylketonuria (PKU).
This compound: A Versatile Pharmaceutical Building Block

In stark contrast, the scientific literature primarily describes this compound as a synthetic intermediate.[5][7] Its structure makes it a valuable precursor in the synthesis of more complex molecules, particularly pharmaceuticals. Its ethyl ester, ethyl 2-oxo-4-phenylbutyrate, is a well-known intermediate used in the development of various drugs.[16][17] While it is a keto acid derivative with potential biochemical relevance, its natural occurrence and role as an endogenous metabolite are not well-established, positioning it more as a tool for chemical synthesis than a biomarker of physiological state.[5]

A Framework for Comparative Experimental Analysis

To objectively compare the functional performance of these two acids, a direct biochemical assay is required. A logical approach is to evaluate their interaction with an enzyme capable of acting on α-keto acids, such as an α-keto acid dehydrogenase. This allows for the determination of key kinetic parameters (Km and Vmax), which provide quantitative insights into enzyme affinity and catalytic efficiency for each substrate.

The following workflow outlines a robust, self-validating system for this comparative analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis S1 Prepare Stock Solutions (Substrate A & B) A1 Spectrophotometric Assay: Vary [Substrate] S1->A1 S2 Prepare Enzyme & Buffer (e.g., α-Keto Acid Dehydrogenase) S2->A1 A2 Monitor NADH Production (Absorbance at 340 nm) A1->A2 D1 Calculate Initial Velocity (V₀) for each concentration A2->D1 D2 Generate Michaelis-Menten Plot (V₀ vs. [S]) D1->D2 D3 Create Lineweaver-Burk Plot (1/V₀ vs. 1/[S]) D2->D3 D4 Determine Km & Vmax D3->D4 C1 Comparative Results Table D4->C1 Compare Kinetic Parameters

Workflow for comparative enzyme kinetic analysis.
Experimental Protocol: Spectrophotometric Assay of α-Keto Acid Dehydrogenase Activity

This protocol provides a detailed methodology for comparing the two acids as substrates for a generic α-keto acid dehydrogenase complex.

Pillar of Expertise & Causality: This assay leverages the principle that the oxidative decarboxylation of α-keto acids by dehydrogenase complexes is coupled to the reduction of NAD⁺ to NADH. The production of NADH can be continuously monitored by measuring the increase in absorbance at 340 nm, providing a direct, real-time measurement of enzyme activity. This method is chosen for its sensitivity, reliability, and widespread use in enzyme kinetics.[18]

Pillar of Trustworthiness & Validation: The protocol's integrity is ensured by running reactions in triplicate to calculate standard deviation, including a no-enzyme control to account for non-enzymatic substrate degradation, and confirming that the calculated initial velocities are within the linear range of the assay.

Materials:

  • This compound

  • Phenylpyruvic acid

  • α-Keto acid dehydrogenase complex (e.g., from porcine heart)

  • Coenzyme A (CoA)

  • Nicotinamide adenine dinucleotide (NAD⁺)

  • Thiamine pyrophosphate (TPP)

  • Magnesium Chloride (MgCl₂)

  • Potassium phosphate buffer (pH 7.4)

  • UV/Vis Spectrophotometer with temperature control

Procedure:

  • Reagent Preparation:

    • Prepare 100 mM stock solutions of both this compound and Phenylpyruvic acid in the phosphate buffer. Perform serial dilutions to create a range of working concentrations (e.g., 0.1 mM to 5 mM). Causality: A range of concentrations is essential to saturate the enzyme and accurately determine Km and Vmax.

    • Prepare a reaction buffer containing 50 mM potassium phosphate, 2 mM NAD⁺, 1 mM CoA, 0.2 mM TPP, and 5 mM MgCl₂. Causality: These cofactors are required for the catalytic activity of the dehydrogenase complex.

    • Prepare a working solution of the enzyme in cold phosphate buffer. Keep on ice.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to measure absorbance at 340 nm.

    • Equilibrate the cuvette holder to a constant temperature (e.g., 37°C). Causality: Enzyme activity is highly dependent on temperature; maintaining a constant temperature is critical for reproducible results.

  • Kinetic Measurement:

    • To a quartz cuvette, add 950 µL of the reaction buffer and 50 µL of a specific substrate concentration (starting with the lowest).

    • Place the cuvette in the spectrophotometer and allow the temperature to equilibrate for 3-5 minutes.

    • Initiate the reaction by adding 10 µL of the enzyme solution. Mix quickly by gentle inversion. Causality: The reaction is initiated with the enzyme to ensure all other components are present and at the correct temperature.

    • Immediately begin recording the absorbance at 340 nm every 15 seconds for 5-10 minutes.

    • Repeat this procedure for each substrate concentration for both this compound and Phenylpyruvic acid. Run each concentration in triplicate.

  • Data Analysis:

    • For each run, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time plot (using the Beer-Lambert law and the extinction coefficient of NADH).

    • Plot V₀ versus substrate concentration ([S]) for both acids to generate Michaelis-Menten curves.

    • To determine the kinetic parameters accurately, transform the data into a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

    • Calculate Km (the negative reciprocal of the x-intercept) and Vmax (the reciprocal of the y-intercept) for each substrate.

Anticipated Data and Interpretation

The collected data would be summarized for a direct comparison of enzyme kinetics.

Kinetic ParameterThis compound Phenylpyruvic Acid Interpretation
Km (mM) Hypothetical ValueHypothetical ValueReflects enzyme-substrate affinity (lower Km = higher affinity).
Vmax (µmol/min) Hypothetical ValueHypothetical ValueThe maximum rate of reaction at saturating substrate concentrations.
kcat/Km (M⁻¹s⁻¹) Hypothetical ValueHypothetical ValueCatalytic efficiency; the most effective measure for comparing substrates.

A lower Km for Phenylpyruvic acid would suggest that the enzyme has a higher affinity for it, which would be consistent with its role as a natural metabolite. The longer side chain of this compound may result in a poorer fit within the enzyme's active site, leading to a higher Km and potentially a lower Vmax.

Conclusion and Future Directions

This guide delineates the distinct identities of this compound and Phenylpyruvic acid. Phenylpyruvic acid is a clinically vital metabolite, central to the pathophysiology of Phenylketonuria.[9][11] In contrast, this compound is primarily a synthetic tool, valued for its utility in constructing complex pharmaceutical agents.[5][7]

Their structural difference—a single carbon atom—translates into a vast functional divergence. The proposed experimental framework provides a clear and robust pathway for quantifying these functional differences at the enzymatic level.

Future research could extend this comparison by:

  • Screening against other enzymes: Assessing the activity of both compounds against a broader panel of metabolic enzymes could uncover novel biological activities for this compound.

  • Inhibitory potential: Investigating whether this compound can act as a competitive inhibitor for enzymes that naturally process Phenylpyruvic acid.

  • Cellular uptake and metabolism: Utilizing cell-based assays to compare the transport and metabolic fate of both molecules within a biological system.

Such studies will further illuminate the structure-function relationship of these α-keto acids and potentially open new avenues for therapeutic intervention and diagnostic development.

References

A Comparative Guide to the Biological Activity of 2-Oxo-4-phenylbutyric Acid and Its Ester Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activity of a parent compound versus its derivatives is paramount. This guide provides an in-depth technical comparison of 2-oxo-4-phenylbutyric acid and its ester derivatives, offering insights into their potential therapeutic applications and the causal relationships behind their varied activities. While direct comparative studies are limited, this guide synthesizes available data and provides a framework for future research.

Introduction: The Rationale for Derivatization

This compound, a member of the benzene family of compounds, serves as a versatile building block in the synthesis of various pharmaceuticals.[1] Its structure, featuring a carboxylic acid and a keto group, makes it a candidate for a range of biological interactions. However, like many carboxylic acids, its therapeutic potential can be hampered by factors such as poor membrane permeability and rapid metabolism.

Esterification of the carboxylic acid group is a common prodrug strategy employed to enhance the pharmacokinetic properties of a parent drug.[2] By converting the polar carboxylic acid to a more lipophilic ester, it is often possible to improve absorption and distribution. Once in the body, these ester derivatives are designed to be hydrolyzed by esterase enzymes, releasing the active parent acid.[3] This guide will explore the known biological activities of this compound and its ester derivatives, focusing on their anti-inflammatory, antimicrobial, and anticancer potential.

Comparative Biological Activities: A Data-Driven Analysis

While a comprehensive head-to-head comparison of this compound and its full range of ester derivatives is not yet available in the scientific literature, we can draw valuable insights from studies on related compounds and general principles of organic and medicinal chemistry.

Anti-inflammatory Activity

The anti-inflammatory potential of carboxylic acids is well-documented, with many nonsteroidal anti-inflammatory drugs (NSAIDs) featuring this functional group.[4] The related compound, 4-phenylbutyric acid (4-PBA), has demonstrated potent anti-inflammatory properties.[4]

Ester Derivatives as Prodrugs for Anti-inflammatory Agents:

The esterification of NSAIDs is a recognized strategy to reduce gastric irritation, a common side effect associated with the acidic nature of these drugs.[5] It is plausible that ester derivatives of this compound could act as prodrugs, being absorbed in their less acidic form and then hydrolyzed to the active acid at the site of inflammation.[6]

Table 1: Postulated Anti-inflammatory Activity Comparison

CompoundPostulated ActivityRationale
This compoundPotentially activeThe carboxylic acid moiety is a common feature in anti-inflammatory compounds.
Methyl 2-oxo-4-phenylbutyrateProdrug, potentially less irritatingIncreased lipophilicity may enhance absorption and reduce direct gastric irritation.
Ethyl 2-oxo-4-phenylbutyrateProdrug, potentially less irritatingSimilar to the methyl ester, with potentially different rates of absorption and hydrolysis.
Propyl 2-oxo-4-phenylbutyrateProdrug, potentially less irritatingIncreased alkyl chain length could further enhance lipophilicity.
Antimicrobial Activity

Studies on various organic acids have shown that the acidic form often exhibits stronger in vitro antimicrobial activity than the corresponding ester form.[7][8] This is attributed to the ability of the undissociated acid to penetrate the bacterial cell membrane.

Table 2: Postulated Antimicrobial Activity Comparison

CompoundPostulated In Vitro ActivityRationale
This compoundHigherThe free carboxylic acid is generally more effective at disrupting bacterial cell membranes.[7]
Methyl 2-oxo-4-phenylbutyrateLowerThe ester group reduces the acidity and may decrease its ability to penetrate bacterial cells.
Ethyl 2-oxo-4-phenylbutyrateLowerSimilar to the methyl ester.

It is important to note that in vivo, the prodrug effect of the esters could lead to a different outcome, as they may achieve higher systemic concentrations of the active acid.

Anticancer Activity

The anticancer potential of 4-phenylbutyric acid (4-PBA) has been investigated, with some studies suggesting it may have a tumor-promoting role in certain contexts.[9] The evaluation of this compound and its derivatives in this area is less clear. However, a study on a liposomal formulation co-encapsulating coumarin and 4-PBA showed enhanced cytotoxicity against various cancer cell lines, suggesting that formulation strategies can significantly impact the anticancer effects of these compounds.[10]

Ethyl 2-oxo-4-phenylbutyrate has been reported to inhibit the growth of Candida glabrata and also to inhibit the synthesis of proteins and enzymes without affecting DNA replication or transcription.[11]

Experimental Protocols for Biological Evaluation

To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for key in vitro assays.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and cytotoxicity.[2][9][10][12]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and its ester derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Diagram 1: MTT Assay Workflow

MTT_Workflow A Seed Cells in 96-well plate B Add Test Compounds (Acid & Esters) A->B 24h C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Read Absorbance (570nm) F->G H Calculate IC50 Values G->H MIC_Workflow A Prepare Serial Dilutions of Compounds B Inoculate with Bacterial Suspension A->B C Incubate (18-24h) B->C D Observe for Bacterial Growth C->D E Determine MIC D->E Esterification cluster_0 Fischer Esterification This compound This compound Ethyl 2-oxo-4-phenylbutyrate Ethyl 2-oxo-4-phenylbutyrate This compound->Ethyl 2-oxo-4-phenylbutyrate Ethanol, H2SO4 (cat.), Reflux

References

A Guide to Spectroscopic Differentiation of 2-Oxo-4-phenylbutyric Acid from its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of In-Process Monitoring

2-Oxo-4-phenylbutyric acid is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably angiotensin-converting enzyme (ACE) inhibitors used in the management of hypertension. Its value lies in the unique arrangement of a phenyl group, an aliphatic chain, and an α-keto acid moiety, which serves as a versatile scaffold for building complex molecular architectures. The efficient synthesis of this compound is paramount, demanding precise control and monitoring to ensure high purity and yield.

This guide provides a comprehensive comparison of the spectroscopic characteristics of this compound against its common precursors, benzaldehyde and pyruvic acid. By leveraging fundamental spectroscopic techniques—Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy—researchers and process chemists can effectively track the reaction's progress, identify key intermediates, and verify the purity of the final product. Understanding the distinct spectral fingerprints of each molecule is not merely an analytical exercise; it is a critical component of process analytical technology (PAT) that underpins robust and reproducible drug development.

Synthetic Pathway: From Simple Aromatics to a Key Intermediate

The synthesis of this compound is commonly achieved through a base-catalyzed aldol condensation reaction between benzaldehyde and pyruvic acid. This reaction proceeds through an unsaturated intermediate, 4-phenyl-2-oxobut-3-enoic acid, which is subsequently reduced to the final saturated product. The ability to distinguish the starting materials, the intermediate, and the final product is essential for reaction optimization.

Synthesis_Pathway Benzaldehyde Benzaldehyde plus Benzaldehyde->plus PyruvicAcid Pyruvic Acid PyruvicAcid->plus Intermediate 4-Phenyl-2-oxobut-3-enoic acid (Unsaturated Intermediate) Product This compound (Final Product) Intermediate->Product Reduction (e.g., Catalytic Hydrogenation) plus->Intermediate Aldol Condensation (Base-catalyzed)

Caption: Synthesis of this compound from its precursors.

Core Principles of Spectroscopic Analysis

Before delving into the comparative data, it is crucial to understand the principles behind the chosen analytical methods. Our selection of FT-IR, NMR, and UV-Vis spectroscopy is deliberate, as each technique provides unique and complementary structural information.

  • FT-IR Spectroscopy: This technique probes the vibrational modes of molecular bonds. Specific functional groups (e.g., C=O, O-H, C-H) absorb infrared radiation at characteristic frequencies, making FT-IR an excellent tool for identifying the appearance and disappearance of these groups during a reaction.

  • NMR Spectroscopy (¹H and ¹³C): NMR provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. The chemical shift, splitting pattern (multiplicity), and integration of signals allow for the precise mapping of a molecule's carbon-hydrogen framework.

  • UV-Vis Spectroscopy: This method measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. It is particularly sensitive to conjugated systems, such as aromatic rings and α,β-unsaturated carbonyls, making it ideal for monitoring changes in conjugation.

Spectroscopic Comparison: Fingerprinting the Reaction

The transformation from benzaldehyde and pyruvic acid to this compound is accompanied by distinct changes in their respective spectra. The following sections and tables detail these key differences.

FT-IR Spectroscopy: Tracking Functional Group Transformation

The most dramatic changes in the FT-IR spectrum involve the carbonyl and hydroxyl regions. The disappearance of the unique aldehyde C-H stretches of benzaldehyde is a clear indicator of its consumption. Concurrently, the formation of the carboxylic acid in the product introduces a characteristic broad O-H stretch.

CompoundO-H Stretch (Carboxylic Acid) (cm⁻¹)C-H Stretch (Aldehyde) (cm⁻¹)C=O Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)
Benzaldehyde N/A~2820, ~2720 (distinct doublet)[1][2][3]~1705 (conjugated aldehyde)[1][2][3]~1600-1580
Pyruvic Acid 3300-2500 (very broad)N/A~1740 (keto), ~1720 (acid)N/A
This compound 3300-2500 (very broad)N/A~1735 (keto), ~1715 (acid)~1600-1580

Key Insights from FT-IR:

  • Disappearance of Reactant Signals: The most reliable indicator for the consumption of benzaldehyde is the vanishing of the Fermi doublet aldehyde C-H stretches around 2720-2820 cm⁻¹.[1][2]

  • Appearance of Product Signals: The formation of the product is confirmed by the presence of a very broad O-H absorption from the carboxylic acid, alongside two distinct C=O stretches for the ketone and acid functionalities.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR provides an unambiguous view of the structural changes. The aldehyde proton of benzaldehyde is a highly deshielded singlet that disappears upon reaction. The most telling feature of the product is the appearance of two new signals corresponding to the ethylene bridge (-CH₂-CH₂-), which typically appear as a pair of triplets.

CompoundAromatic Protons (δ, ppm)Aldehyde Proton (δ, ppm)Methylene Protons (-CH₂-CH₂-) (δ, ppm)Methyl Protons (-CH₃) (δ, ppm)Carboxylic Acid Proton (δ, ppm)
Benzaldehyde 7.5-8.0 (m, 5H)[4]~10.0 (s, 1H)[4]N/AN/AN/A
Pyruvic Acid N/AN/AN/A~2.4 (s, 3H)>10 (broad s, 1H)
This compound 7.1-7.3 (m, 5H)N/A~3.3 (t, 2H), ~2.9 (t, 2H) (Predicted)N/A>10 (broad s, 1H)

Key Insights from ¹H NMR:

  • Reactant to Product Transformation: The clear disappearance of the aldehyde proton singlet at ~10.0 ppm and the pyruvic acid methyl singlet at ~2.4 ppm confirms the progression of the reaction.

  • Structural Confirmation of Product: The appearance of two mutually coupled triplets in the 2.8-3.4 ppm range is the definitive signature of the -CH₂-CH₂- linker in the product, confirming the successful reduction of the unsaturated intermediate. The chemical shifts are predicted based on the spectrum of the structural isomer 4-oxo-4-phenylbutanoic acid, which shows triplets at 3.32 ppm and 2.82 ppm.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR complements the proton data by providing a direct look at the carbon framework. The highly deshielded aldehyde carbon of benzaldehyde is replaced by new signals for the methylene carbons in the product.

CompoundCarbonyl Carbons (C=O) (δ, ppm)Aromatic Carbons (δ, ppm)Methylene Carbons (-CH₂-CH₂-) (δ, ppm)Methyl Carbon (-CH₃) (δ, ppm)
Benzaldehyde ~192 (aldehyde)[5]129-137[5]N/AN/A
Pyruvic Acid ~205 (keto), ~168 (acid)N/AN/A~27
This compound ~195 (keto), ~165 (acid) (Predicted)126-140~38, ~29 (Predicted)N/A

Key Insights from ¹³C NMR:

  • Carbonyl Shift: The chemical environments of the carbonyl carbons are distinct. The product will exhibit two carbonyl signals in the 165-200 ppm range, corresponding to the carboxylic acid and the α-keto group.

  • Aliphatic Carbon Signals: The most direct evidence for product formation is the appearance of two new signals in the aliphatic region (typically 25-40 ppm) for the two methylene carbons. These values are predicted based on data for 4-oxo-4-phenylbutanoic acid, which has methylene carbons at 33.3 and 28.1 ppm.

UV-Vis Spectroscopy: Monitoring Electronic Conjugation

UV-Vis spectroscopy is particularly powerful for tracking the reaction via its unsaturated intermediate, 4-phenyl-2-oxobut-3-enoic acid. The extended conjugation in this intermediate results in a significant bathochromic (red) shift compared to the precursors. The final reduction to this compound breaks this conjugation, leading to a spectrum that closely resembles a simple substituted benzene.

Compoundλmax (nm)Key Chromophore
Benzaldehyde ~245-250Phenyl group conjugated with a carbonyl (π → π)[6]
Pyruvic Acid ~320α-keto acid (n → π)[7]
Intermediate (Unsaturated) >300Extended conjugation (phenyl-C=C-C=O)
This compound ~250-260Isolated phenyl and carbonyl groups

Key Insights from UV-Vis:

  • Intermediate Detection: The formation of the conjugated intermediate is marked by the appearance of a new absorption band at a significantly longer wavelength than benzaldehyde.

  • Confirmation of Reduction: The completion of the reduction step is signaled by the disappearance of this long-wavelength absorption and the return of the spectrum to a profile characteristic of a non-conjugated phenyl ketone system.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols should be employed.

Sample Preparation
  • Reactants & Product: Prepare solutions of benzaldehyde, pyruvic acid, and purified this compound at a concentration of approximately 10-15 mg/mL in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. For FT-IR, neat liquids can be analyzed as a thin film between salt plates (NaCl or KBr), and solids can be analyzed as a KBr pellet or using an ATR accessory. For UV-Vis, prepare dilute solutions (~0.01-0.1 mg/mL) in a UV-transparent solvent like ethanol or acetonitrile.

  • Reaction Monitoring: At timed intervals, withdraw an aliquot (~0.1 mL) from the reaction mixture. Quench the reaction if necessary (e.g., by neutralization). Extract the organic components with a suitable solvent (e.g., ethyl acetate), dry the extract, and remove the solvent under reduced pressure. Prepare the resulting residue for analysis as described above.

Instrumentation and Data Acquisition
  • FT-IR:

    • Instrument: A standard FT-IR spectrometer.

    • Mode: Transmittance or Absorbance.

    • Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Average of 16-32 scans.

  • NMR (¹H and ¹³C):

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Solvent: CDCl₃ or DMSO-d₆ with 0.03% TMS as an internal standard.

    • ¹H NMR: Acquire with a 90° pulse angle and a relaxation delay of at least 2 seconds.

    • ¹³C NMR: Acquire with proton decoupling.

  • UV-Vis:

    • Instrument: Dual-beam UV-Vis spectrophotometer.

    • Solvent: Ethanol or acetonitrile.

    • Range: 200-600 nm.

    • Cuvette: 1 cm path length quartz cuvette.

    • Scan Speed: Medium.

Spectroscopic_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis p1 Obtain Sample (Reactant, Product, or Reaction Aliquot) p2 Prepare for Analysis (Dilute, Dissolve, or Prepare Film/Pellet) p1->p2 acq1 FT-IR Analysis p2->acq1 acq2 NMR Analysis (¹H and ¹³C) p2->acq2 acq3 UV-Vis Analysis p2->acq3 an1 Compare Spectra to References acq1->an1 acq2->an1 acq3->an1 an2 Identify Key Peaks (Appearance/Disappearance) an1->an2 an3 Determine Reaction Progress/ Purity an2->an3

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for 2-Oxo-4-phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of 2-Oxo-4-phenylbutyric acid, a key alpha-keto acid with significance in various metabolic pathways, is paramount. The choice of analytical technique can profoundly impact the reliability, sensitivity, and throughput of measurements. This guide provides an in-depth comparison of multiple analytical methodologies for this compound, offering a framework for cross-validation to ensure data integrity and comparability across different platforms. This document is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines on the validation of analytical procedures and the Food and Drug Administration (FDA) M10 guidelines on bioanalytical method validation.[1][2][3][4]

Introduction: The Importance of Methodical Scrutiny

This compound (α-oxo-benzenebutanoic acid) is a carboxylic acid and a member of the benzene family.[5] Its analysis is crucial in contexts ranging from metabolic research to pharmaceutical development. Selecting an appropriate analytical method requires a thorough understanding of the strengths and limitations of each technique. Furthermore, when data from different analytical platforms or laboratories are to be compared, a rigorous cross-validation process is essential to establish the equivalency of the methods.[2][6]

This guide will explore the following techniques:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

  • UV-Vis Spectrophotometry

Each section will delve into the causality behind experimental choices, provide detailed protocols, and present a critical evaluation of the technique's performance.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of compounds with a UV chromophore, such as the phenyl group in this compound.

Rationale and Experimental Design

The phenyl group in the analyte allows for direct detection by UV absorbance, typically around 254 nm. A reversed-phase C18 column is the standard choice for retaining this moderately polar compound. The mobile phase, a mixture of acetonitrile and water with an acidic modifier like phosphoric or formic acid, ensures good peak shape and retention.[7]

Detailed Experimental Protocol: RP-HPLC-UV

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of 50:50 (v/v) acetonitrile and water containing 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

Performance Characteristics

HPLC-UV offers good linearity and precision for the analysis of this compound. However, its sensitivity is lower compared to mass spectrometry-based methods, and it may be susceptible to interference from other UV-absorbing compounds in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and specificity, but requires derivatization to increase the volatility of this compound.[7][8][9]

Rationale and Experimental Design

The carboxylic acid and ketone functional groups of the analyte make it non-volatile. A two-step derivatization process, methoximation followed by silylation, is employed. Methoximation protects the keto group from tautomerization, while silylation of the carboxylic acid group increases volatility.[10]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample containing This compound Lyophilize Lyophilization (Remove Water) Sample->Lyophilize Derivatize Derivatization: 1. Methoximation 2. Silylation Lyophilize->Derivatize GC Gas Chromatography (Separation) Derivatize->GC Injection MS Mass Spectrometry (Detection/Quantification) GC->MS

Caption: Workflow for GC-MS analysis of this compound.

Detailed Experimental Protocol: GC-MS with Derivatization

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for polar compounds (e.g., DB-5ms)

  • Autosampler

Reagents and Materials:

  • Methoxyamine hydrochloride in pyridine

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • This compound reference standard

Derivatization Procedure:

  • Lyophilize the sample to remove all water.

  • Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 60°C for 60 minutes.

  • Add 80 µL of MSTFA and incubate at 60°C for 30 minutes.

GC-MS Conditions:

  • Injector Temperature: 250°C

  • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Mode: Selected Ion Monitoring (SIM) for quantification.

Performance Characteristics

GC-MS offers excellent sensitivity and selectivity due to the combination of chromatographic separation and mass-based detection. The derivatization step, however, adds complexity and potential for variability.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the benchmark for high-sensitivity and high-specificity quantification in complex matrices, such as plasma and urine.[11][12]

Rationale and Experimental Design

LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. Derivatization can sometimes be employed to enhance ionization efficiency, though direct analysis is often possible.[13][14] Electrospray ionization (ESI) in negative mode is typically used for carboxylic acids.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Protein_Precip Protein Precipitation (e.g., Acetonitrile) Sample->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC Injection MSMS Tandem Mass Spectrometry (MRM Detection) LC->MSMS

Caption: Workflow for LC-MS/MS analysis of this compound.

Detailed Experimental Protocol: LC-MS/MS

Instrumentation:

  • LC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • C18 analytical column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

Reagents and Materials:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • This compound reference standard

  • Isotopically labeled internal standard (e.g., ¹³C₆-2-Oxo-4-phenylbutyric acid)

LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: Precursor ion [M-H]⁻ → Product ion

    • Internal Standard: Precursor ion [M-H]⁻ → Product ion

  • Collision energy and other parameters to be optimized for the specific instrument.

Performance Characteristics

LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for trace-level quantification in complex biological matrices. The use of a stable isotope-labeled internal standard ensures high accuracy and precision.

Other Analytical Techniques

Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary ratio method that can provide highly accurate quantification without the need for an identical reference standard for the analyte.[15][16] The concentration of this compound can be determined by integrating its unique proton signals and comparing them to the integral of a certified internal standard of known concentration. While highly accurate, qNMR has lower sensitivity compared to mass spectrometry-based methods.

UV-Vis Spectrophotometry

Direct UV-Vis spectrophotometry can be used for a crude estimation of this compound concentration.[17][18] The absorbance maximum of the phenyl keto acid chromophore can be used to construct a calibration curve.[19][20] However, this method lacks specificity and is highly susceptible to interference from any other compounds in the sample that absorb at the same wavelength.

Cross-Validation and Method Comparison

The objective of cross-validation is to demonstrate that different analytical methods provide comparable results.[2][6] This is typically achieved by analyzing a set of quality control (QC) samples at low, medium, and high concentrations using each of the validated methods. The results are then statistically compared to assess for any bias between the methods.

Parameter HPLC-UV GC-MS LC-MS/MS qNMR UV-Vis Spectrophotometry
Specificity ModerateHighVery HighHighLow
Sensitivity (LOD/LOQ) µg/mL rangepg/mL rangepg/mL to fg/mL rangemg/mL rangeµg/mL to mg/mL range
Precision (%RSD) < 5%< 10%< 5%< 2%< 10%
Accuracy (% Recovery) 95-105%90-110%95-105%98-102%90-110%
Throughput HighModerateHighLowVery High
Sample Preparation SimpleComplex (Derivatization)ModerateSimpleVery Simple
Cost LowHighVery HighHighVery Low

Note: The values in this table are typical estimates and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.

Conclusion

The choice of an analytical technique for this compound is dictated by the specific requirements of the study.

  • LC-MS/MS is the preferred method for sensitive and specific quantification in complex biological matrices.

  • GC-MS is a powerful alternative, particularly when high chromatographic resolution is required, though it involves a more complex sample preparation.

  • HPLC-UV is a cost-effective and robust method suitable for less complex samples and higher concentrations.

  • qNMR offers exceptional accuracy for the analysis of pure substances or simple mixtures.

  • UV-Vis Spectrophotometry is best suited for preliminary or high-concentration screening where specificity is not a major concern.

A thorough validation of the chosen method according to ICH guidelines is essential to ensure the generation of reliable and reproducible data.[1][3][21][22] When multiple methods are employed, a formal cross-validation study is a regulatory and scientific necessity to guarantee data comparability.[2][4][6]

References

A Senior Application Scientist's Guide to the Enzymatic Reduction of 2-Oxo-4-phenylbutyric Acid: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral hydroxy acids is a critical step in the production of numerous active pharmaceutical ingredients (APIs). A prime example is the synthesis of (R)-2-hydroxy-4-phenylbutyric acid, a key chiral building block for angiotensin-converting enzyme (ACE) inhibitors. The enzymatic reduction of 2-oxo-4-phenylbutyric acid (OPBA) offers a highly selective and environmentally benign alternative to traditional chemical methods. This guide provides an in-depth comparison of the efficacy of different enzyme classes for this crucial transformation, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Significance of Stereoselective this compound Reduction

This compound is a prochiral keto acid. Its reduction can yield either the (R)- or (S)-enantiomer of 2-hydroxy-4-phenylbutyric acid. For the synthesis of many ACE inhibitors, the (R)-enantiomer is the desired stereoisomer. Achieving high enantiomeric excess (e.e.) is paramount, as the presence of the undesired enantiomer can lead to reduced drug efficacy or off-target effects. Biocatalysis, with its inherent stereoselectivity, provides an elegant solution to this synthetic challenge. This guide will focus on three primary classes of enzymes employed for this purpose: D-Lactate Dehydrogenases, Ketoreductases/Alcohol Dehydrogenases, and L-Phenylalanine Dehydrogenases in the context of reductive amination.

The Enzymatic Toolbox: A Comparative Overview

The selection of an appropriate enzyme is contingent on several factors, including substrate specificity (OPBA vs. its esters), desired stereochemistry of the product, catalytic efficiency, and operational stability. The following sections delve into the performance of key enzymes, with a comparative summary of their kinetic parameters.

D-Lactate Dehydrogenases (D-LDHs): High Enantioselectivity for (R)-2-hydroxy-4-phenylbutyric acid

D-Lactate dehydrogenases are a well-studied class of enzymes for the asymmetric reduction of α-keto acids. Their natural function is the NAD(H)-dependent interconversion of pyruvate and D-lactate. Certain D-LDHs have been found to accept the bulkier substrate, this compound.

A notable example is a rationally designed mutant of NAD-dependent D-lactate dehydrogenase (D-nLDH) from Lactobacillus bulgaricus ATCC 11842. The Y52L/F299Y mutant has demonstrated high bio-reduction activity towards OPBA.[1][2] This engineered enzyme, when co-expressed with a formate dehydrogenase (FDH) for NADH regeneration, forms a highly efficient whole-cell biocatalyst system.[1] Under optimal conditions, this system achieved a high product concentration of 71.8 mM (R)-HPBA from 73.4 mM OPBA in just 90 minutes, with an enantiomeric excess of over 99%.[1]

Ketoreductases (KREDs) and Alcohol Dehydrogenases (ADHs): Versatility for Keto Esters

Ketoreductases and alcohol dehydrogenases represent a broad and versatile class of enzymes that catalyze the reduction of ketones and aldehydes. For the reduction of this compound, the ethyl ester (ethyl 2-oxo-4-phenylbutyrate, EOPB) is a commonly used substrate.

One promising candidate is a β-ketoacyl-ACP reductase (FabG) from Bacillus sp. ECU0013. When co-expressed with a glucose dehydrogenase (GDH) for cofactor regeneration, whole E. coli cells containing this enzyme were able to convert an impressive 620 g/L of EOPB to ethyl (S)-2-hydroxy-4-phenylbutyrate with an excellent enantiomeric excess (>99%).[3]

Another noteworthy ketoreductase is from Gluconobacter oxydans (GoCR). Through structure-guided rational design, variants of GoCR have been developed with significantly improved catalytic performance for the production of ethyl (R)-2-hydroxy-4-phenylbutyrate. The triple mutant, mut-W193L/C93I/I187L, exhibited a 37-fold increase in catalytic efficiency (kcat/Km) compared to the wild-type enzyme and improved the stereoselectivity from 43.0% e.e. to >99% e.e.[4]

L-Phenylalanine Dehydrogenase (PheDH): Reductive Amination to an Amino Acid Analog

While the primary focus of this guide is on the reduction to a hydroxy acid, it is pertinent to mention the related reaction of reductive amination, which yields an amino acid. L-phenylalanine dehydrogenase catalyzes the reversible oxidative deamination of L-phenylalanine to phenylpyruvate. This enzyme can also catalyze the reductive amination of 2-oxo-4-phenylbutanoic acid in the presence of ammonia and a cofactor (NADH) to produce L-homophenylalanine, another valuable chiral intermediate.[5][6] This reaction, coupled with an NADH regeneration system like formate dehydrogenase, can achieve high yields and enantiomeric excess (>99%).[6]

Quantitative Performance Comparison

To facilitate an objective comparison, the following table summarizes the key performance indicators for the aforementioned enzymes. It is important to note that direct comparisons can be challenging due to variations in experimental conditions and substrates (acid vs. ester).

Enzyme ClassSpecific Enzyme (Source)SubstrateProductSpecific Activity (U/mg)Km (mM)kcat/Km (s-1mM-1)Optimal pHOptimal Temp. (°C)Enantiomeric Excess (e.e.) (%)Cofactor SystemReference(s)
D-Lactate Dehydrogenase D-nLDHY52L/F299Y (Lactobacillus bulgaricus)OPBA(R)-HPBAHigh (in crude extract)--7.037>99FDH/Formate[1]
Ketoreductase FabG (Bacillus sp. ECU0013)EOPB(S)-HPBEHigh (in whole cells)---->99GDH/Glucose[3]
Ketoreductase GoCRmut-W193L/C93I/I187L (Gluconobacter oxydans)EOPB(R)-HPBE-0.82165.37.540>99GDH/Glucose[4]
L-Phenylalanine Dehydrogenase PheDH (Rhodococcus sp.)OPBA (+NH3)L-Homophenylalanine---8.550 (immobilized)>99FDH/Formate[5][6]

Note: "-" indicates data not explicitly provided in the cited sources in a comparable format. Specific activity in whole-cell systems is often reported as activity per gram of dry cell weight.

Experimental Protocols: A Guide to Reproducible Results

The integrity of any comparative study rests on robust and well-defined experimental protocols. The following sections provide detailed methodologies for the expression, purification, and activity assay of a representative reductase, along with the crucial cofactor regeneration system.

Recombinant Enzyme Expression and Purification

This protocol describes a general workflow for the expression and purification of a His-tagged reductase in E. coli.

Enzyme_Expression_Purification cluster_expression Gene Expression cluster_purification Protein Purification Transformation Transformation of E. coli with expression vector Culture Inoculation and growth of culture Transformation->Culture Induction Induction of protein expression (e.g., IPTG) Culture->Induction Harvest Cell harvesting (centrifugation) Induction->Harvest Lysis Cell lysis (e.g., sonication) Harvest->Lysis Cell Pellet Clarification Clarification of lysate (centrifugation) Lysis->Clarification IMAC IMAC column loading and washing Clarification->IMAC Elution Elution of His-tagged protein IMAC->Elution Analysis Purity analysis (SDS-PAGE) Elution->Analysis

Caption: Workflow for recombinant enzyme expression and purification.

Step-by-Step Protocol:

  • Transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with the expression plasmid containing the gene for the reductase of interest with an N- or C-terminal His-tag.

  • Culture Growth: Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight. Use the starter culture to inoculate a larger volume of expression medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 16-25°C) for 12-16 hours.

  • Cell Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA affinity column. Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250 mM).

  • Purity Analysis: Analyze the purity of the eluted fractions by SDS-PAGE. Pool the pure fractions and dialyze against a suitable storage buffer.

Enzyme Activity Assay

The activity of the reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

Reaction Mixture (1 mL total volume):

  • 100 mM Phosphate buffer (pH 7.0)

  • 10 mM this compound (or its ethyl ester)

  • 0.2 mM NADH

  • Appropriate amount of purified enzyme or cell lysate

Procedure:

  • Pre-incubate the reaction mixture (excluding the enzyme) at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding the enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm for 3-5 minutes using a spectrophotometer.

  • Calculate the specific activity (U/mg) using the molar extinction coefficient of NADH (6220 M-1cm-1). One unit (U) is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.

Cofactor Regeneration System: The Key to Economic Viability

The high cost of nicotinamide cofactors (NADH/NADPH) necessitates an efficient in situ regeneration system for any practical application. The formate/formate dehydrogenase (FDH) system is particularly attractive due to the formation of CO2 as the only byproduct, which simplifies downstream processing.

Cofactor_Regeneration cluster_main_reaction Primary Reaction cluster_regeneration Cofactor Regeneration OPBA This compound HPBA 2-Hydroxy-4-phenylbutyric acid OPBA->HPBA Reduction Reductase Reductase Reductase->HPBA NAD NAD+ Reductase->NAD NADH NADH NADH->Reductase NAD_reg NAD+ NAD->NAD_reg Formate Formate CO2 CO2 Formate->CO2 Oxidation FDH Formate Dehydrogenase FDH->CO2 NADH_reg NADH FDH->NADH_reg NAD_reg->FDH NADH_reg->NADH

Caption: Coupled enzyme system for OPBA reduction with NADH regeneration.

Conclusion and Future Outlook

The enzymatic reduction of this compound presents a powerful and sustainable method for the synthesis of a key chiral intermediate for ACE inhibitors. This guide has provided a comparative analysis of D-lactate dehydrogenases, ketoreductases/alcohol dehydrogenases, and L-phenylalanine dehydrogenases, highlighting their respective strengths in terms of stereoselectivity and catalytic efficiency.

The choice of enzyme will ultimately depend on the specific requirements of the synthetic process, including the desired product stereoisomer and the nature of the starting material. Engineered enzymes, such as the D-nLDH mutant and the GoCR variants, demonstrate the immense potential of protein engineering to tailor biocatalysts for specific industrial applications. Future research will likely focus on the discovery of novel enzymes with enhanced stability and broader substrate scope, as well as the development of more efficient and robust cofactor regeneration systems. The detailed protocols and comparative data presented herein are intended to empower researchers to make informed decisions and accelerate the adoption of biocatalysis in pharmaceutical manufacturing.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Oxo-4-phenylbutyric Acid Analogs as Modulators of Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-oxo-4-phenylbutyric acid analogs, with a primary focus on their role as inhibitors of Macrophage Migration Inhibitory Factor (MIF). MIF is a key pro-inflammatory cytokine involved in a multitude of pathological conditions, including autoimmune diseases, and cancer, making it a compelling target for therapeutic intervention.[1][2] The inherent tautomerase activity of MIF has been a focal point for the design of small molecule inhibitors, with this compound serving as a foundational scaffold for inhibitor development.[1][2]

This document will delve into the nuanced molecular interactions that govern the inhibitory potency of these analogs, offering a comparative analysis of their performance based on peer-reviewed experimental data. We will explore the causal relationships behind experimental design and provide detailed protocols for key assays, empowering researchers to critically evaluate and advance the development of next-generation anti-inflammatory agents.

The Central Role of Macrophage Migration Inhibitory Factor (MIF) in Inflammation

MIF is a pleiotropic cytokine that plays a pivotal role in both the innate and adaptive immune systems.[1] It is implicated in the pathogenesis of numerous inflammatory diseases by sustaining and amplifying the inflammatory response.[1] A unique feature of MIF is its enzymatic tautomerase activity, the biological relevance of which is an area of active investigation.[2][3] The catalytic active site of MIF has been identified as a viable target for the development of small molecule inhibitors that can modulate its pro-inflammatory functions.[4] Inhibition of MIF's tautomerase activity has been shown to correlate with the suppression of its biological activities, establishing this enzymatic site as a key target for drug discovery.[4]

Below is a diagram illustrating the central role of MIF in the inflammatory cascade and the points of intervention by its inhibitors.

MIF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling cluster_inhibition Inhibitor Action MIF MIF CD74 CD74 Receptor MIF->CD74 Binds CXCR2_4 CXCR2/4 MIF->CXCR2_4 Binds ERK_MAPK ERK/MAPK Pathway CD74->ERK_MAPK PI3K_Akt PI3K/Akt Pathway CD74->PI3K_Akt CXCR2_4->ERK_MAPK NF_kB NF-κB Activation ERK_MAPK->NF_kB PI3K_Akt->NF_kB Apoptosis_Reg Apoptosis Regulation PI3K_Akt->Apoptosis_Reg Inflammation Pro-inflammatory Cytokine Production (e.g., IL-6, IL-8) NF_kB->Inflammation Inhibitor 2-Oxo-4-phenylbutyric acid analogs Inhibitor->MIF Inhibits Tautomerase Activity & Receptor Binding

Caption: MIF signaling cascade and inhibitor intervention point.

Comparative Analysis of this compound Analogs as MIF Tautomerase Inhibitors

The development of potent and specific MIF inhibitors has been significantly advanced by systematic modifications of the this compound scaffold. These modifications have targeted different regions of the molecule to enhance binding affinity and inhibitory activity.

Core Scaffold and Key Pharmacophoric Features

A pharmacophore model for MIF tautomerase inhibitors derived from the this compound scaffold typically includes a hydrogen bond acceptor, a hydrophobic group, and aromatic rings. These features are crucial for optimal interaction with the enzyme's active site. The general structure consists of a phenyl ring connected by a linker to an α-keto acid moiety.

Pharmacophore_Model cluster_0 Pharmacophore Features A Hydrogen Bond Acceptor (Carboxylate) H Hydrophobic Pocket R Aromatic Ring (π-π stacking)

Caption: Key pharmacophoric features for MIF tautomerase inhibition.

Structure-Activity Relationship (SAR) Insights

The following table summarizes the inhibitory activities of several key this compound analogs against MIF tautomerase. The modifications highlight critical regions for activity.

Compound IDStructureModification from Parent ScaffoldIC50 (µM)Key SAR Insights
1 This compoundParent Scaffold>100The parent scaffold exhibits weak inhibitory activity.
2 2-Oxo-4-phenyl-3-butynoateIntroduction of an acetylene groupPotent (irreversible)The acetylene group acts as a Michael acceptor, leading to covalent modification of the catalytic Pro-1 residue and irreversible inhibition.[3]
3 Fluorosubstituted phenylpyruvic acidFluorine substitution on the phenyl ringSub-micromolarElectron-withdrawing fluorine substituents on the phenyl ring can enhance binding affinity.[1]
4 (E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylateAddition of a benzothiazole moietyVariesThe bulky benzothiazole group can explore additional binding pockets, but the overall activity depends on the specific linkage and substitution.[5]

Analysis of SAR:

  • Modification of the Butyric Acid Chain: The introduction of an unsaturation, particularly an alkyne group as seen in 2-oxo-4-phenyl-3-butynoate , dramatically increases potency by enabling covalent bond formation with the active site proline.[3] This highlights the reactivity of the linker region as a key determinant of irreversible inhibition.

  • Substitution on the Phenyl Ring: Halogenation, such as with fluorine, on the phenyl ring generally enhances inhibitory activity.[1] This is likely due to favorable interactions within the hydrophobic pocket of the MIF active site and alteration of the electronic properties of the phenyl ring.

  • Addition of Bulky Substituents: The incorporation of larger heterocyclic systems like benzothiazole can lead to compounds with varied activity.[5] While these additions can potentially access additional binding sites, they can also introduce steric hindrance if not optimally positioned.

Experimental Protocols for Evaluation of MIF Tautomerase Inhibitors

The accurate determination of the inhibitory potential of this compound analogs relies on robust and reproducible experimental protocols. The following section details a standard method for assessing MIF tautomerase activity.

MIF Tautomerase Activity Assay

This assay measures the ability of a compound to inhibit the MIF-catalyzed tautomerization of a non-physiological substrate, D-dopachrome methyl ester.

Principle: MIF catalyzes the conversion of D-dopachrome methyl ester (yellow) to a colorless product. The rate of this reaction is monitored spectrophotometrically by the decrease in absorbance at 475 nm.

Materials:

  • Recombinant human MIF

  • D-dopachrome methyl ester

  • Test compounds (analogs of this compound)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 6.0)

  • 96-well microplate

  • Microplate reader

Experimental Workflow:

Tautomerase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Recombinant MIF - D-dopachrome methyl ester - Test Compounds (serial dilutions) - Assay Buffer start->prep_reagents add_components Add to 96-well plate: 1. Assay Buffer 2. Recombinant MIF 3. Test Compound or Vehicle (DMSO) prep_reagents->add_components pre_incubate Pre-incubate at room temperature (e.g., 15 minutes) add_components->pre_incubate initiate_reaction Initiate reaction by adding D-dopachrome methyl ester pre_incubate->initiate_reaction measure_absorbance Measure absorbance at 475 nm kinetically over time (e.g., every 30 seconds for 5 minutes) initiate_reaction->measure_absorbance data_analysis Data Analysis: - Calculate initial reaction rates - Determine % inhibition - Calculate IC50 values measure_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for MIF tautomerase activity assay.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human MIF in assay buffer.

    • Prepare a stock solution of D-dopachrome methyl ester in a suitable solvent (e.g., ethanol).

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Setup:

    • To each well of a 96-well plate, add assay buffer.

    • Add the recombinant MIF solution to each well (except for the no-enzyme control).

    • Add the test compound dilutions or vehicle (DMSO) to the respective wells.

  • Pre-incubation:

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the D-dopachrome methyl ester solution to all wells.

    • Immediately place the plate in a microplate reader and measure the decrease in absorbance at 475 nm at regular intervals for a set period.

  • Data Analysis:

    • Calculate the initial rate of the reaction for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices:

  • Use of a Non-physiological Substrate: D-dopachrome is used because its tautomerization can be easily monitored spectrophotometrically. While not the endogenous substrate, its use provides a reliable and high-throughput method for assessing the enzymatic activity of MIF's active site.

  • Pre-incubation Step: This step is crucial, especially for irreversible or slow-binding inhibitors, to ensure that the inhibitor has sufficient time to interact with the enzyme before the substrate is introduced.

  • Kinetic Measurement: Monitoring the reaction kinetically allows for the determination of initial reaction rates, which are more accurate for calculating inhibition than single-point measurements.

Conclusion and Future Directions

The structure-activity relationship of this compound analogs as MIF tautomerase inhibitors is a well-defined yet continually evolving field of study. The core scaffold provides a versatile platform for the design of potent inhibitors, with modifications to the butyric acid chain and substitutions on the phenyl ring being key strategies for enhancing activity. The development of irreversible inhibitors, such as 2-oxo-4-phenyl-3-butynoate, represents a significant advancement in achieving potent and sustained MIF inhibition.

Future research in this area should focus on:

  • Improving Selectivity: While MIF is the primary target discussed, analogs may interact with other cellular targets. Future studies should include comprehensive selectivity profiling.

  • Optimizing Pharmacokinetic Properties: Efforts should be directed towards designing analogs with improved drug-like properties, including better solubility, metabolic stability, and oral bioavailability.

  • Exploring Novel Scaffolds: While the this compound scaffold has been fruitful, the discovery of novel chemical scaffolds through techniques like virtual screening and fragment-based drug design could lead to the development of inhibitors with distinct mechanisms of action and improved therapeutic profiles.

By leveraging the foundational SAR knowledge presented in this guide and employing rigorous experimental validation, the scientific community can continue to advance the development of effective MIF-targeted therapies for a range of inflammatory and proliferative diseases.

References

A Senior Application Scientist's Guide to HPLC Column Selection for 2-Oxo-4-phenylbutyric Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and metabolic research, the accurate quantification of key intermediates is paramount. 2-Oxo-4-phenylbutyric acid, a significant organic keto acid, often requires precise and robust analytical methods for its determination in various matrices. High-Performance Liquid Chromatography (HPLC) stands as the technique of choice for this purpose, with the selection of the appropriate HPLC column being the most critical factor influencing the quality of the separation.

This guide provides an in-depth performance comparison of different HPLC column technologies for the analysis of this compound. We will delve into the underlying separation mechanisms, present supporting experimental data, and offer expert insights to empower you in making an informed decision for your specific analytical challenges.

Understanding the Analyte: this compound

Before we compare column technologies, let's briefly consider the physicochemical properties of our target analyte, this compound.

PropertyValueImplication for HPLC Analysis
Molecular FormulaC₁₀H₁₀O₃Provides the molecular weight for mass spectrometry detection.
Molecular Weight178.18 g/mol Influences diffusion characteristics.
StructureContains a phenyl ring, a carboxylic acid group, and a ketone group.The phenyl ring provides hydrophobicity, while the carboxylic acid and ketone groups introduce polarity. The carboxylic acid's pKa will be crucial for retention control in reversed-phase chromatography.
ChiralityCan exist as enantiomers if a chiral center is introduced.Chiral separation may be necessary depending on the application.

The presence of both hydrophobic (phenyl ring) and polar (carboxylic acid, ketone) moieties makes this compound amenable to separation by various HPLC modes, primarily Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Column Technologies: A Head-to-Head Comparison

Reversed-Phase (RP) Chromatography: The Workhorse

Reversed-phase HPLC is the most common starting point for the analysis of moderately polar to non-polar compounds. The stationary phases are non-polar (e.g., C18, C8), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol mixtures).

Standard C18 columns are packed with silica particles that have been functionalized with octadecylsilane. They are a good initial choice for many applications.

Principle of Separation: The primary retention mechanism is hydrophobic interaction between the phenyl ring of this compound and the C18 alkyl chains on the stationary phase. The polarity of the mobile phase is adjusted to control retention. The pH of the mobile phase is a critical parameter; to ensure good retention and peak shape for the acidic analyte, the mobile phase pH should be kept at least 2 pH units below the pKa of the carboxylic acid group (typically around pH 2-3) to keep it in its neutral, more retained form.

Expected Performance:

  • Retention: Moderate retention is expected due to the presence of the phenyl group.

  • Peak Shape: Tailing may be observed due to the interaction of the carboxylic acid group with residual silanols on the silica surface.

  • Selectivity: Good selectivity can be achieved by optimizing the organic modifier and pH of the mobile phase.

To address the limitations of standard C18 columns, especially for polar analytes, polar-embedded phases have been developed. These phases have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain.

Principle of Separation: In addition to hydrophobic interactions, these columns offer secondary interactions, such as hydrogen bonding, with the polar functional groups of the analyte. This can lead to different selectivity and improved peak shape for polar compounds like this compound. They are also more resistant to "phase collapse" when using highly aqueous mobile phases.[1]

Expected Performance:

  • Retention: May show slightly different retention characteristics compared to standard C18 due to the polar-embedded group.

  • Peak Shape: Generally improved peak shape with reduced tailing for acidic compounds.

  • Selectivity: Offers alternative selectivity, which can be beneficial for separating this compound from other matrix components.

The Newcrom R1 is a specialized reversed-phase column with low silanol activity.[2] This characteristic is particularly advantageous for the analysis of acidic compounds that are prone to tailing on conventional silica-based columns.

Experimental Data: An application note from SIELC demonstrates the successful analysis of this compound on a Newcrom R1 column.[3]

Table 1: HPLC Method for this compound on Newcrom R1

ParameterCondition
Column Newcrom R1, 5 µm, 4.6 x 150 mm
Mobile Phase Water/Acetonitrile/Phosphoric Acid (e.g., 70:30:0.1)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Temperature Ambient

Performance Highlights:

  • Symmetrical Peak Shape: The low silanol activity of the Newcrom R1 stationary phase minimizes undesirable secondary interactions with the carboxylic acid moiety of the analyte, resulting in a sharp, symmetrical peak.

  • Good Retention: The reversed-phase character of the column provides adequate retention for the analyte.

  • Robustness: The column is stable over a wide pH range, offering flexibility in method development.[2]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative separation mode that is well-suited for highly polar compounds that are poorly retained in reversed-phase chromatography. The stationary phases are polar (e.g., bare silica, zwitterionic, or amide phases), and the mobile phase is a high percentage of a non-polar organic solvent (typically acetonitrile) with a small amount of aqueous buffer.

Principle of Separation: HILIC separates analytes based on their partitioning between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase. Polar analytes, like the carboxylic acid and ketone groups of this compound, will be more retained.

Expected Performance for this compound:

  • Retention: While this compound has some hydrophobic character, the polar functional groups should allow for retention in HILIC mode. This can be particularly useful if the analysis is part of a larger metabolomics study where other highly polar metabolites are also of interest.

  • Selectivity: HILIC offers a completely different selectivity compared to reversed-phase chromatography. This can be advantageous for resolving co-eluting impurities that are problematic in RP-HPLC.

  • Matrix Effects: In some cases, HILIC can reduce matrix effects from complex biological samples.

A study comparing reversed-phase and HILIC columns for the analysis of ten organic acids demonstrated that the two techniques can be complementary, avoiding various matrix interferences.[4]

Chiral Chromatography: Resolving Enantiomers

If the stereochemistry of this compound is of interest, for instance in pharmaceutical applications where enantiomers can have different pharmacological activities, a chiral separation is necessary. This is achieved using a chiral stationary phase (CSP).

Principle of Separation: Chiral stationary phases are designed to have stereospecific interactions with enantiomers, leading to different retention times. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or macrocyclic antibiotics.

Column Selection Strategy: A systematic screening of different chiral columns under various mobile phase conditions (normal phase, reversed-phase, and polar organic mode) is the most effective approach to achieve enantiomeric separation. For an acidic analyte like this compound, protein-based columns like CHIRAL-AGP or CHIRAL-HSA could be a good starting point in reversed-phase mode.[5] Polysaccharide-based columns are also highly versatile and should be included in the screening.

Performance Summary and Recommendations

Table 2: Comparative Performance of HPLC Columns for this compound Analysis

Column TypePrimary Retention MechanismExpected Peak ShapeKey AdvantagesKey DisadvantagesBest Suited For
Standard C18 Hydrophobic InteractionGood to Fair (potential for tailing)Widely available, well-understoodPotential for peak tailing with acidic compoundsRoutine analysis, initial method development
Polar-Embedded C18 Hydrophobic & Polar InteractionsExcellent to GoodImproved peak shape, resistant to phase collapseMay have different selectivity than standard C18Analysis in highly aqueous mobile phases, improved peak symmetry
Newcrom R1 Hydrophobic Interaction (low silanol activity)ExcellentExcellent peak shape for acidic compounds, robustSpecialized column, may not be as widely availableHigh-performance analysis requiring excellent peak symmetry
HILIC Partitioning into aqueous layer on polar surfaceGoodAlternative selectivity, good for polar analytesCan be less robust than RP, requires careful equilibrationAnalysis of polar compounds, metabolomics studies
Chiral (e.g., Polysaccharide, Protein-based) Stereospecific InteractionsGood (dependent on separation)Resolves enantiomersColumn selection can be empirical and time-consumingChiral purity determination, pharmacokinetic studies of enantiomers

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Analysis using a C18 Column

This protocol provides a general starting point for the analysis of this compound on a standard C18 column.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water:Phosphoric Acid (30:70:0.1, v/v/v). Degas the mobile phase before use.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a series of working standards by diluting the stock solution.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: 210 nm

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standards and samples.

Protocol 2: Chiral HPLC Screening Workflow

This workflow outlines a systematic approach to developing a chiral separation method.

Chiral_Screening_Workflow

Conclusion and Future Trends

The choice of HPLC column for the analysis of this compound is dictated by the specific requirements of the assay. For routine, achiral analysis, a modern, high-purity C18 or a polar-embedded C18 column will provide reliable results. For applications demanding the highest level of peak symmetry and robustness, specialized phases like the Newcrom R1 offer a distinct advantage. When alternative selectivity is required to resolve complex mixtures, HILIC presents a powerful option. Finally, for stereospecific analysis, a dedicated chiral screening approach is essential.

The trend towards smaller particle sizes (sub-2 µm) in UHPLC (Ultra-High-Performance Liquid Chromatography) offers significant improvements in resolution and analysis speed. Transferring a developed HPLC method to a UHPLC format can provide substantial gains in laboratory efficiency. As analytical demands continue to evolve, a thorough understanding of the principles of chromatography and the characteristics of your analyte will remain the cornerstone of successful method development.

References

A Researcher's Guide to Purity Assessment of Synthesized 2-Oxo-4-phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the purity of intermediate compounds is a critical parameter that dictates the success of subsequent reactions and the quality of the final product. 2-Oxo-4-phenylbutyric acid, a key precursor in the synthesis of various pharmaceuticals, is no exception. Ensuring its purity is paramount for achieving desired reaction kinetics, yields, and minimizing downstream purification challenges.

This guide provides a comparative analysis of the most common and effective analytical methods for assessing the purity of synthesized this compound. We will explore the principles, experimental protocols, and data interpretation for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Melting Point Analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust quality control procedures in their synthetic workflows.

The Imperative of Purity in Chemical Synthesis

The synthesis of this compound can result in a range of impurities, including unreacted starting materials, byproducts, and residual solvents.[1][2] These impurities can interfere with subsequent chemical transformations, potentially leading to lower yields, the formation of undesirable side products, and complex purification profiles. Therefore, employing reliable analytical techniques to accurately quantify the purity of this compound is a non-negotiable step in the synthetic process.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Quantification

HPLC is a cornerstone technique in analytical chemistry for separating, identifying, and quantifying components in a mixture.[3][4] Its high resolution and sensitivity make it an ideal method for determining the purity of synthesized compounds. A reverse-phase HPLC method is particularly well-suited for the analysis of this compound.[5][6]

Experimental Protocol: Reverse-Phase HPLC
  • Sample Preparation: A stock solution of the synthesized this compound is prepared by accurately weighing the sample and dissolving it in a suitable solvent, such as a mixture of acetonitrile and water. This stock solution is then diluted to an appropriate concentration for analysis.

  • Chromatographic Conditions:

    • Column: A C18 column is typically used for the separation.

    • Mobile Phase: A mixture of an aqueous solvent (e.g., water with a small amount of acid like phosphoric or formic acid) and an organic solvent (e.g., acetonitrile) is used as the mobile phase.[5][6] A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the main compound from its impurities.

    • Detection: A UV detector is commonly used, with the wavelength set to a value where this compound exhibits strong absorbance, such as 254 nm.[7]

  • Data Analysis: The chromatogram obtained from the HPLC analysis will show a major peak corresponding to this compound and potentially smaller peaks for any impurities. The purity is calculated by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Rationale for Method Selection

The choice of a C18 column and a reverse-phase mobile phase is based on the chemical properties of this compound, allowing for effective separation based on polarity. The addition of an acid to the mobile phase helps to ensure sharp, symmetrical peak shapes by suppressing the ionization of the carboxylic acid group.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation a Weigh Sample b Dissolve in Solvent a->b c Dilute to Working Concentration b->c d Inject Sample c->d e Separation on C18 Column d->e f UV Detection e->f g Integrate Peak Areas f->g h Calculate % Purity g->h MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation a Prepare Sample Solution b LC Separation a->b c Ionization (e.g., ESI) b->c d Mass Analysis c->d e Identify Molecular Ion d->e f Detect Impurity Peaks e->f

References

A Comparative Guide to the Kinetic Analysis of Enzymes Utilizing 2-Oxo-4-phenylbutyric Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuances of enzyme kinetics is paramount for applications ranging from biocatalysis to the design of novel therapeutics. This guide provides an in-depth comparative analysis of the kinetic properties of various enzymes that recognize 2-oxo-4-phenylbutyric acid or its close structural analog, phenylpyruvic acid, as a substrate. By examining the catalytic efficiencies and substrate specificities of these enzymes, we aim to furnish a valuable resource for selecting the appropriate biocatalyst for a given application and for elucidating the structure-function relationships that govern enzyme-substrate interactions.

Introduction: The Significance of this compound in Enzymology

This compound is an alpha-keto acid characterized by a phenylpropyl side chain. This molecule and its analogs are key intermediates in the biosynthesis and metabolism of aromatic amino acids and their derivatives. Their structural features make them valuable substrates for a variety of enzymes, including dehydrogenases, transaminases, and decarboxylases. The enzymatic transformation of these keto acids is of significant interest for the production of chiral building blocks, such as non-canonical amino acids and hydroxy acids, which are precursors for a range of pharmaceuticals, including angiotensin-converting enzyme (ACE) inhibitors.[1][2]

This guide will focus on a comparative kinetic analysis of three distinct enzymes that act on this compound or the closely related phenylpyruvic acid:

  • L-Phenylalanine Dehydrogenase (PheDH): Catalyzes the NAD(P)H-dependent reductive amination of α-keto acids to their corresponding L-amino acids.

  • D-Lactate Dehydrogenase (D-LDH): A NAD(P)H-dependent oxidoreductase that catalyzes the stereospecific reduction of α-keto acids to D-α-hydroxy acids.

  • Phenylpyruvate Decarboxylase (PPDC): A thiamine pyrophosphate (TPP)-dependent enzyme that catalyzes the non-oxidative decarboxylation of α-keto acids.

By comparing the kinetic parameters of these enzymes, we can gain insights into their catalytic mechanisms, substrate preferences, and potential industrial applications.

Comparative Kinetic Profiles

The efficiency and specificity of an enzyme are quantitatively described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km value reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an indicator of the enzyme's affinity for its substrate; a lower Km suggests a higher affinity. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency and substrate specificity.

Below is a comparative summary of the kinetic parameters for the selected enzymes with this compound or phenylpyruvic acid.

EnzymeOrganismSubstrateKm (mM)kcat (s-1)kcat/Km (mM-1s-1)Reference
L-Phenylalanine DehydrogenaseRhodococcus sp.2-Oxo-4-phenylbutanoic acid0.23 (Ki)N/AN/A[1]
D-Lactate DehydrogenasePediococcus acidilacticiPhenylpyruvic acid2.9305105[3]
Phenylpyruvate DecarboxylaseEnterobacter sp. CGMCC 5087Phenylpyruvic acidN/AN/AHigh[4][5]

Note: The value for L-Phenylalanine Dehydrogenase is a substrate inhibition constant (Ki), suggesting that at high concentrations, the substrate inhibits the enzyme's activity. Specific kcat and Km values were not available in the cited abstract. For Phenylpyruvate Decarboxylase, the source emphasizes high catalytic efficiency without providing specific numerical data in the abstract.

In-Depth Enzyme Analysis and Methodologies

L-Phenylalanine Dehydrogenase (PheDH)

Reaction: Reductive Amination

PheDH is a valuable biocatalyst for the synthesis of L-amino acids. It catalyzes the reversible NAD(P)H-dependent reductive amination of 2-oxo acids. The use of PheDH for the production of L-homophenylalanine from 2-oxo-4-phenylbutanoic acid is a notable application.[1]

Experimental Protocol for Kinetic Analysis of PheDH:

  • Materials and Reagents:

    • Purified L-Phenylalanine Dehydrogenase

    • This compound (substrate)

    • NADH (cofactor)

    • Ammonium chloride (amine donor)

    • Tris-HCl buffer (pH 8.0)

    • Spectrophotometer capable of measuring absorbance at 340 nm

  • Assay Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer, ammonium chloride, and NADH in a quartz cuvette.

    • Add varying concentrations of this compound to the reaction mixture.

    • Initiate the reaction by adding a known concentration of PheDH.

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

    • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot.

  • Data Analysis:

    • Plot the initial velocities against the substrate concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. For enzymes exhibiting substrate inhibition, the data should be fitted to the appropriate inhibition model.

Causality Behind Experimental Choices: The choice of monitoring NADH oxidation at 340 nm provides a continuous and direct measure of the reaction rate.[6] The use of a saturating concentration of the amine donor (ammonium chloride) and the cofactor (NADH) ensures that the reaction rate is dependent only on the concentration of the 2-oxo acid substrate.

Alternative Substrates: PheDH from various sources has been shown to have activity towards a range of aromatic and aliphatic 2-oxo acids, including phenylpyruvate, p-hydroxyphenylpyruvate, and 2-oxovalerate.[6][7][8] Site-directed mutagenesis has been successfully employed to alter the substrate specificity of PheDH, for instance, to increase its discrimination between phenylalanine and tyrosine.[9]

D-Lactate Dehydrogenase (D-LDH)

Reaction: Stereospecific Reduction

D-LDH is an oxidoreductase that catalyzes the reversible reduction of pyruvate to D-lactate. However, some D-LDHs exhibit broad substrate specificity and can reduce other 2-oxo acids. The D-LDH from Pediococcus acidilactici has been shown to efficiently convert phenylpyruvic acid into phenyllactic acid.[3]

Experimental Protocol for Kinetic Analysis of D-LDH:

  • Materials and Reagents:

    • Purified D-Lactate Dehydrogenase

    • Phenylpyruvic acid (substrate)

    • NADH (cofactor)

    • Phosphate buffer (pH 5.5)

    • Spectrophotometer

  • Assay Procedure:

    • Set up a reaction mixture containing phosphate buffer and NADH.

    • Add a range of concentrations of phenylpyruvic acid.

    • Start the reaction by adding D-LDH.

    • Measure the rate of NADH oxidation at 340 nm.

  • Data Analysis:

    • Determine the initial velocities at each substrate concentration.

    • Use a Lineweaver-Burk plot or non-linear regression to calculate Km and Vmax.

Causality Behind Experimental Choices: The optimal pH of 5.5 for the D-LDH from Pediococcus acidilactici with phenylpyruvic acid was experimentally determined and is crucial for achieving maximal activity.[3] The continuous spectrophotometric assay is a standard and reliable method for determining the kinetic parameters of dehydrogenases.[10]

Alternative Substrates: Besides pyruvate and phenylpyruvic acid, various D-LDHs can act on other 2-oxo acids such as 2-oxobutyrate and 2-oxovalerate.[11] The substrate specificity can vary significantly between D-LDHs from different organisms.

Phenylpyruvate Decarboxylase (PPDC)

Reaction: Decarboxylation

PPDC is a key enzyme in the Ehrlich pathway, responsible for the production of fusel alcohols in yeast and other microorganisms. It catalyzes the decarboxylation of phenylpyruvic acid to phenylacetaldehyde, which is then reduced to 2-phenylethanol. A highly efficient PPDC has been identified in Enterobacter sp. CGMCC 5087.[4][5]

Experimental Protocol for Kinetic Analysis of PPDC:

  • Materials and Reagents:

    • Purified Phenylpyruvate Decarboxylase

    • Phenylpyruvic acid (substrate)

    • Thiamine pyrophosphate (TPP) (cofactor)

    • MES buffer (pH 6.5)

    • A coupled enzyme for detection, such as alcohol dehydrogenase (ADH)

    • NADH

    • Spectrophotometer

  • Assay Procedure:

    • Prepare a reaction mixture containing MES buffer, TPP, ADH, and NADH.

    • Add varying concentrations of phenylpyruvic acid.

    • Initiate the reaction with PPDC.

    • The phenylacetaldehyde produced is immediately reduced by ADH, consuming NADH. Monitor the decrease in absorbance at 340 nm.

  • Data Analysis:

    • Calculate the initial reaction rates.

    • Determine the kinetic parameters using Michaelis-Menten kinetics.

Causality Behind Experimental Choices: The coupled enzyme assay is necessary because the direct product of the PPDC reaction, phenylacetaldehyde, does not have a convenient spectrophotometric signal. By coupling the reaction to ADH, the rate can be followed by monitoring NADH consumption. The optimal pH of 6.5 was determined for this specific PPDC.[4][5]

Alternative Substrates: PPDCs can also decarboxylate other 2-oxo acids, including branched-chain 2-oxo acids derived from valine, leucine, and isoleucine, although this is not always their primary function in all organisms.[12]

Visualization of Enzymatic Pathways and Workflows

Enzymatic_Reactions cluster_PheDH L-Phenylalanine Dehydrogenase (Reductive Amination) cluster_DLDH D-Lactate Dehydrogenase (Reduction) cluster_PPDC Phenylpyruvate Decarboxylase (Decarboxylation) This compound This compound L-Homophenylalanine L-Homophenylalanine This compound->L-Homophenylalanine  PheDH, NH4+  NADH -> NAD+ Phenylpyruvic acid Phenylpyruvic acid D-Phenyllactic acid D-Phenyllactic acid Phenylpyruvic acid->D-Phenyllactic acid  D-LDH  NADH -> NAD+ PPA Phenylpyruvic acid PA Phenylacetaldehyde PPA->PA  PPDC, TPP  - CO2 Kinetic_Assay_Workflow A Prepare Reaction Mixture (Buffer, Cofactors) B Add Varying Substrate Concentrations A->B C Initiate Reaction with Enzyme B->C D Monitor Reaction Progress (e.g., Absorbance at 340 nm) C->D E Calculate Initial Velocity (V0) D->E F Plot V0 vs. [Substrate] E->F G Determine Kinetic Parameters (Km, Vmax, kcat) F->G

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-Oxo-4-phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. 2-Oxo-4-phenylbutyric acid, a key building block in various synthetic pathways, requires meticulous handling to ensure operator safety and experimental integrity. This guide moves beyond mere procedural lists to explain the why behind each safety recommendation, grounding every step in established scientific and regulatory principles. Our goal is to empower you with the knowledge to create a self-validating system of safety for every manipulation of this compound.

Hazard Identification: The Foundation of Safety

Understanding the intrinsic hazards of a chemical is the critical first step in developing a robust safety protocol. This compound (CAS No. 710-11-2) is a solid organic compound that, while not classified for transport as a hazardous material, presents significant risks upon direct contact.[1]

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H315: Causes skin irritation .[1][2] Skin contact can lead to inflammation, itching, scaling, or redness.[1]

  • H319: Causes serious eye irritation .[1][2] Some classifications also note H318: Causes serious eye damage .[3] This indicates a risk of significant, potentially irreversible, damage upon eye contact.

  • H335: May cause respiratory irritation .[3] Inhalation of the dust can irritate the lungs and respiratory system.[1]

These classifications are not merely administrative; they are the data-driven basis for the personal protective equipment (PPE) and handling procedures outlined below. The primary routes of exposure are through skin contact, eye contact, and inhalation.[1]

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is a direct response to the identified hazards. For this compound, the focus is on creating an impermeable barrier to prevent skin, eye, and respiratory exposure. All PPE should be selected in accordance with OSHA regulations found in 29 CFR Part 1910 Subpart I.[4]

Personal Protective Equipment Summary
PPE CategorySpecificationStandard / Rationale
Eye/Face Protection Tightly fitting chemical safety goggles.Required by OSHA 29 CFR 1910.133 and European Standard EN166 to protect against serious eye irritation (GHS H319).[5]
Skin Protection Chemical-resistant gloves (e.g., Nitrile) and a lab coat.Protects against skin irritation (GHS H315). Glove selection should be confirmed with manufacturer compatibility charts.[6][7]
Respiratory Protection Use in a certified chemical fume hood is the primary engineering control. A NIOSH-approved respirator is required if engineering controls are insufficient or dust is generated.Protects against respiratory irritation (GHS H335) by minimizing inhalation of dust.
A Deeper Look at PPE Selection:
  • Eye and Face Protection : Given the risk of "serious eye irritation," standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are mandatory.[5] For procedures with a higher risk of splashing, such as transferring solutions or handling larger quantities, a full-face shield should be worn in conjunction with goggles.

  • Hand and Body Protection : The directive to "wear protective gloves" is the starting point.[1] While materials like nitrile rubber offer broad protection, no single glove material is impervious to all chemicals.[6] It is a critical best practice to consult the glove manufacturer's chemical resistance data for this compound or similar keto acids. Always inspect gloves for tears or punctures before use. A clean, buttoned lab coat protects against incidental contact and contamination of personal clothing.

  • Respiratory Protection : The most effective way to prevent respiratory irritation is to eliminate the inhalation hazard at its source. This is achieved by handling the solid compound exclusively within a properly functioning chemical fume hood.[7] This engineering control is superior to relying solely on a respirator. If a fume hood is unavailable or if procedures are likely to generate significant dust, a NIOSH-approved particulate respirator must be used.[4][8]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A self-validating safety protocol integrates PPE with a systematic workflow. The following steps provide a framework for handling this compound from receipt to disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_post 3. Post-Handling Phase prep1 Verify Engineering Controls (Fume Hood Certification) prep2 Locate Safety Equipment (Eyewash, Shower, Spill Kit) prep1->prep2 prep3 Review Safety Data Sheet (SDS) prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 h1 Designate Work Area prep4->h1 Begin Work h2 Weigh Solid Compound h1->h2 h3 Transfer and Dissolve h2->h3 post1 Decontaminate Glassware & Surfaces h3->post1 Complete Work post2 Segregate Waste for Disposal post1->post2 post3 Doff PPE Correctly post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: Workflow for Safe Handling of this compound.

1. Preparation Phase:

  • Verify Controls : Before beginning, ensure the chemical fume hood has been certified within the last year.

  • Locate Safety Equipment : Confirm the location and accessibility of the nearest eyewash station, safety shower, and chemical spill kit.

  • Review SDS : Always have the Safety Data Sheet readily available.[1][9] This document contains critical first-aid and spill response information.

  • Don PPE : Put on all required PPE as detailed in the table above.

2. Handling Phase (Inside the Fume Hood):

  • Designate Area : Clearly define the work area within the hood to contain potential contamination.

  • Weighing : When weighing the solid, use a disposable weigh boat or tare a beaker on the balance. Perform this task gently to minimize dust generation.

  • Transfers : Use a spatula for solid transfers. When adding solvents, pour slowly down the side of the flask or beaker to avoid splashing.

3. Post-Handling Phase:

  • Decontamination : Clean all glassware and surfaces that may have come into contact with the chemical.

  • Waste Disposal : All materials contaminated with this compound, including gloves, weigh boats, and excess material, must be disposed of as hazardous chemical waste.[1] Do not dispose of in standard trash or down the drain.[10]

  • Doffing PPE : Remove PPE in a manner that avoids contaminating yourself. Gloves should be removed first, followed by the lab coat. Goggles are typically removed last.

  • Hygiene : Wash hands thoroughly with soap and water after removing gloves and exiting the lab.[10]

Emergency Procedures: Planning for the Unexpected

Spill Response:

  • Alert Personnel : Notify others in the immediate area.

  • Evacuate : If the spill is large or outside of a containment area, evacuate the lab.

  • Contain : For small spills inside a fume hood, use an inert absorbent material (e.g., sand, vermiculite) to cover the spill.[1][11]

  • Clean-Up : Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1]

  • Report : Report the incident to your institution's Environmental Health & Safety (EHS) department.

Exposure Response:

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.[1]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Disposal Plan: Ensuring Environmental Responsibility

Chemical waste generators are responsible for the proper classification and disposal of hazardous waste.[1]

  • Segregation : All solid waste (contaminated gloves, paper towels, etc.) and liquid waste containing this compound must be collected in separate, clearly labeled, and sealed hazardous waste containers.

  • Consult Regulations : Waste disposal must adhere to all federal, state, and local regulations.[1] The most reliable course of action is to consult your institution's EHS department for specific disposal procedures and container pickup schedules.

By integrating this comprehensive understanding of hazards with meticulous handling protocols, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your invaluable research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxo-4-phenylbutyric acid
Reactant of Route 2
2-Oxo-4-phenylbutyric acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.